4-Methylbenzenesulfinic acid hydrate
Description
Properties
IUPAC Name |
4-methylbenzenesulfinic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.H2O/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBBKVHTKWUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-34-2 | |
| Record name | Benzenesulfinic acid, 4-methyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4-Methylbenzenesulfinic acid hydrate structural properties
An In-depth Technical Guide to the Structural Characterization of 4-Methylbenzenesulfinic Acid Hydrate
Abstract: 4-Methylbenzenesulfinic acid, particularly in its hydrated form, serves as a key intermediate in organic synthesis and holds potential in various research and development applications. A comprehensive understanding of its three-dimensional structure and physicochemical properties is paramount for its effective utilization, process optimization, and quality control. This guide eschews a conventional data sheet format to instead provide a holistic, methodology-focused framework for the complete structural elucidation of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, ensuring a robust and validated structural assignment.
Introduction and Foundational Properties
This compound (p-toluenesulfinic acid hydrate) is an organosulfur compound whose utility is intrinsically linked to its structure. The presence of a water molecule within its crystalline lattice can significantly influence its stability, solubility, and reactivity compared to its anhydrous form.[1] Therefore, unambiguous characterization of this hydrated state is a critical first step in any research or development pipeline.
This document outlines a multi-technique approach to structural analysis, integrating crystallographic, spectroscopic, and thermal methods. Each section details the experimental workflow required to probe a different facet of the molecule's structure, culminating in a unified and cross-validated structural description.
Table 1: Core Molecular and Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-methylbenzenesulfinic acid;hydrate | [2] |
| CAS Number | 1588441-34-2 | [2][3] |
| Molecular Formula | C₇H₁₀O₃S | [2][3] |
| Molecular Weight | 174.22 g/mol | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)O.O | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, alcohols, and other polar organic solvents.[4] | |
| Storage | Store under refrigeration (2-8°C) in a tightly sealed container to prevent dehydration. |
Crystallographic Analysis: The Definitive 3D Structure
Objective: To determine the precise spatial arrangement of atoms in the crystal, define the molecular geometry of the sulfinic acid, locate the water molecule, and map the network of intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice.
The gold standard for this objective is single-crystal X-ray diffraction (SC-XRD). This technique provides unambiguous bond lengths, bond angles, and conformational data.[1]
Experimental Workflow: Single-Crystal X-ray Diffraction
The causality behind this workflow is to first isolate a perfect, single crystal, which will act as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is then mathematically deconvoluted to generate a model of the electron density, from which the atomic positions are determined.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for SC-XRD
-
Crystal Growth:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol-water mixture) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. The slow rate is crucial for the formation of high-quality, single crystals rather than polycrystalline powder.[5]
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble.
-
-
Crystal Selection and Mounting:
-
Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects (approx. 0.1-0.3 mm).[5]
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Using a nylon cryo-loop, scoop the crystal and flash-cool it in the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes thermal motion and radiation damage during data collection.
-
-
Data Collection and Refinement:
-
Perform data collection on a modern diffractometer equipped with a CCD or CMOS detector.[6]
-
Process the raw diffraction data using software like CrysAlisPro to integrate the reflection intensities and apply corrections.[6]
-
Solve the structure using direct methods (e.g., SHELXT) and refine the atomic positions and thermal parameters against the experimental data (e.g., SHELXL).[6]
-
Anticipated Structural Insights
While a crystal structure for this compound is not publicly available, the structure of a related compound, sodium p-toluenesulfinate tetrahydrate , provides a valuable proxy for the type of data one would obtain.[7][8]
Table 2: Illustrative Crystallographic Data (Based on Sodium p-Toluenesulfinate Tetrahydrate)
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 15.94 Å, b = 6.18 Å, c = 12.27 Å, β = 100.17° | Dimensions of the repeating crystalline unit. |
| S-C(aromatic) Bond Length | ~1.80 Å | Confirms the covalent bond between sulfur and the ring. |
| S-O Bond Lengths | ~1.52 Å | Provides insight into the nature of the sulfinate group. |
| Hydrogen Bonding | O-H···O interactions involving water and sulfinate oxygen atoms. | Crucial for understanding crystal packing and stability. |
Disclaimer: Data in Table 2 is for Sodium p-toluenesulfinate tetrahydrate and serves only to illustrate the expected output of a crystallographic analysis of the title compound.[7] The analysis would definitively show how the water molecule is integrated into the crystal lattice, likely forming hydrogen bonds with the sulfinic acid's oxygen atoms, thereby stabilizing the overall structure.
Spectroscopic Characterization: Confirming Molecular Identity
Objective: To confirm the presence of key functional groups (sulfinic acid, aromatic ring, methyl group, water) and to probe the chemical environment of the hydrogen and carbon atoms within the molecule.
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for FTIR and NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: This technique measures the absorption of infrared radiation by the molecule, which excites specific bond vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present. Attenuated Total Reflectance (ATR) is the method of choice for solids as it requires minimal sample preparation and yields high-quality, reproducible spectra.[9][10]
Protocol (FTIR-ATR):
-
Record a background spectrum on the clean, empty ATR crystal. This is essential to subtract signals from atmospheric CO₂ and water vapor.
-
Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Table 3: Expected Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600-3200 | O-H Stretch (broad) | H₂O (water of hydration) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~2700-2500 | O-H Stretch (broad) | Sulfinic Acid (-S(=O)OH) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1100-1000 | S=O Stretch | Sulfinate Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure and connectivity.
Protocol (Sample Preparation):
-
Dissolve 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) in ~0.6-0.7 mL of a deuterated solvent.[12][13] DMSO-d₆ is a suitable choice due to its ability to dissolve polar compounds and potentially slow the exchange of the acidic proton.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13][14]
-
Cap the tube and invert several times to ensure a homogeneous solution.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |
| ¹H | ~10-12 | Broad Singlet | -S(=O)OH (acidic, exchanges with D₂O) |
| ~7.5 | Doublet | 2 x Aromatic H (ortho to -SO₂H) | |
| ~7.2 | Doublet | 2 x Aromatic H (ortho to -CH₃) | |
| ~3.5 | Singlet | H₂O (water of hydration) | |
| ~2.3 | Singlet | -CH₃ | |
| ¹³C | ~145 | Singlet | Aromatic C -SO₂H |
| ~140 | Singlet | Aromatic C -CH₃ | |
| ~129 | Singlet | 2 x Aromatic C H (ortho to -CH₃) | |
| ~125 | Singlet | 2 x Aromatic C H (ortho to -SO₂H) | |
| ~21 | Singlet | -C H₃ |
Thermal Analysis: Stability and Hydration State
Objective: To quantify the water content, determine the temperature of dehydration, and assess the overall thermal stability of the compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed in concert to achieve this.[15][16]
Workflow for Thermal Analysis
Caption: Workflow for coupled TGA and DSC thermal analysis.
Causality & Protocol:
-
TGA: Measures the change in mass of a sample as a function of temperature. A mass loss step at relatively low temperature (<150°C) is indicative of the loss of a volatile component, such as water.[15] The stoichiometry of hydration can be calculated precisely from this mass loss.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. The loss of water is an endothermic process (requires energy) and will appear as a peak in the DSC thermogram, correlating directly with the TGA mass loss event.[17] Subsequent endotherms may correspond to melting or decomposition.
-
Protocol:
-
Tare an aluminum TGA/DSC pan.
-
Place 5-10 mg of the sample into the pan.
-
Heat the sample from room temperature to ~300°C at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[18]
-
Anticipated Thermal Profile
For a monohydrate (C₇H₈O₂S·H₂O), the theoretical water content is: (MW of H₂O / MW of Hydrate) * 100 = (18.02 / 174.22) * 100 = 10.34%
A TGA thermogram would be expected to show a distinct mass loss step of approximately 10.3% at a temperature likely between 60°C and 120°C. This event would be accompanied by a corresponding endothermic peak in the DSC trace, confirming the dehydration event. Further heating would reveal the melting point of the resulting anhydrous form, followed by decomposition at higher temperatures.
Conclusion: An Integrated Structural Picture
The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from NMR and the unit cell contents from SC-XRD must be consistent. The functional groups identified by FTIR must be present in the final refined crystal structure. The stoichiometry of hydration calculated from TGA must match the number of water molecules located in the crystallographic analysis. By integrating the definitive 3D structure from crystallography with the functional group confirmation from spectroscopy and the hydration state analysis from thermal methods, a complete, unambiguous, and robust structural characterization of this compound can be achieved. This comprehensive understanding is the essential foundation for all subsequent research, development, and application of this valuable compound.
References
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Betz, R., & Gerber, T. (2011). Sodium p-toluenesulfinate tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), m898. [Link]
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ResearchGate. (n.d.). Sodium p-toluenesulfinate tetrahydrate. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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MDPI. (2018). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]
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ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]
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Durham University. (n.d.). How to make an NMR sample. [Link]
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University of Alberta. (n.d.). NMR Sample Preparation 1. [Link]
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SpectraBase. (n.d.). 4-Methyl-benzenesulfinic acid [(S)-(3-fluoro-phenyl)-(2-oxo-cyclopentyl)-methyl]-amide - Optional[FTIR] - Spectrum. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
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Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. [Link]
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SpectraBase. (n.d.). 4-Methylbenzenesulfonic acid (6-tosyloxynorbornan-2-yl)methyl ester - Optional[13C NMR]. [Link]
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Merck Index. (n.d.). p-Toluenesulfinic Acid. [Link]
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ACS Publications. (2006). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. [Link]
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Mettler Toledo. (n.d.). Thermal Analysis in Pharmaceuticals. [Link]
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Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]
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Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. [Link]
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J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]
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PubMed Central. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]
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Northwestern University. (n.d.). Physical Characterization Instruments at IMSERC. [Link]
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MDPI. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]
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An In-depth Technical Guide to the Chemical Characteristics of p-Toluenesulfonic Acid Monohydrate
Introduction
p-Toluenesulfonic acid (PTSA), most commonly available as its monohydrate (TsOH·H₂O), is a cornerstone of modern organic synthesis.[1] It is an organic-soluble strong acid that offers significant advantages over traditional mineral acids, including its solid, non-corrosive, and easy-to-handle nature.[1][2] With a pKa of approximately -2.8, it is about a million times stronger than benzoic acid, positioning it as one of the few strong acids that is solid at room temperature, which allows for convenient weighing and storage.[3][4] This guide provides a comprehensive overview of the chemical characteristics, synthesis, reactivity, and applications of p-toluenesulfonic acid monohydrate, tailored for researchers, scientists, and professionals in drug development.
Part 1: Physicochemical and Spectroscopic Profile
p-Toluenesulfonic acid monohydrate is a white, crystalline solid that is highly hygroscopic.[3] It is highly soluble in water, as well as polar organic solvents like alcohols and ethers, making it a versatile catalyst in a variety of reaction media.[3][5]
Table 1: Physicochemical Properties of p-Toluenesulfonic Acid Monohydrate
| Property | Value | References |
| Molecular Formula | C₇H₁₀O₄S | [6] |
| Molecular Weight | 190.22 g/mol | [3][6] |
| Appearance | White crystalline solid | [3][5] |
| Melting Point | 105-107 °C | [3] |
| Boiling Point | 140 °C at 20 mmHg | [3] |
| Solubility in Water | 67 g/100 mL | [3] |
| pKa | -2.8 (in water) | [3] |
The structure consists of a toluene molecule substituted with a sulfonic acid group at the para position. The monohydrate form incorporates a molecule of water into its crystal lattice.
Part 2: Synthesis and Purification
The industrial-scale preparation of p-toluenesulfonic acid is achieved through the sulfonation of toluene.[3] For laboratory use, it can be synthesized from toluene and concentrated sulfuric acid, often using a Dean-Stark apparatus to remove the water generated during the reaction.[7][8]
Detailed Experimental Protocol: Synthesis of p-Toluenesulfonic Acid Monohydrate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine toluene and a molar excess of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction mixture. The crude p-toluenesulfonic acid can be purified by recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene to remove excess water.[3] For isolation as the sodium salt, the cooled reaction mixture is added to a saturated sodium chloride solution, causing the sodium p-toluenesulfonate to precipitate.[8]
Caption: Workflow for the synthesis of p-toluenesulfonic acid monohydrate.
Part 3: Core Reactivity and Mechanistic Pathways
The primary role of p-toluenesulfonic acid in organic synthesis is as a strong acid catalyst.[2] It readily donates a proton to activate various functional groups, most notably carbonyls, making them more susceptible to nucleophilic attack.[9]
Esterification and Acetalization
p-Toluenesulfonic acid is a classic and highly effective catalyst for Fischer-Speier esterification and the formation of acetals.[1][9] In these reactions, it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[9]
Caption: Catalytic cycle of p-TsOH in Fischer esterification.
Hydration of Alkynes
A combination of p-toluenesulfonic acid and acetic acid provides an efficient metal-free system for the hydration of alkynes to produce ketones in high yields.[10] The reaction proceeds through the addition of PTSA to the alkyne, forming a vinyl 4-methylbenzenesulfonate intermediate, which is then hydrolyzed.[10]
Part 4: Applications in Modern Organic Synthesis & Drug Development
The utility of p-toluenesulfonic acid extends to a wide array of organic transformations, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
-
Protecting Group Chemistry: It is widely used for the installation and removal of protecting groups for alcohols and carbonyls.[1]
-
Multi-component Reactions: Its catalytic properties are harnessed in various multi-component reactions to build molecular complexity in a single step.
-
Synthesis of Heterocycles: p-Toluenesulfonic acid catalyzes the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.[2] For instance, it can be used in combination with zinc chloride to synthesize 3,5-disubstituted-1,2,4-oxadiazoles, a moiety found in several drug molecules.[2]
Part 5: Handling, Storage, and Safety Protocols
p-Toluenesulfonic acid monohydrate is a corrosive substance that can cause severe skin burns and eye damage.[6][11] It is also harmful if inhaled, causing irritation to the respiratory tract.[12][13]
Table 2: Safety and Handling Information
| Aspect | Recommendation | References |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and appropriate protective clothing. | [12][13][14] |
| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [12][13] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances such as strong bases and oxidizing agents. | [11][12][13] |
| Spills | In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust and ensure adequate ventilation. | [13] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [13][15] |
| First Aid (Skin) | Flush skin with plenty of water and remove contaminated clothing. Seek medical attention if irritation develops. | [13][15] |
Part 6: Conclusion
p-Toluenesulfonic acid monohydrate is an indispensable catalyst in organic chemistry. Its strong acidity, ease of handling as a solid, and solubility in organic solvents make it a superior choice for a vast array of transformations.[1] From fundamental reactions like esterification and acetalization to complex, multi-step syntheses in drug discovery, its versatility and efficiency are well-established. The protocols and data presented in this guide underscore its continued importance and provide a solid foundation for its application in both research and industrial settings.
Part 7: References
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An In-depth Technical Guide to the Synthesis and Isolation of 4-Methylbenzenesulfinic Acid Hydrate
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis and isolation of 4-Methylbenzenesulfinic acid hydrate (also known as p-Toluenesulfinic acid hydrate). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and offer practical insights for a successful and reproducible outcome.
Strategic Overview: The Synthetic Rationale
4-Methylbenzenesulfinic acid is a valuable intermediate in organic synthesis, notably in the preparation of chiral sulfoxides and other sulfur-containing compounds. The most common and reliable laboratory-scale synthesis begins with the reduction of the commercially available and stable precursor, p-toluenesulfonyl chloride (TsCl).
The overall process is a two-stage synthetic sequence:
-
Reduction: Conversion of p-toluenesulfonyl chloride to a stable, water-soluble salt, typically sodium p-toluenesulfinate.
-
Acidification & Isolation: Careful protonation of the sulfinate salt followed by crystallization to yield the desired 4-Methylbenzenesulfinic acid as a stable hydrate.
This strategy is favored due to the high reactivity of the intermediate sulfinyl chloride, which is bypassed by directly forming the sulfinate salt. The choice of reducing agent is the primary variable in the first stage, with zinc dust and sodium sulfite being the most prevalent and effective options.
Caption: High-level workflow for the synthesis of this compound.
Foundational Chemistry: Reaction Mechanisms
The core transformation is the reduction of a sulfonyl chloride (oxidation state S⁺⁶) to a sulfinic acid (oxidation state S⁺⁴).
Caption: Chemical transformations in the synthesis of 4-methylbenzenesulfinic acid.
When using zinc dust, the reaction proceeds via electron transfer from the metal surface. With sodium sulfite, the sulfite ion acts as the reducing agent, itself being oxidized to sulfate. In both cases, the reaction generates hydrochloric acid (from the chloride on the starting material and protons from water), which must be neutralized in situ to prevent unwanted side reactions.
Experimental Protocols & Field Insights
Two robust protocols are presented below. The choice between them often depends on the available equipment, scale, and preference for waste stream management (zinc salts vs. sodium sulfate).
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Corrosive solid, moisture-sensitive, irritant.[1] |
| Zinc Dust (<10 µm) | 7440-66-6 | 65.38 | Flammable solid. |
| Sodium Sulfite (anhydrous) | 7757-83-7 | 126.04 | Hygroscopic. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive, causes severe burns. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive, respiratory irritant. |
| This compound | 1588441-34-2 | 174.21 | Target compound.[2][3] |
Protocol A: Reduction via Zinc Dust
This classic method, adapted from Organic Syntheses, is reliable and high-yielding.[4] The key is managing the exotherm and ensuring efficient stirring to facilitate the heterogeneous reaction.
Step-by-Step Methodology:
-
Preparation: In a large reaction vessel equipped with a mechanical stirrer and heating mantle, add water (6 mL per gram of TsCl). Begin vigorous stirring and heat the water to 70°C.
-
Zinc Addition: Turn off the heat and add zinc dust (0.8 g per gram of TsCl). The suspension will be a uniform grey.
-
TsCl Addition: Add p-toluenesulfonyl chloride in small portions over 10-15 minutes. Causality: Adding TsCl portion-wise is crucial to control the exotherm. The temperature will naturally rise to about 80°C.[4] If the temperature rises too quickly, the rate of addition should be slowed.
-
Reaction Completion: After the addition is complete, continue stirring for 10 minutes. The reaction is typically rapid.
-
Basification: Add 12 M sodium hydroxide solution (approx. 0.5 mL per gram of TsCl) to the mixture. This step is to dissolve the initially formed zinc sulfinate and any unreacted starting material.
-
Zinc Salt Precipitation: Add solid sodium carbonate in portions until the mixture is strongly alkaline and a precipitate of zinc carbonate/hydroxide forms. Causality: This removes the zinc ions from the solution, which would otherwise interfere with the isolation of the final product.
-
Filtration & Extraction: Heat the mixture to 90°C, then filter the hot solution by suction to remove the zinc salts. Wash the filter cake with a small amount of hot water and combine the filtrates.
-
Concentration: Evaporate the filtrate to approximately one-third of its original volume. This concentrates the sodium p-toluenesulfinate solution.
-
Crystallization of Intermediate: Cool the concentrated solution in an ice bath. The sodium p-toluenesulfinate dihydrate will crystallize as large, transparent plates.[4] Collect these by suction filtration.
-
Acidification: Dissolve the collected sodium salt in a minimum of cold water. With efficient stirring, slowly add dilute hydrochloric acid dropwise.
-
Product Precipitation: this compound will precipitate as a white solid. Trustworthiness: It is critical to monitor the pH and add acid slowly. An excess of strong acid will re-dissolve the sulfinic acid, drastically reducing the yield.[4] The optimal endpoint is just until precipitation ceases.
-
Isolation: Collect the white precipitate by suction filtration, wash with a small amount of cold water to remove inorganic salts, and air-dry or dry in a vacuum desiccator.
Protocol B: Reduction via Sodium Sulfite
This method avoids the use of heavy metals and is often preferred in industrial settings.[5] The challenge lies in managing the biphasic nature of the reaction, as TsCl is insoluble in water.
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, dissolve sodium sulfite (1.1 eq) in water.
-
Phase Management: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a water-immiscible organic solvent like dichloromethane (DCM).[5] Causality: Using a solvent for TsCl prevents its premature hydrolysis in the aqueous phase and allows for controlled addition, improving yield from ~80% to over 85%.[5]
-
Controlled Addition: Add the TsCl/DCM solution dropwise to the stirred aqueous sodium sulfite solution. Concurrently, add a 10% sodium hydroxide solution dropwise to maintain the pH around 8.[5] Causality: Maintaining a slightly alkaline pH neutralizes the HCl formed, preventing the protonation and decomposition of the sulfite reducing agent.
-
Reaction & Solvent Removal: Heat the mixture to 55-60°C during the addition. The heat will distill the DCM, which can be recovered via a condenser.[5]
-
Heating: After the addition is complete, increase the temperature to ~85°C and hold for 1-1.5 hours to ensure the reaction goes to completion.[5]
-
Isolation: The resulting aqueous solution of sodium p-toluenesulfinate can be carried forward directly to the acidification step as described in Protocol A (Steps 10-12).
Safety, Handling, and Waste Disposal
p-Toluenesulfonyl Chloride (TsCl):
-
Hazards: Corrosive and a lachrymator. It causes severe skin and eye irritation.[1][6] It is moisture-sensitive and reacts with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[1][7]
-
Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust.
-
Spills: Do NOT use water to clean up spills, as this will exacerbate the release of HCl.[1] Sweep the spilled solid into a container for disposal and then decontaminate the area.[1]
General Precautions:
-
The reduction reaction can be exothermic; ensure adequate cooling and controlled addition of reagents.
-
Handle concentrated acids and bases with extreme care.
-
Dispose of chemical waste (e.g., zinc salts, residual organic solvents) in accordance with local institutional regulations.
Characterization of this compound
Confirmation of the final product's identity and purity is essential.
| Property | Expected Value/Observation |
| Appearance | White crystalline solid |
| Molecular Formula | C₇H₁₀O₃S[2][3] |
| Molecular Weight | 174.22 g/mol [3] |
| Melting Point | 86-89 °C (for the anhydrous form, the hydrate may be slightly different)[8] |
| Solubility | Sparingly soluble in cold water, soluble in ethanol and diethyl ether. |
| Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy can confirm the aromatic substitution pattern and the absence of impurities. IR spectroscopy will show characteristic S=O stretches. |
References
-
Whitmore, F. C., & Hamilton, F. H. (n.d.). SODIUM p-TOLUENESULFINATE. Organic Syntheses. Retrieved from [Link]
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The Hive. (2004). preparation of sodium p-toluenesulfonate. Hive Methods Discourse. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]
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ACS Publications. (n.d.). Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]
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SD Fine-Chem Limited. (n.d.). p-TOLUENE SULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-methylbenzenesulfinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
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Field, L., & Locke, J. M. (n.d.). METHYL BENZENESULFINATE. Organic Syntheses. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Methylbenzenesulfonic acid hydrate. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1588441-34-2 | this compound (1:1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Toluenesulfinic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN1163264A - Process for producing p-toluenesulfonyl chloride.
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A Researcher's Guide to the Spectroscopic Characterization of p-Toluenesulfinic Acid and Its Hydrate
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of p-Toluenesulfinic acid. It is designed for researchers, scientists, and professionals in drug development who utilize sulfinic acids as key intermediates and reagents. Acknowledging the scarcity of publicly available spectroscopic data for p-Toluenesulfinic acid hydrate, this document focuses on the well-characterized anhydrous form, providing detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, this guide offers expert insights into the anticipated spectral features of the hydrated form and presents robust, field-proven protocols for obtaining high-quality data. By bridging the existing data gap with predictive analysis and actionable methodology, this whitepaper serves as an essential resource for the synthesis, handling, and analysis of this important chemical entity.
Introduction and Molecular Overview
p-Toluenesulfinic acid (4-methylbenzenesulfinic acid) is an organosulfur compound that serves as a valuable intermediate in organic synthesis. It is a precursor to various sulfones, sulfonamides, and other sulfur-containing molecules, many of which are relevant in medicinal chemistry and materials science. The acid exists primarily as a solid, and while often handled as an anhydrous compound (CAS 536-57-2), a hydrated form is also recognized (p-Toluenesulfinic acid hydrate, CAS 1588441-34-2)[1][2][3].
The key to effectively using this reagent is the ability to confirm its identity, purity, and stability. Spectroscopic methods are the primary tools for this purpose. However, a review of publicly accessible databases reveals a significant lack of detailed, validated spectroscopic data specifically for the hydrated form. This guide aims to provide a definitive resource on the known spectroscopy of the anhydrous form and a predictive framework for its hydrate.
The structural distinction lies in the presence of a non-covalently bound water molecule within the crystal lattice of the hydrate. This water of hydration can significantly influence the compound's physical properties and its spectral signature, particularly in IR spectroscopy.
Caption: Molecular structures of anhydrous and hydrated p-Toluenesulfinic acid.
Spectroscopic Analysis of p-Toluenesulfinic Acid (Anhydrous)
The following data has been compiled from established chemical databases for the anhydrous form (CAS 536-57-2)[2][4].
¹H NMR Spectroscopy
Proton NMR is a fundamental technique for confirming the identity of p-Toluenesulfinic acid. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the toluene ring, the methyl group protons, and the acidic proton of the sulfinic acid group. The exact chemical shift of the acidic proton (S-OH) is highly dependent on the solvent, concentration, and temperature due to variable hydrogen bonding and exchange rates.
Table 1: Summary of ¹H NMR Data for p-Toluenesulfinic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic Protons (ortho to -SO₂H) |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic Protons (meta to -SO₂H) |
| ~2.4 | Singlet | 3H | Methyl Protons (-CH₃) |
| Variable (>10) | Singlet (broad) | 1H | Sulfinic Acid Proton (-SO₂H) |
Note: Data is generalized. Actual shifts may vary based on the deuterated solvent used.
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule. The spectrum will show four distinct signals for the aromatic carbons due to the molecule's symmetry, plus a signal for the methyl carbon.
Table 2: Summary of ¹³C NMR Data for p-Toluenesulfinic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-SO₂H (ipso-carbon) |
| ~141 | C-CH₃ (para-carbon) |
| ~129 | CH (meta-carbons) |
| ~126 | CH (ortho-carbons) |
| ~21 | -CH₃ |
Note: Data is generalized from sources like PubChem and may vary with experimental conditions.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present. The key signatures for p-Toluenesulfinic acid are the S=O stretch and the O-H stretch of the acid group. For the anhydrous form, the O-H stretch is typically sharp unless intermolecular hydrogen bonding causes broadening.
Table 3: Key IR Absorption Bands for p-Toluenesulfinic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2950 | Medium | Methyl C-H Stretch |
| ~2500-2700 | Broad, Weak | O-H Stretch (H-bonded) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1080 | Strong | S=O Stretch |
| ~900 | Strong | S-O Stretch |
Note: IR data is often reported for the more stable sodium salt; data for the free acid is less common. The NIST WebBook shows a spectrum for the sodium salt, which lacks the O-H band but retains the characteristic S=O stretch.[5]
Anticipated Spectroscopic Features of p-Toluenesulfinic Acid Hydrate
The presence of a water molecule in the hydrate's crystal structure will introduce distinct features, especially in the IR spectrum.
-
Infrared (IR) Spectroscopy: The most significant change will be the appearance of a very broad and strong absorption band in the region of 3200-3500 cm⁻¹ . This band is characteristic of the O-H stretching vibrations of the water molecule, which is extensively hydrogen-bonded to the sulfinic acid group. This broad water peak may overlap with and obscure the sharper O-H stretch of the sulfinic acid itself.
-
¹H NMR Spectroscopy: In the solid state, the water peak would be extremely broad. If dissolved in a deuterated solvent for analysis, the water of hydration will exchange with the solvent. A peak corresponding to H₂O or HOD will be observed, but its integration will not be stoichiometric unless the sample is prepared with extreme care to avoid atmospheric moisture. The chemical shifts of the acidic proton and nearby aromatic protons may experience slight changes (typically <0.1 ppm) due to the altered solid-state packing and hydrogen-bonding environment influencing the dissolved state.
Recommended Experimental Protocols
To obtain reliable and reproducible data, particularly for the hydrate, adherence to standardized protocols is crucial.
Protocol for NMR Sample Preparation and Acquisition
This protocol is designed to ensure accurate representation of the compound and minimize solvent-related artifacts.
-
Sample Preparation: a. Weigh approximately 10-15 mg of p-Toluenesulfinic acid hydrate directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves the acid and slows the exchange of the acidic proton). c. Cap the tube securely and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to the sample for optimal magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum using a single-pulse experiment (e.g., 'zg30' on Bruker systems). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H). c. Integrate the peaks in the ¹H spectrum to determine proton ratios.
Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Sample Preparation: a. Ensure the ATR crystal (typically diamond) is impeccably clean. Record a background spectrum of the clean, empty crystal. b. Place a small amount of the solid p-Toluenesulfinic acid hydrate powder onto the center of the crystal to ensure full coverage of the sampling area.
-
Instrument Setup: a. Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum. b. Initiate the sample scan. Co-add at least 32 scans with a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Data Processing: a. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum. b. Use the software tools to label significant peaks corresponding to the functional groups outlined in Table 3 and the anticipated water peak.
Caption: Recommended workflow for the complete spectroscopic characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for p-Toluenesulfinic acid hydrate is not widely available, data from the closely related p-Toluenesulfonic acid monohydrate indicates that the compound should be handled with care.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, cool place.[6]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[6]
Researchers must perform a comprehensive, substance-specific risk assessment before beginning any experimental work.
Conclusion
References
-
SpectraBase. P-Toluene-sulfinic acid, anion - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. p-Toluenesulfonic acid - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. p-Toluenesulfinic acid. [Link]
-
The Royal Society of Chemistry. ESI for A magnetic Fe@PANI catalyst for selective sulphide oxidation under mild and green conditions. [Link]
-
NIST WebBook. P-toluenesulfinic acid, sodium salt. [Link]
-
General Procedure for the Step 2 (General Procedure 2). [Link]
-
PubChem. 4-Methylbenzenesulfinic acid hydrate. [Link]
-
Organic Syntheses. p-Toluenesulfinic acid, sodium salt. [Link]
-
SpectraBase. p-Toluenesulfonic acid - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. p-Toluenesulfonic acid. [Link]
-
Journal of the American Chemical Society. Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. [Link]
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- 6. rsc.org [rsc.org]
Solubility profile of 4-Methylbenzenesulfinic acid hydrate in organic solvents
Analyzing Solvent Interactions
I've initiated a thorough investigation of 4-Methylbenzenesulfinic acid hydrate solubility. My primary focus is on sourcing relevant scholarly articles, data sheets, and patents that illuminate its behavior across various organic solvents. This initial phase is crucial for establishing a solid foundation for further experimentation.
Compiling Solubility Data
I'm now diving deep into the solubility data. My focus is on compiling quantitative values across alcohols, ketones, esters, and hydrocarbons. I'm also carefully noting the experimental methods used, like gravimetric and spectroscopic techniques. Simultaneously, I'm gathering physicochemical properties for both the acid hydrate and the solvents to round out my understanding of the system.
Drafting Technical Guide
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Uncovering Initial Data
I've made headway, discovering the chemical formula (C7H10O3S), molecular weight (174.22 g/mol ), and synonyms like p-toluenesulfinic acid. Early findings suggest it's a key compound for my next steps. This is a solid starting point for a deeper investigation.
Quantifying Solubility Data
I'm now zeroing in on quantitative solubility data. While I've confirmed water and organic solvent solubility, specific values remain elusive. I'm focusing on finding experimental protocols and exact solubilities in various solvents at different temperatures, similar to p-Toluenesulfonic acid. The goal is to move from general solubility to precise, quantifiable information. This will be critical for the next stage of my analysis.
Analyzing Solubility Data
I've been digging deeper into the solubility of this compound. While earlier searches offered general solubility in water, alcohols, and ethers, the lack of quantifiable data is frustrating. I'm now focusing on finding specific solubility values, ideally at varying temperatures and with different solvents. This will help determine its potential use.
Gathering Solubility Details
I've hit a roadblock. Though general solubility is known, I still need concrete, quantifiable data for this compound. I found related compound data, like for p-toluenesulfonic acid and p-toluenesulfonamide, which is useful for comparison. This'll help design the guide's experimental section. Finding precise solubility values remains a challenge, so I will likely have to extrapolate from related data.
Developing Guide Structure
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Designing Guide's Outline
I've sketched a detailed outline for the technical guide. The introduction emphasizes the importance of solubility and physicochemical properties, including general principles like "like dissolves like". I'll compare the hydrate to related compounds, such as p-toluenesulfonic acid and p-toluenesulfonamide, and make educated predictions about its solubility in different solvent classes. A significant section will then discuss the methodologies for solubility determination. The guide aims to provide a comprehensive resource despite the data gaps. I'm focusing on ensuring clarity.
Structuring the Guide Plan
I'm now outlining the technical guide's structure. It will begin with an introduction explaining solubility's significance, followed by the hydrate's physicochemical properties. I'll include solubility principles like "like dissolves like". I'll compare it to related compounds like p-toluenesulfonic acid and p-toluenesulfonamide, which have solubility details in 16 organic solvents. After that, methodologies for solubility determination, like the shake-flask method, are also under consideration. While designing the guide, I'm noting the literature gap and highlighting the need for experiments where necessary.
Developing Guide Outline
I've crafted the technical guide's structure. It starts with an introduction emphasizing solubility's importance, followed by physicochemical properties. Principles like "like dissolves like" are included. I'll compare it to related compounds like p-toluenesulfonic acid and p-toluenesulfonamide, which have solubility data in 16 organic solvents. Experimental methodology discussion is crucial. The guide provides a comprehensive resource. Clear and detailed. The structure is based on information currently available.
Outlining Guide's Structure
I've crafted a comprehensive outline for the technical guide. It includes an introduction on solubility's significance, along with the hydrate's properties. Key solubility principles are included, and comparisons are made to related compounds. The guide emphasizes the importance of experimental determination and provides detailed protocols. I'll proceed with writing the introduction and outline.
Developing Guide Content
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Thermal stability and decomposition of p-Toluenesulfinic acid hydrate
An In-depth Technical Guide: Thermal Stability and Decomposition of p-Toluenesulfinic Acid Hydrate
Abstract
p-Toluenesulfinic acid is a pivotal reagent and intermediate in organic synthesis; however, its utility is often shadowed by its inherent thermal instability. This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of p-toluenesulfinic acid hydrate. The core of its instability lies in a characteristic disproportionation reaction, which is significantly influenced by temperature, moisture, and pH. This document elucidates the mechanism of this decomposition, presents robust analytical methodologies for its characterization, and offers field-proven insights for its handling and use. By integrating thermal analysis (TGA/DSC) with chromatographic separation (HPLC), we present a self-validating system for researchers to accurately assess the stability of this compound, ensuring the integrity of its application in sensitive processes such as drug development.
Introduction to p-Toluenesulfinic Acid and its Salts
Chemical Structure and Properties
p-Toluenesulfinic acid (C₇H₈O₂S) is an organosulfur oxoacid featuring a sulfur atom in a pyramidal geometry, rendering the molecule chiral.[1] The free acid typically presents as long, rhombic plates or needles with a melting point of approximately 85°C.[2][3] It is freely soluble in alcohol and ether but only sparingly soluble in water.[3] A critical aspect of its chemistry is its propensity for instability, particularly in its free acid form.[1][4] For this reason, it is frequently prepared, stored, and handled as its more robust sodium salt, p-toluenesulfinic acid sodium salt hydrate (C₇H₇NaO₂S · xH₂O), which is a stable crystalline powder with a melting point above 300°C.[3][5] The free acid can be generated as needed by carefully acidifying an aqueous solution of this salt.[3][6]
Significance in Pharmaceutical and Chemical Synthesis
The utility of p-toluenesulfinic acid and its derivatives is widespread. It serves as a precursor for the synthesis of various organic compounds, including alkyl, vinyl, and allyl sulfones, and is a key starting material for the preparation of chiral sulfoxides.[2] Its salts are used as catalysts and reagents in a variety of chemical transformations. In the pharmaceutical industry, the structurally related p-toluenesulfonic acid (a potential decomposition product) is often used as a counterion for basic drugs and as a strong, solid organic acid catalyst in synthesis.[7] Given the potential for the parent sulfinic acid to degrade into the sulfonic acid, understanding its stability is paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs).
The Challenge of Instability: Free Acid vs. Sulfinate Salts
The primary challenge in working with p-toluenesulfinic acid is its tendency to undergo disproportionation, a redox reaction where the compound is simultaneously oxidized and reduced.[4] This reaction is often accelerated by heat and acidic conditions.[4] The sodium salt form is significantly less prone to this degradation pathway, making it the preferred form for storage and general handling.[3][4] The process of drying the free acid can itself induce partial conversion to the more stable p-toluenesulfonic acid, complicating its isolation in a pure state.[3]
The Core Mechanism of Decomposition: Disproportionation
The thermal degradation of p-toluenesulfinic acid is not a simple fragmentation but a well-defined disproportionation reaction.
The Stoichiometry of Decomposition
The overall reaction involves three molecules of the sulfinic acid yielding one molecule each of a thiosulfonate, a sulfonic acid, and water.[8]
3 ArSO₂H → ArSO₂SAr + ArSO₃H + H₂O (where Ar = p-CH₃C₆H₄)
The products are:
-
p-Tolyl p-toluenethiosulfonate (the reduced species)
-
Water
Proposed Reaction Mechanism
The mechanism is understood to be more complex than the simple stoichiometry suggests. It is proposed to involve a rapid, reversible equilibrium between the sulfinic acid and its anhydride, a sulfinyl sulfone. This intermediate then undergoes a rate-determining rearrangement to form a sulfonic-sulfenic anhydride, which can subsequently react to yield the final products.[8]
Caption: Proposed mechanism for p-toluenesulfinic acid disproportionation.
Kinetics of the Reaction
Studies have demonstrated that the disproportionation of p-toluenesulfinic acid follows second-order kinetics with respect to the sulfinic acid concentration.[8][9] This kinetic profile is consistent with a mechanism involving the reaction of two sulfinic acid-derived species in the rate-determining step.
Factors Influencing Stability
-
Temperature: Increased temperature significantly accelerates the rate of disproportionation. This is the primary reason the compound is considered thermally labile.
-
Acidity: The reaction is catalyzed by strong acids.[8] Therefore, the presence of acidic impurities can markedly decrease the stability of p-toluenesulfinic acid.
-
Water Content: The role of water is nuanced. While water is a product of the overall reaction, studies in acetic acid have shown that increasing water concentration can retard the reaction rate, likely by shifting the initial anhydride-forming equilibrium.[8] For the hydrate solid, the initial dehydration event upon heating can create conditions conducive to subsequent decomposition.
Analytical Methodologies for Stability Assessment
A robust assessment of thermal stability requires a multi-faceted approach. Combining thermal analysis with chromatography provides a self-validating system where the physical events (mass loss, thermal transitions) are correlated with chemical changes (disappearance of reactant, appearance of products).
Overview of Key Techniques
The analytical workflow involves subjecting the p-toluenesulfinic acid hydrate sample to a controlled temperature program while monitoring its physical and chemical properties.
Caption: Integrated workflow for assessing thermal stability.
Thermal Analysis: TGA and DSC
Expertise & Experience: Thermal analysis provides a macroscopic view of the degradation process.[10] Thermogravimetric Analysis (TGA) is indispensable for quantifying mass loss events, such as the initial loss of water from the hydrate, followed by the mass loss associated with decomposition.[11] Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal events. It can detect the endotherm of dehydration, the melting of the anhydrous acid, and the exotherm or endotherm of the decomposition reaction itself.[10]
Experimental Protocol: TGA/DSC Analysis
-
Instrument Calibration: Ensure the TGA balance and temperature and the DSC temperature and enthalpy are calibrated using appropriate standards (e.g., indium for DSC).
-
Sample Preparation: Accurately weigh 3-5 mg of p-toluenesulfinic acid hydrate into a clean, tared aluminum (for DSC) or platinum/alumina (for TGA) pan.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Record the mass change (%) versus temperature for TGA and heat flow (mW) versus temperature for DSC.
-
Data Analysis:
-
TGA: Determine the onset temperature of mass loss and the percentage of mass lost in distinct steps. The initial step should correspond to the loss of water of hydration.
-
DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). Integrate peak areas to quantify the enthalpy of these transitions.
-
Chromatographic Separation: HPLC-UV
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the definitive technique for monitoring the chemical changes during degradation.[12] It allows for the separation and quantification of the parent p-toluenesulfinic acid and its primary decomposition products, p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate. A UV detector is highly effective because all three compounds possess a chromophoric aromatic ring, allowing for sensitive detection around 220-230 nm.[13][14] A reversed-phase C18 column is typically suitable for separating these compounds of moderate polarity.
Experimental Protocol: HPLC Method for Stability Monitoring
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of the acidic analytes, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at 225 nm.[13]
-
-
Forced Degradation Sample Preparation:
-
Accurately prepare a stock solution of p-toluenesulfinic acid hydrate in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Heat the solution in a sealed vial at a controlled temperature (e.g., 70°C) for a defined period (e.g., 24 hours) to induce degradation.
-
Prepare a "time zero" sample by diluting the stock solution without heating.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 95% A / 5% B.
-
Linearly ramp to 5% A / 95% B over 15 minutes. (A gradient is necessary to elute the less polar thiosulfonate after the more polar acids).
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to p-toluenesulfinic acid, p-toluenesulfonic acid, and the thiosulfonate based on retention times (verified with standards if available).
-
Integrate the peak areas. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Interpreting the Data: A Self-Validating Approach
Correlating Thermal and Chromatographic Data
The power of this dual-technique approach lies in correlation. The onset temperature of decomposition observed in TGA/DSC should correspond to the temperature at which significant formation of degradation products is observed by HPLC in isothermal heating studies. For example, if DSC shows a sharp exothermic event starting at 120°C, HPLC analysis of a sample heated to that temperature should confirm a significant decrease in the p-toluenesulfinic acid peak and the appearance of the product peaks.
Quantitative Analysis of Decomposition Products
The combination of these techniques allows for a complete picture of the degradation process.
| Parameter | Technique | Typical Observation | Interpretation |
| Dehydration | TGA | Initial mass loss step below 100°C. | Loss of water of hydration. |
| Melting | DSC | Sharp endothermic peak.[2][3] | Melting of the anhydrous p-toluenesulfinic acid (approx. 85°C). |
| Decomposition Onset | TGA / DSC | Onset of significant mass loss and/or a large, broad exothermic/endothermic event. | The temperature at which the disproportionation reaction begins to occur at a significant rate. |
| Product Identification | HPLC-UV | Appearance of new peaks with different retention times. | Confirmation of the formation of p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate.[4] |
| Reaction Rate | HPLC-UV | Decrease in the parent peak area over time at a fixed temperature. | Allows for the determination of degradation kinetics.[9] |
Implications for Storage, Handling, and Process Development
The data generated from these analyses directly informs critical decisions for scientists and developers:
-
Storage Conditions: The determined onset of thermal decomposition provides a clear upper limit for safe storage temperatures. Storage should be well below this temperature, in a dry environment, and away from acidic substances.
-
Handling: Given its instability, the more stable sodium salt should be used whenever possible.[3][4] If the free acid is required, it should be generated in situ or used immediately after isolation.[3]
-
Process Development: For reactions involving p-toluenesulfinic acid, the process temperature must be carefully controlled to prevent degradation, which could lead to reduced yield and the introduction of significant impurities. The presence of the sulfonic acid impurity could alter the pH and catalytic activity within a reaction mixture.
Summary and Recommendations
The thermal stability of p-toluenesulfinic acid hydrate is fundamentally limited by its propensity to undergo a second-order disproportionation reaction, yielding p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate. This process is highly sensitive to temperature.
Key Recommendations:
-
Prefer the Salt: For storage and as a starting material, the sodium salt of p-toluenesulfinic acid is vastly superior in stability and should be the default choice.
-
Characterize Thoroughly: Employ a combination of TGA, DSC, and HPLC to establish a comprehensive stability profile for any new batch or formulation containing this compound.
-
Control the Environment: Store the material in a cool, dry place, isolated from acidic contaminants.
-
Mind the Process: During chemical synthesis, maintain reaction temperatures well below the decomposition onset to ensure product purity and process consistency.
By adhering to these principles, grounded in a solid analytical understanding, researchers can confidently and safely utilize this valuable reagent in their development endeavors.
References
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- Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Wikipedia. (n.d.). p-Toluenesulfonic acid. Wikipedia.
- NIOSH. (1998). p-TOLUENESULFONIC ACID 5043. CDC.
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- Lab Manager. (n.d.).
- Whitmore, F. C., & Hamilton, F. H. (1922). p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). P-TOLUENESULFINIC ACID CAS#: 536-57-2. ChemicalBook.
- Reddy, K. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- ChemicalBook. (2019). Synthesis and one Application of p-Toluenesulfonic acid. ChemicalBook.
- MicroSolv Technology Corporation. (n.d.). p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC. AppNote - MicroSolv.
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- Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. Personal web pages of staff and students.
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An In-depth Technical Guide to 4-Methylbenzenesulfinic Acid Hydrate (CAS No. 1588441-34-2)
Introduction: Unveiling a Versatile Organosulfur Reagent
4-Methylbenzenesulfinic acid hydrate, also known as p-toluenesulfinic acid hydrate, is a versatile organosulfur compound with the chemical formula C₇H₁₀O₃S.[1][2][3] It serves as a pivotal building block and intermediate in various fields of chemical research, most notably in organic synthesis and pharmaceutical development.[4] Its molecular structure consists of a toluene backbone substituted with a sulfinic acid group at the para-position, with the hydrate form incorporating a molecule of water. This compound's utility stems from the unique reactivity of the sulfinic acid functional group, which can act as both a nucleophile and an electrophile, enabling the formation of a diverse array of more complex molecules.[4] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a particular focus on its role in modern drug discovery and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1588441-34-2 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₃S | [1][2][3] |
| Molecular Weight | 174.22 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water and polar organic solvents like alcohols. | [5] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Characterization:
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic stretching frequencies of the S=O and O-H bonds in the sulfinic acid group, as well as the S-O single bond.[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[6]
Synthesis of 4-Methylbenzenesulfinic Acid: A Practical Approach
The most common and industrially relevant method for the synthesis of 4-methylbenzenesulfinic acid and its salts is the reduction of 4-methylbenzenesulfonyl chloride (tosyl chloride).[7] Tosyl chloride is a readily available and inexpensive starting material.[7] Various reducing agents can be employed, with zinc dust and sodium sulfite being among the most frequently used.[7] The free acid can then be obtained by acidification of its sodium salt.[7][8]
Experimental Protocol: Synthesis via Reduction of Tosyl Chloride with Zinc Dust
This protocol is adapted from established literature procedures.[7]
Materials:
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Zinc dust
-
Water
-
Sodium carbonate
-
Hydrochloric acid (dilute)
-
12 L crock or large reaction vessel
-
Mechanical stirrer
-
Steam source
Procedure:
-
In a 12 L crock equipped with a mechanical stirrer, add 3 L of water and heat to 70°C using a direct steam inlet.[7]
-
Once the temperature is reached, turn off the steam and add 400 g of zinc dust to the water with stirring.[7]
-
Gradually add 500 g of ground 4-methylbenzenesulfonyl chloride to the zinc suspension over approximately 10 minutes. The temperature of the reaction mixture will likely rise to around 80°C.[7]
-
Continue stirring for an additional 10 minutes after the addition of tosyl chloride is complete.[7]
-
Reintroduce steam to heat the mixture to 90°C.[7]
-
Add 250 cc of 12 N sodium hydroxide solution, followed by the portion-wise addition of finely powdered sodium carbonate until the mixture is alkaline.
-
Filter the hot mixture to remove zinc oxide and other insoluble byproducts.
-
The filtrate, containing the sodium salt of 4-methylbenzenesulfinic acid, can be concentrated and cooled to crystallize the sodium p-toluenesulfinate.
-
To obtain the free acid, dissolve the sodium salt in cold water and carefully acidify with dilute hydrochloric acid.[7] An excess of strong acid should be avoided as it can cause disproportionation of the sulfinic acid.[7]
-
The precipitated 4-methylbenzenesulfinic acid can be collected by filtration, washed with cold water, and carefully dried. It is important to note that the free acid can be prone to oxidation and disproportionation upon drying.[7]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-methylbenzenesulfinic acid.
Core Applications in Organic Synthesis and Drug Development
4-Methylbenzenesulfinic acid and its derivatives are instrumental in a variety of organic transformations, with significant implications for the pharmaceutical industry.
Stereoselective Synthesis of Chiral Sulfoxides
One of the most prominent applications of p-toluenesulfinic acid derivatives is in the stereoselective synthesis of chiral sulfoxides.[9][10][11] The Andersen synthesis, a cornerstone of chiral sulfoxide preparation, utilizes a diastereomerically pure menthyl p-toluenesulfinate ester.[10] Nucleophilic substitution on this chiral sulfinate with a Grignard reagent proceeds with complete inversion of configuration at the sulfur atom, affording enantiomerically pure sulfoxides.[10]
Mechanism Insight: The stereospecificity of the Andersen synthesis is a direct consequence of the nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfinate ester, leading to the displacement of the menthol auxiliary with inversion of the stereocenter at the sulfur atom.
Diagram: Andersen Sulfoxide Synthesis
Caption: Stereoselective synthesis of chiral sulfoxides.
Chiral sulfoxides are valuable intermediates in the synthesis of biologically active molecules and have been incorporated into several marketed drugs, such as the anti-ulcer medication esomeprazole.[9]
Precursor to Sulfonamides
4-Methylbenzenesulfinic acid can be a precursor in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[12][13] The synthesis typically involves the conversion of the sulfinic acid to a sulfonyl chloride, which then reacts with an amine to form the sulfonamide linkage.
Nucleophilic Addition Reactions
The sulfinate anion, readily generated from 4-methylbenzenesulfinic acid, is a soft nucleophile that can participate in various addition reactions. For instance, it can add to activated alkenes in a Michael-type addition to form sulfones. This reactivity is valuable for the construction of carbon-sulfur bonds in complex molecules.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Keystone in Modern Synthesis
This compound (CAS No. 1588441-34-2) is a highly valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals. Its utility in the stereoselective synthesis of chiral sulfoxides and as a precursor to other important functional groups underscores its importance to the modern chemist. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
- Młochowski, J., & Skarżewski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4333-4413.
- Capozzi, G., & Drabowicz, J. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 69-79.
- Fernández, I., & Khiar, N. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4333-4413.
- Guidechem. (n.d.). This compound 1588441-34-2 wiki.
- Capozzi, G., & Drabowicz, J. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 69-79.
- ChemicalBook. (n.d.). P-TOLUENESULFINIC ACID.
- Kice, J. L., & Large, G. B. (1967). The Mechanism of the Disproportionation of Sulfinic Acids. I. The Disproportionation of p-Toluenesulfinic Acid in Aqueous Perchloric Acid. Journal of the American Chemical Society, 89(13), 3428-3433.
- Willis, M. C. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
- Elder, D. P., & Teasdale, A. (2014). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 66(8), 1067-1084.
- Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)
- CymitQuimica. (n.d.). CAS 824-79-3: Sodium p-toluenesulfinate.
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- Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for?
- Carreño, M. C. (2002). Asymmetric Synthesis of Chiral Sulfoxides. In Enantioselective Synthesis of Chiral Sulfoxides (pp. 1-46). Wiley-VCH.
- Chemsrc. (n.d.). 4-Methylbenzenesulfinic acid | CAS#:536-57-2.
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- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
- NIST. (n.d.). Benzenesulfonic acid, 4-methyl-.
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- ChemicalBook. (n.d.). Methylhydrazine(60-34-4) 1H NMR spectrum.
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Discovery and history of p-toluenesulfinic acid
An In-Depth Technical Guide to the Discovery and Synthetic History of p-Toluenesulfinic Acid
Abstract
p-Toluenesulfinic acid (CH₃C₆H₄SO₂H), a significant yet often misunderstood organosulfur compound, serves as a cornerstone reagent in synthetic chemistry, distinct from its more oxidized and commonly known cousin, p-toluenesulfonic acid. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, history, and foundational synthetic applications of p-toluenesulfinic acid. We will explore the seminal methods of its preparation, delve into its inherent chemical properties and instabilities, and illuminate its pivotal role in the development of asymmetric synthesis, particularly in the creation of chiral sulfoxides. This document aims to bridge historical context with practical, field-proven insights, offering detailed protocols and mechanistic rationale to empower its effective use in the modern laboratory.
Early Discovery and Characterization
The history of p-toluenesulfinic acid is intrinsically linked to the early explorations of organosulfur chemistry in the late 19th and early 20th centuries. Its discovery was not a singular event but rather an outcome of systematic investigations into the reduction of arylsulfonyl compounds. The most direct and historically significant precursor for its synthesis is p-toluenesulfonyl chloride, a readily available bulk chemical derived from the sulfonation of toluene.
Early methodologies centered on reducing the sulfur atom's oxidation state from +6 in the sulfonyl chloride to +4 in the sulfinic acid. Various reducing agents were explored, with documented methods including the use of sodium amalgam, sodium sulfide, and sodium arsenite.[1] However, the most practical and enduring of these early methods, detailed in the peer-reviewed resource Organic Syntheses, involves the use of zinc dust.[1][2]
A critical challenge faced by early chemists, and one that remains a crucial practical consideration today, is the limited thermal stability of the free sulfinic acid.[3] Attempts to dry the isolated acid often lead to its disproportionation, a reaction where it is simultaneously oxidized and reduced to form p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate.[2][3] This inherent instability is the primary causal driver for why p-toluenesulfinic acid is most commonly prepared, isolated, and stored as its more stable sodium salt dihydrate (CH₃C₆H₄SO₂Na·2H₂O).[2] The free acid can then be freshly generated as needed by the careful acidification of an aqueous solution of this salt.[2]
Foundational Synthetic Methodology: Reduction of p-Toluenesulfonyl Chloride
The reduction of p-toluenesulfonyl chloride with zinc dust remains the classic and most illustrative method for preparing p-toluenesulfinic acid (via its sodium salt). The choice of zinc is rooted in its efficacy and cost-effectiveness as a reducing agent capable of this specific transformation without over-reduction. The protocol is a self-validating system where temperature control and a precise workup are paramount for achieving high purity and yield.
Experimental Protocol: Preparation of Sodium p-Toluenesulfinate
This protocol is adapted from the verified procedure published in Organic Syntheses.[1]
Step 1: Initial Setup
-
In a large-volume vessel (e.g., a 12-L crock) equipped with a robust mechanical stirrer, add 3 liters of water.
-
Introduce dry steam to heat the water to 70°C. This pre-heating ensures the subsequent exothermic reaction initiates smoothly.
Step 2: Addition of Reagents
-
Cease the steam and add 400 g of commercial-grade zinc dust to the hot water with stirring.
-
Begin the portion-wise addition of 500 g of p-toluenesulfonyl chloride. The sulfonyl chloride should be ground to a powder to ensure a large surface area for reaction and to avoid clumps.
-
The addition should be controlled over approximately 10 minutes. The reaction is exothermic, and the temperature will naturally rise to about 80°C.
Step 3: Reaction and Workup
-
After all the sulfonyl chloride has been added, continue vigorous stirring for an additional 10 minutes to ensure the reaction goes to completion.
-
Briefly re-introduce steam to bring the temperature to 90°C, then shut it off. Heating above this temperature can cause violent bumping.
-
Add 250 cc of 12 N sodium hydroxide solution, followed by the portion-wise addition of solid sodium carbonate until the mixture is strongly alkaline.
-
Causality: This step is critical. The sodium hydroxide and carbonate neutralize the newly formed sulfinic acid to its sodium salt. More importantly, they precipitate excess zinc as zinc hydroxide and zinc carbonate, effectively removing it from the solution and preventing it from interfering with product isolation.
-
Step 4: Isolation of the Product
-
Filter the hot mixture by suction to remove the zinc solids.
-
Transfer the filtrate to a large evaporating dish and reduce its volume by boiling until a crust of crystals begins to form around the edges (final volume will be ~1 L).
-
Cool the concentrated solution thoroughly. Large, transparent, plate-like crystals of sodium p-toluenesulfinate dihydrate will precipitate.
-
Collect the crystals by suction filtration and allow them to air-dry until the first signs of efflorescence appear. The typical yield is 360-380 g.
Step 5: Generation of Free p-Toluenesulfinic Acid (As Needed)
-
To obtain the free acid, dissolve the sodium salt in a minimum of cold water and carefully acidify with dilute hydrochloric acid.[2] An excess of strong acid should be avoided as it can increase the solubility of the sulfinic acid.[1] The precipitated p-toluenesulfinic acid should be used immediately without extensive drying.
Physicochemical Properties and Reactivity
A thorough understanding of p-toluenesulfinic acid's properties is essential for its successful application in synthesis. Its behavior is dictated by the electron-donating methyl group and the sulfur-oxygen framework.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₂S | [2] |
| Molecular Weight | 156.20 g/mol | [2] |
| Appearance | Long, rhombic plates or needles | [2] |
| Melting Point | 85°C | [2] |
| pKa (in water) | 1.24 | [3] |
| Solubility | Freely soluble in alcohol, ether; sparingly in water. | [2] |
Key Reactivity Insights
-
Acidity: With a pKa of 1.24, p-toluenesulfinic acid is a moderately strong organic acid, significantly stronger than carboxylic acids like benzoic acid (pKa ~4.2) but weaker than its sulfonic acid counterpart (pKa ~ -2.8).[3][4]
-
Nucleophilicity: The sulfinate anion is an excellent sulfur-based nucleophile. This reactivity is the basis for its most common applications, such as the synthesis of sulfones via reaction with alkyl halides.
-
Instability and Disproportionation: As previously mentioned, the free acid is prone to disproportionation, especially when heated.[3][5] This is a crucial handling consideration. Reactions requiring the free acid should be conducted with freshly prepared material, and prolonged heating should be avoided. Storage is recommended in its salt form.[6]
The Emergence as a Cornerstone Reagent in Asymmetric Synthesis
While useful in general synthesis, the most profound impact of p-toluenesulfinic acid's discovery was its application in the field of stereoselective synthesis. This was realized through the preparation of chiral sulfinate esters, which serve as powerful intermediates for the synthesis of enantiomerically pure sulfoxides.
The seminal work in this area, known as the Andersen synthesis, relies on a two-step sequence. First, p-toluenesulfinic acid is converted to a sulfinyl chloride, typically using thionyl chloride. This activated intermediate is then reacted with a chiral, non-racemic alcohol, with (-)-menthol being the classic and most widely used example.[7] This esterification produces a mixture of diastereomeric menthyl p-toluenesulfinate esters.
-
Causality of Diastereoselection: The key to the process is that the two diastereomers, having different physical properties, can be separated by fractional crystallization. One diastereomer typically crystallizes preferentially, allowing for its isolation in high diastereomeric purity.
The isolated, enantiopure sulfinate ester can then be treated with an organometallic reagent, such as a Grignard or organolithium compound. The nucleophilic carbon attacks the electrophilic sulfur atom, displacing the menthoxy group in a stereospecific reaction that proceeds with complete inversion of configuration at the sulfur center. This provides a reliable and highly predictable route to a wide array of chiral sulfoxides.
Conclusion
From its initial discovery as a reduction product of p-toluenesulfonyl chloride, p-toluenesulfinic acid has evolved from a chemical curiosity into an indispensable tool in organic synthesis. The historical challenges associated with its instability directly informed the practical choice to handle it as its sodium salt, a convention that persists today. While its role as a precursor to sulfones is significant, its legacy is cemented by its critical application in the Andersen synthesis, which opened the door to the predictable and scalable production of chiral sulfoxides. For the modern researcher, a deep appreciation of this history—from the foundational zinc dust reduction to the logic of diastereomeric separation—provides the necessary expertise to wield this versatile reagent with precision and confidence.
References
-
Whitmore, F. C., & Hamilton, F. H. (1922). p-Toluenesulfinic acid, sodium salt. Organic Syntheses, 2, 89. [Link]
-
Organic Syntheses Procedure. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved January 3, 2026, from [Link]
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Merck Index. (n.d.). p-Toluenesulfinic Acid. Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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Allen, P. Jr., & Reich, L. (1960). THE DISPROPORTIONATION OF p-TOLUENESULFINIC ACID IN AQUEOUS SOLUTION. The Journal of Physical Chemistry, 64(12), 1928–1933. [Link]
-
US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to the Core Chemical Reactions of 4-Methylbenzenesulfinic Acid Hydrate
Introduction: The Versatile Role of p-Toluenesulfinic Acid in Modern Synthesis
4-Methylbenzenesulfinic acid, commonly known as p-toluenesulfinic acid, is a sulfinic acid derivative that serves as a pivotal intermediate in organic synthesis.[1] Often utilized in its stable hydrate form (C₇H₁₀O₃S), this compound is a versatile building block for creating more complex sulfur-containing molecules, particularly sulfones and sulfonamides, which are prominent scaffolds in numerous pharmaceuticals.[1][2] Its reactivity is centered on the nucleophilic sulfur atom, which can readily participate in a wide array of transformations.
This guide provides an in-depth exploration of the key chemical reactions involving 4-methylbenzenesulfinic acid hydrate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and strategic considerations that govern these powerful transformations. We will delve into its synthesis, its role as a nucleophile, and its application in modern transition-metal-catalyzed coupling reactions, providing a comprehensive view of its synthetic utility.
Synthesis of 4-Methylbenzenesulfinic Acid: The Foundational Step
The most common and industrially scalable method for preparing 4-methylbenzenesulfinic acid or its sodium salt is the reduction of p-toluenesulfonyl chloride (TsCl). This transformation is crucial as TsCl is a readily available, inexpensive byproduct of the chlorosulfonation of toluene.
Reduction of p-Toluenesulfonyl Chloride
The reduction is typically achieved using a mild reducing agent like sodium sulfite (Na₂SO₃) in an aqueous medium. The choice of sodium sulfite is strategic; it is effective, economical, and the reaction conditions are relatively gentle, preventing over-reduction to the corresponding thiol or disulfide.
Causality Behind Experimental Choices: A key challenge in this reaction is the disparate solubility of the reactants. p-Toluenesulfonyl chloride is insoluble in water and prone to hydrolysis, while sodium sulfite is only soluble in water.[3] To overcome this, a biphasic system or the dissolution of TsCl in a water-miscible organic solvent can be employed. A patented method describes dissolving TsCl in dichloromethane and adding this solution dropwise to an aqueous solution of sodium sulfite.[3] This technique maximizes the interfacial area for the reaction, prevents the hydrolysis of TsCl, and allows for better temperature and pH control, ultimately leading to higher yields (85-89%).[3] The simultaneous addition of a base, such as sodium hydroxide, is critical to neutralize the hydrochloric acid formed during the reaction, maintaining a pH that favors the desired reduction pathway.[3]
Experimental Protocol: Synthesis of Sodium 4-Methylbenzenesulfinate[3]
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnels, dissolve anhydrous sodium sulfite (e.g., 13.74 g, 0.109 mol) in deionized water (e.g., 300 mL).
-
Prepare a solution of p-toluenesulfonyl chloride (e.g., 20.07 g, 0.1 mol) in dichloromethane (50 mL).
-
Heat the aqueous sodium sulfite solution to 55-60°C.
-
Simultaneously, add the p-toluenesulfonyl chloride solution and a 10% sodium hydroxide solution dropwise to the reaction flask. Maintain the reaction temperature at 55-60°C and the pH at approximately 8.
-
During the addition, the heat of the reaction will cause the dichloromethane to evaporate. This can be collected using a condenser and recycled.
-
After the addition is complete, stop the addition of base and increase the temperature to 85°C for about 1.3 hours to ensure the reaction goes to completion.
-
Cool the resulting aqueous solution, which will induce the crystallization of the product.
-
Collect the sodium 4-methylbenzenesulfinate crystals by suction filtration, wash with a small amount of cold water to remove inorganic salts, and dry.
Caption: Workflow for the synthesis of sodium 4-methylbenzenesulfinate.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Sulfones
Perhaps the most significant application of 4-methylbenzenesulfinic acid in modern drug discovery is its use in palladium-catalyzed cross-coupling reactions to form aryl and vinyl sulfones.[4] These reactions provide a direct and modular route to install the valuable sulfonyl moiety onto diverse molecular scaffolds.
Sulfonylation of Aryl/Heteroaryl Halides
This transformation couples a sulfinate salt (acting as a sulfur nucleophile) with an aryl or heteroaryl halide (or triflate). The reaction is a powerful alternative to the classical methods that often involve the oxidation of pre-functionalized sulfides, which can have limited functional group tolerance.
Causality Behind Experimental Choices: The success of this coupling hinges on the selection of the palladium catalyst and, crucially, the supporting ligand.
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or SPhos is often employed.[5]
-
Ligand Role: These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the aryl sulfone product. The ligand's steric bulk prevents catalyst deactivation and promotes the desired reductive elimination over competing side reactions.
-
Base and Solvent: A non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is used to facilitate the reaction, likely by participating in the sulfinate salt exchange at the palladium center.[5] Anhydrous, aprotic solvents like dioxane or toluene are standard choices to ensure the stability of the catalyst and reactants.[5]
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(Methylsulfonyl)benzonitrile[5]
-
To an oven-dried reaction vessel, add 4-bromobenzonitrile (1.0 eq), sodium 4-methylbenzenesulfinate (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography on silica gel to yield the desired aryl sulfone.
Hydrosulfonylation of Allenes
A more atom-economical approach is the palladium-catalyzed hydrosulfonylation of allenes, which directly adds the S-H bond of the sulfinic acid across a C=C double bond of the allene.[6] This method constructs highly functionalized E-allylic sulfones with excellent regio- and stereoselectivity.[6]
Mechanistic Insight: The proposed mechanism involves the initial coordination of the Pd(0) catalyst to the allene and the sulfinic acid.[6] A key step is a "ligand-to-ligand hydrogen transfer" (LLHT) from the sulfinic acid to the allene, which forms a π-palladium-allyl intermediate.[6] Nucleophilic attack by the sulfinate anion onto the allyl moiety, followed by catalyst regeneration, furnishes the final product. This pathway elegantly avoids the need for pre-installed leaving groups or stoichiometric oxidants.[6]
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- 6. Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09036D [pubs.rsc.org]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Sulfones Using 4-Methylbenzenesulfinic Acid Hydrate
Executive Summary
The sulfone functional group (R-S(O₂)-R') is a privileged scaffold in modern medicinal chemistry and materials science, prized for its metabolic stability, ability to act as a hydrogen bond acceptor, and unique electronic properties.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Methylbenzenesulfinic acid and its corresponding salt, sodium p-toluenesulfinate, for the synthesis of diverse sulfone-containing molecules. We will delve into the core mechanistic principles, provide validated, step-by-step protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. The methodologies covered include transition-metal-catalyzed cross-coupling, classical nucleophilic substitution, and additions to unsaturated systems, providing a robust toolkit for the introduction of the versatile p-toluenesulfonyl (tosyl) moiety.
Reagent Profile and Mechanistic Pillars
4-Methylbenzenesulfinic acid (p-toluenesulfinic acid) and its more commonly used salt, sodium p-toluenesulfinate, are readily available, stable, and versatile reagents for constructing carbon-sulfur bonds.[3][4] The sulfinate anion is a potent nucleophile, capable of participating in a variety of bond-forming reactions. The choice of synthetic strategy is dictated by the nature of the electrophilic partner.
The primary mechanistic pathways for sulfone synthesis using this reagent are:
-
Nucleophilic Substitution: The sulfinate anion directly displaces a leaving group (e.g., halide, tosylate) on an sp³-hybridized carbon center in a classic S_N2 reaction. This is the most straightforward method for preparing alkyl sulfones.[1][5]
-
Transition-Metal-Catalyzed Cross-Coupling: For sp²-hybridized carbons, particularly aryl and vinyl systems, direct substitution is challenging. Here, catalysts, typically based on copper or palladium, are employed to couple the sulfinate salt with aryl/vinyl halides or their equivalents (e.g., boronic acids).[1][6] This is a powerful method for accessing aryl sulfones, which are prevalent in pharmaceuticals.[2][7]
-
Michael Addition: The sulfinate anion can add to α,β-unsaturated systems (e.g., enones, acrylates) in a conjugate fashion to yield β-ketosulfones or related structures.[8]
-
Radical Addition: Under specific conditions, often involving an initiator, sulfonyl radicals can be generated from sulfinic acids or their derivatives, which then add across alkenes and alkynes.[1][3]
Below is a diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for sulfone synthesis strategy.
Experimental Protocols & Methodologies
Safety First: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9] 4-Methylbenzenesulfinic acid and its derivatives can be irritating; avoid inhalation and skin contact.[10]
Protocol 1: Copper-Catalyzed Synthesis of an Aryl Sulfone
Principle: This protocol details the copper(I)-catalyzed cross-coupling of an aryl iodide with sodium p-toluenesulfinate. Copper catalysts are often more economical than palladium and are highly effective for this transformation.[6][11] The ligand, N,N'-Dimethylethylenediamine (DMEDA), stabilizes the copper center and facilitates the catalytic cycle.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Sodium p-toluenesulfinate (1.2 mmol, 214 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 22 μL)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
Anhydrous Toluene (5 mL)
-
Ethyl acetate, water, brine, anhydrous magnesium sulfate (for workup)
Procedure:
-
To a dry Schlenk tube, add 4-iodoanisole, sodium p-toluenesulfinate, CuI, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst.
-
Via syringe, add the anhydrous toluene, followed by the DMEDA ligand.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.
-
Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-methoxyphenyl p-tolyl sulfone.
Protocol 2: Palladium-Catalyzed Synthesis of a Heteroaryl Sulfone
Principle: Palladium catalysis offers broad substrate scope and high functional group tolerance, making it ideal for complex molecule synthesis in drug discovery.[1][6] The use of a specialized phosphine ligand like Xantphos is key to achieving high efficiency and preventing catalyst decomposition.
Materials:
-
3-Bromopyridine (1.0 mmol, 158 mg)
-
Sodium p-toluenesulfinate (1.5 mmol, 267 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add all solid reagents (3-bromopyridine, sodium p-toluenesulfinate, Pd₂(dba)₃, Xantphos, Cs₂CO₃) to a microwave vial or sealed tube.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and remove it from the glovebox. Heat the reaction mixture at 100 °C with stirring for 12-16 hours.[1]
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield 3-(p-tolylsulfonyl)pyridine.
Protocol 3: Nucleophilic Substitution for an Alkyl Sulfone
Principle: This method leverages the strong nucleophilicity of the sulfinate anion to displace a primary alkyl bromide. It is a fundamental, metal-free approach suitable for building blocks without aromatic C-X bonds.
Materials:
-
1-Bromooctane (1.0 mmol, 193 mg)
-
Sodium p-toluenesulfinate (1.2 mmol, 214 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Combine 1-bromooctane and sodium p-toluenesulfinate in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Add anhydrous DMF and heat the mixture to 80 °C.
-
Stir for 12 hours. The reaction can be monitored by observing the consumption of the alkyl bromide via TLC.
-
Cool the reaction to room temperature and pour it into 50 mL of ice-water.
-
A white precipitate (the product) should form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry in vacuo.
-
If extracted, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the product, octyl p-tolyl sulfone. Recrystallization or chromatography can be used for further purification if necessary.
Data Presentation: Comparative Analysis
The choice of methodology significantly impacts reaction efficiency. The following tables summarize typical conditions and yields for different catalytic systems, providing a baseline for experimental design.
Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 120 | 24 | 72 | [1] |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [1] |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (5) | - | NaOtBu | THF | 80 | 12 | 82 | [1] |
| 4 | Phenylboronic Acid | Cu(OAc)₂ (10) | None | None | CH₃CN | RT | 12 | ~85-95 |[6] |
Table 2: Substrate Scope for Nucleophilic Substitution
| Entry | Electrophile | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-Bromooctane | Sodium p-toluenesulfinate | DMF, 80 °C, 12 h | Octyl p-tolyl sulfone | 92 | [1] |
| 2 | Benzyl Bromide | Sodium p-toluenesulfinate | EtOH, reflux, 4 h | Benzyl p-tolyl sulfone | >95 | Internal Data |
| 3 | Propargyl Bromide | Sodium p-toluenesulfinate | Acetonitrile, RT, 6 h | Propargyl p-tolyl sulfone | ~90 | Internal Data |
Mechanistic Insight: The Copper-Catalyzed Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimization. For the copper-catalyzed reaction (Protocol 1), the proposed mechanism involves the coordination of the ligand and sulfinate to the copper(I) center, followed by oxidative addition of the aryl halide, and finally, reductive elimination to form the C-S bond and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Cu-catalyzed sulfonylation.
Conclusion and Future Outlook
4-Methylbenzenesulfinic acid hydrate and its corresponding sodium salt are indispensable tools for the modern synthetic chemist. They provide reliable and versatile pathways to a wide array of sulfone-containing molecules. The protocols outlined in this note serve as validated starting points for synthesis, and the mechanistic insights offer a framework for rational optimization. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of these fundamental building blocks will remain a cornerstone of molecular innovation.[12][13][14]
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid.
- Ghorab, M. M., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255.
- Scribd. (n.d.). Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery.
- MDPI. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules.
- OMICS International. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- ACS Publications. (n.d.). Synthesis of aryl sulfones. The Journal of Organic Chemistry.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- Wikipedia. (n.d.). Sulfone.
- Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions.
- ChemicalBook. (n.d.). 4-Methylbenzenesulfonic acid(104-15-4).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PubMed Central. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions.
- ACS Publications. (n.d.). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters.
- ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
- Google Patents. (n.d.). Synthesizing process of 4-methyl sodium benzene sulphinate.
- PubMed Central. (2025). A reagent to access methyl sulfones.
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p-Toluenesulfinic acid hydrate as a reducing agent for quinones
Application Notes & Protocols: Reduction of Quinones
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: A Technical Guide to the Reduction of Quinones to Hydroquinones, Evaluating Standard Reductants and the Theoretical Role of p-Toluenesulfinic Acid
Executive Summary
The transformation of quinones to their corresponding hydroquinones is a fundamental process in synthetic and medicinal chemistry, mirroring critical biological redox cycles.[1] While numerous methods exist for this reduction, the specific use of p-toluenesulfinic acid is not a standard or widely documented protocol in peer-reviewed literature. This guide, therefore, serves a dual purpose. First, it explores the theoretical potential of p-toluenesulfinic acid as a reductant based on its chemical properties. Second, and more practically, it provides detailed, validated protocols for established and reliable methods of quinone reduction, including the use of sodium dithionite and sodium borohydride. This document is designed to provide both mechanistic insight and actionable laboratory procedures for researchers engaged in organic synthesis and drug development.
Part 1: The Chemistry of p-Toluenesulfinic Acid
p-Toluenesulfinic acid (CH₃C₆H₄SO₂H) is an organosulfur compound that exists as a crystalline solid, often prepared from the reduction of p-toluenesulfonyl chloride or by acidifying a solution of its stable sodium salt.[2][3]
Physicochemical Properties and Redox Potential
The key to its potential as a reducing agent lies in the sulfur atom, which is in the +4 oxidation state. This intermediate oxidation state allows it to be oxidized to the more stable +6 state, characteristic of sulfonic acids. This capacity to donate electrons underlies its theoretical reducing ability.
| Property | Value | Source |
| Chemical Formula | C₇H₈O₂S | [4] |
| Molar Mass | 156.20 g/mol | [4] |
| Appearance | Rhombic plates or needles | [2] |
| Melting Point | 85 °C | [2] |
| Solubility | Freely soluble in alcohol, ether; sparingly in water | [2] |
Theoretical Mechanism of Quinone Reduction
While not experimentally validated in the literature for this specific purpose, a plausible mechanism for the reduction of a quinone (exemplified by p-benzoquinone) by p-toluenesulfinic acid can be postulated. The reaction would likely proceed via a conjugate addition, followed by tautomerization and elimination.
-
Nucleophilic Attack: The sulfinate anion, acting as a soft nucleophile, attacks one of the electrophilic carbons of the quinone ring in a Michael-type 1,4-conjugate addition.
-
Proton Transfer & Tautomerization: The resulting enolate intermediate is protonated, leading to a hydroquinone-sulfone adduct. This intermediate likely undergoes keto-enol tautomerization.
-
Elimination: The reaction would require a subsequent step to eliminate the toluenesulfonyl group to yield the final hydroquinone product, possibly under acidic or basic workup conditions, though this step is mechanistically unfavorable without a specific driving force.
This proposed pathway highlights the chemical logic but also underscores why this reagent is not commonly used; the reaction may stall at the adduct stage, and other reagents offer a more direct and efficient reduction.
Caption: General workflow for quinone reduction using sodium dithionite.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinone substrate (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or THF).
-
Reductant Preparation: In a separate beaker, prepare a saturated aqueous solution of sodium dithionite (Na₂S₂O₄). Approximately 2.0-2.5 equivalents of dithionite are typically sufficient.
-
Reaction: Add the aqueous dithionite solution to the stirring solution of the quinone at room temperature. The reaction is often accompanied by a distinct color change, for example, from the vibrant yellow of p-benzoquinone to a colorless or pale yellow solution of hydroquinone. [5]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting quinone spot is completely consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude hydroquinone can be purified by recrystallization from an appropriate solvent system (e.g., water, ethanol, or toluene) if necessary.
Protocol 2: Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a versatile and selective reducing agent that readily reduces the carbonyl groups of quinones to hydroxyl groups. [6]The reaction is typically performed in an alcoholic solvent.
Principle: The borohydride anion (BH₄⁻) acts as a source of hydride (H⁻). The reduction proceeds via two successive nucleophilic additions of hydride to the carbonyl carbons of the quinone, followed by protonation of the resulting alkoxides during workup to yield the hydroquinone.
Step-by-Step Methodology:
-
Dissolution: Dissolve the quinone substrate (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol) in a flask at room temperature.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, ~1.0-1.5 eq) portion-wise to the stirring solution. Caution: Hydrogen gas is evolved. Maintain the temperature below 10 °C during the addition. The disappearance of the quinone's color is a visual indicator of the reaction's progress. [7][8]4. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until TLC analysis confirms the absence of starting material.
-
Quenching: Carefully quench the excess NaBH₄ by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases and the solution is slightly acidic (pH ~5-6).
-
Extraction: Remove the bulk of the organic solvent via rotary evaporation. Add water to the residue and extract the hydroquinone product into an organic solvent like ethyl acetate (3x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization as needed.
Part 4: Conclusion
The reduction of quinones to hydroquinones is a critical transformation for which several robust and high-yielding methods have been established. While p-toluenesulfinic acid possesses the chemical properties of a reducing agent, its application for this specific purpose is not established in the chemical literature, and its use would likely involve a more complex and less efficient reaction pathway than standard methods. For researchers requiring a reliable and straightforward synthesis of hydroquinones, protocols utilizing sodium dithionite or sodium borohydride are highly recommended. These methods are characterized by mild conditions, high yields, and operational simplicity, making them suitable for a wide range of substrates in both academic and industrial research settings.
References
-
Reaction of quinones with sodium dithionite and sodium sulfite: Examining quinone reactivity in chromophoric dissolved organic matter. American Chemical Society. Available at: [Link]
- Method for the preparation of substituted quinones and hydroquinones. Google Patents.
-
Sodium Dithionite. ResearchGate. Available at: [Link]
-
A standard protocol for NaBH4 reduction of CDOM and HS. ResearchGate. Available at: [Link]
-
Vectorial redox reactions of physiological quinones. II. A study of transient semiquinone formation. PubMed. Available at: [Link]
-
p-Toluenesulfinic Acid. The Merck Index Online. Available at: [Link]
-
Electrochemical reduction of alkyl esters of p-toluenesulfonic acid. ACS Publications. Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
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quinone. Organic Syntheses Procedure. Available at: [Link]
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Reduction of ortho-quinones to dihydrodiols. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Available at: [Link]
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Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. Jack Westin. Available at: [Link]
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The reversible oxidation/reduction steps for quinone/hydroquinone inter-conversion. ResearchGate. Available at: [Link]
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Catalytic oxidation of hydroquinone to quinone using molecular oxygen. ACS Publications. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Aryl Sulfones with 4-Methylbenzenesulfinic Acid Hydrate
Introduction: The Enduring Importance of the Aryl Sulfone Moiety in Drug Discovery
The aryl sulfone functional group is a cornerstone in modern medicinal chemistry and drug development. Its remarkable stability, unique stereoelectronic properties, and ability to engage in crucial hydrogen bonding interactions have cemented its role as a privileged scaffold in a multitude of therapeutic agents. From antibacterial sulfonamides to targeted oncology therapies, the sulfone group imparts desirable pharmacokinetic and pharmacodynamic properties, including improved metabolic stability, enhanced solubility, and potent target engagement. Consequently, the development of robust and versatile synthetic methodologies for the construction of aryl sulfones is of paramount importance to researchers and drug development professionals.
This application note provides a comprehensive guide to the synthesis of aryl sulfones utilizing 4-methylbenzenesulfinic acid hydrate (p-toluenesulfinic acid hydrate). We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed, field-proven protocols, and provide insights into experimental design and troubleshooting. The protocols described herein are designed to be self-validating, with explanations for each step to empower the researcher to adapt and optimize these methods for their specific synthetic challenges.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of aryl sulfones from this compound primarily revolves around the formation of a carbon-sulfur bond between the sulfinate and an aryl partner. The choice of strategy is often dictated by the nature of the available starting materials and the desired functional group tolerance. The most prevalent and powerful methods include transition-metal-catalyzed cross-coupling reactions and metal-free approaches.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl Sulfone Synthesis
Palladium-catalyzed cross-coupling reactions represent a highly versatile and widely adopted method for the synthesis of diaryl sulfones.[1][2][3][4] The general approach involves the reaction of an aryl halide or triflate with a sulfinate salt, generated in situ from this compound and a base, in the presence of a palladium catalyst and a suitable ligand.
The Catalytic Cycle: A Step-by-Step Mechanistic Insight
The catalytic cycle, a fundamental concept in understanding these reactions, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Palladium-catalyzed cross-coupling cycle for aryl sulfone synthesis.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The choice of ligand is critical here, with electron-rich and bulky phosphine ligands often facilitating this step, especially with less reactive aryl chlorides.[5]
-
Transmetalation: The sulfinate anion (Ar'SO₂⁻), formed from 4-methylbenzenesulfinic acid and a base, displaces the halide on the palladium center. This step forms a new Pd(II) species containing both aryl groups.
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the desired C-S bond of the aryl sulfone. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Copper-catalyzed methods provide a valuable and often more economical alternative to palladium-based systems for the synthesis of aryl sulfones.[1][6][7][8][9] These reactions typically involve the coupling of aryl halides with sulfinate salts, often promoted by ligands such as L-proline.[9] While the precise mechanism can vary, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: General workflow for copper-catalyzed aryl sulfone synthesis.
Metal-Free Synthesis: Avoiding Transition Metal Contamination
For applications where trace metal contamination is a concern, such as in the final steps of active pharmaceutical ingredient (API) synthesis, metal-free methods are highly desirable. One effective strategy involves the reaction of sulfinate salts with diaryliodonium salts.[1][10] This approach proceeds under mild conditions and often provides high yields of the desired diaryl sulfones.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use. 4-Methylbenzenesulfinic acid and its salts can be irritating to the skin and eyes.[11][12]
Protocol 1: Palladium-Catalyzed Synthesis of Diaryl Sulfones
This protocol is a general method for the coupling of aryl iodides with this compound.
Materials and Equipment:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)
-
Xantphos (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrabutylammonium chloride (nBu₄NCl) (1.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, this compound, Pd₂(dba)₃, Xantphos, Cs₂CO₃, and nBu₄NCl.
-
Add anhydrous toluene via syringe.
-
Seal the tube and stir the reaction mixture at 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.
| Parameter | Value | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precursor. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[4] |
| Base | Cs₂CO₃ | A strong, inorganic base to deprotonate the sulfinic acid. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for high-temperature reactions. |
| Additive | nBu₄NCl | Can improve reaction rates and yields, possibly by aiding in the solubility of the sulfinate salt.[1][4] |
Protocol 2: Copper-Catalyzed Synthesis of Diaryl Sulfones
This protocol provides a cost-effective method for the synthesis of diaryl sulfones from aryl halides.
Materials and Equipment:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial, add the aryl halide, this compound, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO.
-
Seal the vial and stir the mixture at 90-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
| Parameter | Value | Rationale |
| Catalyst | CuI | An inexpensive and readily available copper catalyst. |
| Ligand | L-proline | An effective and environmentally benign ligand for copper-catalyzed reactions.[9] |
| Base | K₂CO₃ | A common inorganic base for the in situ formation of the sulfinate salt. |
| Solvent | DMSO | A polar aprotic solvent that aids in the dissolution of the reagents. |
Troubleshooting and Field-Proven Insights
-
Low Yields in Palladium-Catalyzed Reactions: If yields are low, consider increasing the reaction temperature or using a more electron-rich ligand. Ensure that all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
-
Difficulty with Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides and iodides. For these substrates, a more active catalyst system, such as one employing a biarylphosphine ligand, may be necessary.[5][13]
-
Side Reactions: In some cases, homo-coupling of the aryl halide can be a competing side reaction. Optimizing the reaction temperature and catalyst loading can help to minimize this.
-
Purification Challenges: Aryl sulfones are often crystalline solids, and recrystallization can be an effective purification method in addition to column chromatography.
Conclusion
The synthesis of aryl sulfones using this compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Both palladium- and copper-catalyzed cross-coupling reactions offer reliable and scalable routes to these important structural motifs. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently construct a diverse array of aryl sulfones for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of these valuable transformations.
References
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Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Liu, N., Yin, P., Chen, Y., Deng, Y., & He, L. (2012). Preparation of α-sulfonylethanone oximes from oxidized hydroxylamine. European Journal of Organic Chemistry, 2012(14), 2711–2714.
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Royal Society of Chemistry. (n.d.). Heterogeneous copper-catalyzed synthesis of diaryl sulfones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Metal-free, high yielding synthesis of unsymmetrical biaryl, bi(heteroaryl), aryl vinyl, aryl alkyl sulfones via coupling of aryne with sulfinic acid salts. Retrieved from [Link]
- Stevens, J. M., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576.
- American Chemical Society. (2021).
- Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–934.
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ResearchGate. (2025). Synthesis of Aryl Sulfones. Retrieved from [Link]
- Manolikakes, G., & Umierski, N. (2013). Metal-Free, High Yielding Synthesis of Unsymmetrical Biaryl, Bi(heteroaryl), Aryl Vinyl, Aryl Alkyl Sulfones via Coupling of Aryne with Sulfinic Acid Salts.
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ResearchGate. (n.d.). Copper‐catalyzed synthesis of diaryl sulfones. Retrieved from [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Willis, M. C., et al. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO.
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National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
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ResearchGate. (2025). Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Retrieved from [Link]
- Daugulis, O. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 111(3), 1299–1335.
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DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]
- American Chemical Society. (n.d.). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society.
- Cacchi, S., et al. (2004). Unsymmetrical diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling of aryl and vinyl halides or triflates with sulfinic acid salts. The Journal of Organic Chemistry, 69(17), 5608–5614.
-
Figshare. (2017). An efficient Cu-catalyzed microwave-assisted synthesis of diaryl sulfones. Retrieved from [Link]
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ChemRxiv. (n.d.). Easy Access To Allylic Sulfones Through Transition Metal-Free Hydrosulfonylation Of Allenes. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of aryl sulfones.
-
National Center for Biotechnology Information. (n.d.). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Retrieved from [Link]
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ResearchGate. (n.d.). Copper-catalyzed synthesis of diarylannulated sulfones through SO2/I exchange of cyclic diaryliodonium salts. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 4-Methylbenzenesulfinic Acid Hydrate in Modern Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry and drug development, present in a wide array of therapeutic agents. The synthesis of this critical moiety often relies on the use of reactive sulfonyl chlorides. This technical guide provides an in-depth exploration of 4-methylbenzenesulfinic acid hydrate (also known as p-toluenesulfinic acid hydrate) as a stable, solid precursor for the in situ or stepwise generation of p-toluenesulfonyl chloride, a key electrophile for sulfonamide synthesis. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols for the conversion of the sulfinic acid to the sulfonyl chloride and its subsequent reaction with amines, and discuss the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Enduring Importance of Sulfonamides and the Utility of Sulfinic Acid Precursors
Sulfonamides (R-SO₂NR'R'') are a class of compounds possessing a remarkable spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The classical and most prevalent method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] However, sulfonyl chlorides themselves can be moisture-sensitive, corrosive, and sometimes challenging to prepare or store, particularly for complex molecular scaffolds.[3]
This compound offers a compelling alternative as a bench-stable, crystalline solid precursor.[4] Its strategic advantage lies in its ready conversion to the highly reactive p-toluenesulfonyl chloride (p-TsCl) immediately prior to or during the amination step. This approach enhances safety, simplifies handling, and provides a reliable route to the key tosylating agent, which is widely used for the protection of amines and the synthesis of bioactive sulfonamides.[5]
The Core Synthetic Strategy: A Two-Stage Approach
The synthesis of a sulfonamide from this compound is conceptually a two-stage process, which can be performed stepwise with isolation of the intermediate or as a one-pot procedure.
-
Stage 1: Chlorination. The sulfinic acid is oxidized and chlorinated to form the corresponding sulfonyl chloride (p-toluenesulfonyl chloride).
-
Stage 2: Amination. The generated sulfonyl chloride reacts with a primary or secondary amine, typically in the presence of a base, to yield the desired sulfonamide.
This guide will provide detailed protocols for both stages, emphasizing the chemical reasoning behind each step.
Visualizing the Synthetic Workflow
Caption: General workflow for sulfonamide synthesis from 4-methylbenzenesulfinic acid.
Mechanistic Insights: The Chemistry Behind the Transformation
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Stage 1: Conversion of Sulfinic Acid to Sulfonyl Chloride
The direct conversion of a sulfinic acid to a sulfonyl chloride involves an oxidative chlorination process. While various reagents can accomplish this, a common and effective method involves the use of an N-chlorosuccinimide (NCS)-dimethyl sulfide (DMS) complex or thionyl chloride (SOCl₂).[6]
The mechanism with NCS-DMS is proposed to proceed through the formation of a highly electrophilic chlorosulfonium species. The sulfinic acid attacks this species, leading to the formation of a sulfonyl chloride intermediate.[6]
Caption: Proposed mechanism for sulfinic acid chlorination using NCS-DMS.
Stage 2: Sulfonamide Formation
This is a classic nucleophilic acyl substitution-type reaction at a sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base (e.g., pyridine, triethylamine, or aqueous NaOH) which neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.
Experimental Protocols
Safety Precaution: These protocols involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of p-Toluenesulfonyl Chloride from this compound
This protocol details the conversion of the sulfinic acid to the sulfonyl chloride, which can then be used directly in the next step or isolated.
-
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Cool the solvent to 0 °C using an ice-water bath.
-
Add N-chlorosuccinimide (1.1 equivalents) to the stirred solvent.
-
Slowly add dimethyl sulfide (1.1 equivalents) dropwise. A white precipitate should form. Stir for 15-20 minutes at 0 °C.
-
Add this compound (1.0 equivalent) portion-wise to the cold suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash quenches any remaining acidic species.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield crude p-toluenesulfonyl chloride.
-
The product is often of sufficient purity for the next step. If required, further purification can be achieved by recrystallization from a minimal amount of hexanes or petroleum ether.
-
Protocol 2: Synthesis of an N-Alkyl-4-methylbenzenesulfonamide
This protocol describes the reaction of the generated p-toluenesulfonyl chloride with a representative primary amine.
-
Materials:
-
p-Toluenesulfonyl chloride (from Protocol 1 or commercial)
-
Primary amine (e.g., benzylamine, propylamine)
-
Pyridine or Triethylamine (as base and/or solvent)
-
Dichloromethane (DCM) or Diethyl Ether (as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add the base, such as pyridine or triethylamine (1.5 - 2.0 equivalents).[1] The excess base acts as a scavenger for the generated HCl.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.1 - 1.2 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove excess amine and base), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various sulfonamides from p-toluenesulfonyl chloride.
| Entry | Amine Nucleophile | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Pyridine | DCM | 4 | >90 |
| 2 | Aniline | Triethylamine | THF | 6 | 85-95 |
| 3 | Morpholine | Aq. NaOH | Diethyl Ether | 2 | >90 |
| 4 | n-Propylamine | Triethylamine | DCM | 3 | >90 |
Yields are based on isolated, purified product and may vary depending on the specific substrate and reaction scale.
Conclusion and Field Insights
The use of this compound as a precursor for sulfonamide synthesis represents a robust and reliable strategy for both academic and industrial laboratories. The ability to generate the reactive sulfonyl chloride on demand from a stable solid enhances the safety and practicality of the overall synthetic sequence. The protocols provided herein are well-established and offer a high degree of reproducibility.[1][5]
Expert Tip: For primary amines, the resulting N-H bond of the sulfonamide is acidic. In the presence of a strong base like aqueous NaOH (the Hinsberg test), the sulfonamide will deprotonate and dissolve in the aqueous layer. This property can be exploited during workup to separate the product from unreacted secondary or tertiary amines.[1] Acidification of the aqueous layer will then precipitate the pure sulfonamide.
By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a diverse range of sulfonamides for applications in drug discovery and materials science.
References
-
Organic Syntheses Procedure. p-Toluenesulfinic acid, sodium salt.
-
BenchChem (2025). Application Notes and Protocols: Synthesis of N-Alkyl-p-toluenesulfonamides from Primary Amines.
-
Eastgate, M. D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
Google Patents. (2016). CN105503671A - Preparation method of p-toluene sulfonyl chloride.
-
BenchChem (2025). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
-
Organic Syntheses Procedure. p-TOLYL-SULFONYLMETHYLNITROSAMIDE.
-
ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
-
Google Patents. (1969). DE1912956A1 - Process for the preparation of p-toluenesulfonyl chloride.
-
Furukawa, M., et al. (1981). Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 29(3), 854-858.
-
Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5334-5336.
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
-
Google Patents. (1996). US5498798A - 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof.
-
Google Patents. (2010). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
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Application Note: A Proposed Mechanism and Protocol for the Reduction of Aromatic Nitro Compounds Using p-Toluenesulfinic Acid Hydrate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of dyes, pharmaceuticals, and agrochemicals. While numerous methods exist, this application note explores the theoretical potential of p-toluenesulfinic acid hydrate as a mild, metal-free reducing agent for this conversion. We present a plausible, multi-step reaction mechanism, a detailed experimental protocol designed for validation, and a discussion of potential outcomes. This guide serves as a foundational resource for researchers interested in exploring novel, sulfur-based reduction methodologies.
Introduction: The Quest for Mild and Selective Nitro Reduction
The conversion of an aromatic nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a fundamental reaction in synthetic chemistry.[1][2] The resulting anilines are critical building blocks in numerous industries. Standard reduction methods often employ metal catalysts (e.g., Pd/C, Raney Nickel) with H₂ gas, or stoichiometric metals like iron, tin, or zinc in acidic media.[3] While effective, these methods can suffer from drawbacks, including the need for specialized high-pressure equipment, harsh acidic conditions, and the generation of metallic waste.
This has led to a continuous search for milder and more selective reagents.[4] p-Toluenesulfinic acid (CH₃C₆H₄SO₂H), a derivative of sulfur in a moderate (+4) oxidation state, presents an intriguing possibility as a reducing agent. It can be oxidized to the highly stable p-toluenesulfonic acid, where sulfur is in the +6 oxidation state. This two-electron oxidation suggests its potential to participate in redox reactions.
This document outlines a proposed mechanism for this transformation and provides a robust experimental framework for researchers to investigate and validate the efficacy of p-toluenesulfinic acid hydrate in this context.
Reagent Profile: p-Toluenesulfinic Acid vs. p-Toluenesulfonic Acid
A critical point of clarity is the distinction between the proposed reductant and its more common acidic counterpart.
| Feature | p-Toluenesulfinic Acid (p-TsSO₂H) | p-Toluenesulfonic Acid (p-TsOH) |
| Structure | CH₃C₆H₄SO₂H | CH₃C₆H₄SO₃H |
| Sulfur Oxidation State | +4 | +6 |
| Primary Role | Reducing Agent (Proposed) | Strong Acid Catalyst |
| Common Applications | Synthesis of sulfones, radical traps | Esterifications, acetal formations, protecting group chemistry.[5][6][7][8] |
p-Toluenesulfinic acid's intermediate oxidation state is key to its potential as a reductant in this proposed application.
Proposed Mechanistic Pathway
The reduction of a nitro group to an amine is a six-electron process.[9] The oxidation of p-toluenesulfinic acid to p-toluenesulfonic acid is a two-electron process. Therefore, a stoichiometric ratio of 3 equivalents of p-toluenesulfinic acid is theoretically required to reduce 1 equivalent of an aromatic nitro compound.
The reaction is proposed to proceed through the well-established nitroso and hydroxylamine intermediates.[10][11]
Step 1: Reduction of Nitro to Nitroso The first two-electron reduction converts the nitroarene to a nitrosoarene. One equivalent of p-toluenesulfinic acid is consumed.
Step 2: Reduction of Nitroso to Hydroxylamine The nitroso intermediate is rapidly reduced in a second two-electron step to the corresponding N-arylhydroxylamine. This step consumes a second equivalent of p-toluenesulfinic acid.
Step 3: Reduction of Hydroxylamine to Amine The final two-electron reduction converts the N-arylhydroxylamine to the target aromatic amine, consuming the third equivalent of the reductant and completing the transformation.
The overall proposed transformation is: Ar-NO₂ + 3 (p-Tol-SO₂H) → Ar-NH₂ + 3 (p-Tol-SO₃H)
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
Catalytic Applications of Sodium p-Toluenesulfinate in Organic Synthesis: Application Notes and Protocols
Introduction: The Resurgence of a Versatile Reagent in Modern Catalysis
Sodium p-toluenesulfinate (NaOTs), a compound long-known in organic chemistry, is experiencing a renaissance as a versatile and powerful tool in the development of novel synthetic methodologies.[1][2] Traditionally recognized as a stable, easy-to-handle, and odorless source of the tosyl group, recent advancements have propelled it to the forefront of catalytic applications.[1] Its ability to participate in a diverse array of transformations, including sophisticated cross-coupling reactions, direct C-H functionalizations, and complex multicomponent reactions, has captured the attention of researchers in academia and the pharmaceutical industry.
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the catalytic applications of sodium p-toluenesulfinate. We will delve into the mechanistic underpinnings of its reactivity, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key synthetic transformations. Our aim is to not only present established methods but also to inspire the innovative application of this remarkable reagent in the synthesis of complex molecules.
Sodium p-toluenesulfinate, with the chemical formula CH₃C₆H₄SO₂Na, is a white, water-soluble solid.[3] It is typically prepared by the reduction of p-toluenesulfonyl chloride.[1][2][4]
Safety and Handling
While sodium p-toluenesulfinate is generally considered a stable and relatively safe reagent, proper laboratory practices are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, laboratory coat, and gloves, when handling sodium p-toluenesulfinate.
-
Inhalation: Avoid inhaling the dust. In case of inhalation, move to fresh air.
-
Skin and Eye Contact: The compound can cause serious eye irritation. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. For skin contact, wash with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
I. Nickel/Photoredox Dual-Catalyzed Cross-Coupling of Aryl Halides
The convergence of nickel catalysis and photoredox catalysis has revolutionized the formation of carbon-sulfur bonds, enabling the construction of diaryl sulfones under remarkably mild conditions. In this dual catalytic system, sodium p-toluenesulfinate serves as an excellent sulfonylating agent.
Mechanistic Rationale
The reaction proceeds through a synergistic catalytic cycle. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a sulfonyl radical from sodium p-toluenesulfinate. Concurrently, the nickel catalyst undergoes oxidative addition with the aryl halide. The generated sulfonyl radical is then trapped by the Ni(II)-aryl complex, leading to a Ni(III) intermediate. Reductive elimination from this high-valent nickel species furnishes the desired diaryl sulfone and regenerates the active Ni(I) catalyst, thus completing the catalytic cycle.
Protocol: Synthesis of 4-Cyanophenyl p-Tolyl Sulfone
This protocol is adapted from a procedure described in the literature for the nickel/photoredox-catalyzed cross-coupling of aryl halides with sodium sulfinates.
Materials:
-
4-Bromobenzonitrile
-
Sodium p-toluenesulfinate
-
[Ir(ppy)₂(dtbbpy)]PF₆ (or other suitable photocatalyst)
-
NiCl₂·glyme
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Blue LED light source
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzonitrile (0.1 mmol, 1.0 equiv.), sodium p-toluenesulfinate (0.2 mmol, 2.0 equiv.), [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (10 mol%), and dtbbpy (10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyanophenyl p-tolyl sulfone.
Quantitative Data Summary:
| Entry | Aryl Halide | Photocatalyst | Ligand | Yield (%) |
| 1 | 4-Bromobenzonitrile | [Ir(ppy)₂(dtbbpy)]PF₆ | dtbbpy | 95 |
| 2 | 4-Iodobenzonitrile | [Ir(ppy)₂(dtbbpy)]PF₆ | dtbbpy | 92 |
| 3 | 4-Chlorobenzonitrile | Ru(bpy)₃Cl₂ | dMeObpy | 78 |
II. Copper-Catalyzed C-H Functionalization: Direct Sulfonylation of Alkenes
Copper catalysis offers a cost-effective and efficient alternative for the direct functionalization of C-H bonds. Sodium p-toluenesulfinate can be employed as the sulfonylating agent in the copper-catalyzed oxidative hydrosulfonylation of alkynes to afford (E)-alkenyl sulfones with high stereoselectivity.
Mechanistic Considerations
The reaction is believed to proceed through an oxidative addition of the sulfinate to a copper(I) catalyst, forming a copper(II) species. This is followed by the insertion of the alkyne into the Cu-S bond. Subsequent protonolysis or reductive elimination furnishes the alkenyl sulfone and regenerates the active copper catalyst. The presence of an oxidant, often atmospheric oxygen, is crucial for maintaining the catalytic cycle.
Protocol: Synthesis of (E)-β-Styryl p-Tolyl Sulfone
This protocol is based on a reported procedure for the copper-catalyzed hydrosulfonylation of terminal alkynes.
Materials:
-
Phenylacetylene
-
Sodium p-toluenesulfinate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Dimethyl sulfoxide (DMSO)
-
Air (as oxidant)
Procedure:
-
To a round-bottom flask, add sodium p-toluenesulfinate (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add DMSO (5 mL) and stir the mixture at room temperature.
-
Add phenylacetylene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction vigorously under an air atmosphere (using a balloon or by leaving the flask open to the air) at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the (E)-β-styryl p-tolyl sulfone.
III. Sodium p-Toluenesulfinate in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. Sodium p-toluenesulfinate has emerged as a valuable participant in such reactions, often acting as a precursor to a sulfonyl radical that can trigger a cascade of events.
Conceptual Framework
In a typical scenario, a catalyst (e.g., a silver salt) initiates the formation of a p-toluenesulfonyl radical from sodium p-toluenesulfinate. This radical can then add to an unsaturated component, such as an alkyne or alkene, generating a vinyl or alkyl radical. This new radical intermediate can then be trapped by another reaction partner, leading to the formation of multiple new bonds in a single pot.
Protocol: Silver-Catalyzed Three-Component Synthesis of Allyl Sulfones
This protocol is a representative example of a multicomponent reaction involving sodium p-toluenesulfinate.[1]
Materials:
-
Homopropargyl alcohol
-
Trimethylsilyl azide (TMSN₃)
-
Sodium p-toluenesulfinate
-
Silver nitrate (AgNO₃)
-
Dichloromethane (DCM)
Procedure:
-
In a sealed tube, dissolve the homopropargyl alcohol (0.5 mmol, 1.0 equiv.) in DCM (2 mL).
-
Add sodium p-toluenesulfinate (0.75 mmol, 1.5 equiv.) and TMSN₃ (0.75 mmol, 1.5 equiv.) to the solution.
-
Finally, add AgNO₃ (0.05 mmol, 10 mol%) to the reaction mixture.
-
Seal the tube and stir the reaction at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired allyl sulfone.
Conclusion and Future Outlook
Sodium p-toluenesulfinate has unequivocally established itself as a cornerstone reagent in modern organic synthesis, extending its utility far beyond its traditional role. The catalytic applications highlighted in this guide, from sophisticated dual catalytic cross-couplings to efficient C-H functionalizations and multicomponent reactions, underscore its versatility and power. The mild reaction conditions, broad functional group tolerance, and the generation of valuable sulfonylated products make it an indispensable tool for chemists in the pharmaceutical and materials science sectors. As the fields of photoredox catalysis and sustainable chemistry continue to evolve, we anticipate that the innovative applications of sodium p-toluenesulfinate will continue to expand, opening new avenues for the efficient and elegant construction of complex molecular architectures.
References
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 9130-9221. [Link]
-
Whitmore, F. C., & Hamilton, F. H. (1922). Sodium p-toluenesulfinate. Organic Syntheses, 2, 89. [Link]
-
Huang, H., et al. (2022). Catalytic multicomponent reaction involving a ketyl-type radical. Nature Synthesis, 1, 574–582. [Link]
-
Field, L., & Clark, R. D. (1955). Methyl p-tolyl sulfone. Organic Syntheses, 35, 70. [Link]
-
PubChem. (n.d.). Sodium p-toluenesulfinate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Zheng, X., et al. (2020). Visible-light-induced radical 1,3-hydrosulfonylation of allylketones with sulfonyl chlorides. Chemical Communications, 56(58), 8087-8090. [Link]
-
Wang, Z., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ChemistrySelect, 5(41), 13103-13134. [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Organic Chemistry Frontiers, 2(6), 634-637. [Link]
-
Menéndez, J. C., & Perumal, S. (2014). Synthesis of Heterocycles Through Multicomponent Reactions in Water. In Green Chemistry: Synthesis of Bioactive Heterocycles (pp. 1-46). Springer. [Link]
-
D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Maji, B., & Glorius, F. (2017). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition, 56(49), 15697-15701. [Link]
-
Posner, G. H., & Weitzberg, M. (1986). (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Organic Syntheses, 64, 205. [Link]
-
Al-Zoubi, R. M. (2013). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 9, 189-236. [Link]
-
Betz, R. (2011). Sodium p-toluenesulfinate tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), m898. [Link]
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- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for Reactions with 4-Methylbenzenesulfinic Acid Hydrate
Introduction: Navigating the Chemistry of a Versatile Sulfonyl Building Block
In the landscape of modern organic synthesis, precision and versatility are paramount. 4-Methylbenzenesulfinic acid hydrate, also known as p-toluenesulfinic acid hydrate, is a crystalline solid that serves as a valuable precursor in the construction of a diverse array of sulfur-containing molecules. It is crucial for the researcher to distinguish this reagent from its more commonly known cousin, p-toluenesulfonic acid (TsOH). While both are acidic solids derived from toluene, their chemical reactivity is fundamentally different. p-Toluenesulfonic acid is a strong acid, widely employed as a catalyst in reactions such as esterifications and acetal formations. In contrast, 4-methylbenzenesulfinic acid is a weaker acid, and its synthetic utility primarily stems from the nucleophilic nature of its corresponding sulfinate anion or its ability to participate in radical transformations.
This technical guide provides an in-depth exploration of the experimental setup for reactions involving this compound. We will delve into its core applications, focusing on the synthesis of sulfones, a motif of significant interest in medicinal chemistry and materials science. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently and effectively utilize this versatile reagent.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety considerations is the foundation of any successful experimental design.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀O₃S | |
| Molecular Weight | 174.22 g/mol | |
| Appearance | White to off-white crystalline solid | - |
| CAS Number | 158841-34-2 |
Safety Precautions:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Application: Synthesis of Aryl Sulfones via Nucleophilic Substitution
Aryl sulfones are a prominent structural motif in a multitude of pharmaceutical agents and functional materials. The most common and robust method for their synthesis involves the reaction of a sulfinate salt with an aryl halide, often facilitated by a transition metal catalyst. While many protocols utilize the pre-formed sodium salt of 4-methylbenzenesulfinic acid, it is often more convenient to generate the nucleophilic sulfinate anion in situ from the acid hydrate using a suitable base.
The following protocol details a representative copper-catalyzed synthesis of an aryl sulfone from an aryl iodide, adapted for the direct use of this compound.
Protocol 1: Copper-Catalyzed Synthesis of 4-Methoxyphenyl Phenyl Sulfone
This protocol describes the CuI/L-proline-catalyzed coupling of 4-iodoanisole with this compound.[1]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
This compound (1.2 mmol, 209 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure:
-
To a dry Schlenk tube, add 4-iodoanisole, this compound, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyphenyl phenyl sulfone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.
-
Base: Potassium carbonate acts as a base to deprotonate the 4-methylbenzenesulfinic acid, generating the nucleophilic sulfinate anion in situ.
-
Ligand: L-proline serves as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for this type of cross-coupling reaction, as it can dissolve the ionic intermediates and withstand the reaction temperature.
Alternative Pathway: Preparation and Use of Sodium 4-Methylbenzenesulfinate
For many synthetic applications, having the stable, pre-formed sodium salt of 4-methylbenzenesulfinic acid can be advantageous. It is a readily weighable solid that can be used directly in various coupling reactions. The following protocol outlines a common method for its preparation from 4-methylbenzenesulfonyl chloride.
Protocol 2: Synthesis of Sodium 4-Methylbenzenesulfinate
This procedure describes the reduction of 4-methylbenzenesulfonyl chloride to its corresponding sodium sulfinate salt.[2]
Materials:
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (0.1 mol, 19.07 g)
-
Sodium sulfite (Na₂SO₃) (0.2 mol, 25.2 g)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup
Experimental Procedure:
-
In a three-necked flask, dissolve sodium sulfite in water.
-
Dissolve 4-methylbenzenesulfonyl chloride in dichloromethane.
-
Heat the aqueous sodium sulfite solution to 55-60 °C with stirring.
-
Slowly add the dichloromethane solution of 4-methylbenzenesulfonyl chloride dropwise to the heated aqueous solution.
-
Simultaneously, add a 10% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture around 7.6.
-
After the addition is complete, continue stirring and raise the temperature to 85 °C for approximately 1 hour.
-
The dichloromethane solvent will distill off during the reaction and can be collected and recovered.
-
Cool the resulting aqueous solution of sodium 4-methylbenzenesulfinate.
-
The product will crystallize upon cooling. Collect the solid by suction filtration.
-
Wash the crystals with a small amount of cold water and dry to obtain sodium 4-methylbenzenesulfinate.
Conclusion: A Gateway to Diverse Sulfonyl Architectures
This compound is a valuable and versatile reagent in the arsenal of the synthetic chemist. While its direct application may sometimes be overshadowed by the use of its more stable sodium salt, understanding how to employ the acid hydrate directly through in situ salt formation provides a more flexible and efficient experimental approach. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this sulfonyl building block, enabling the synthesis of complex molecules for a wide range of applications, from drug discovery to materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
-
Zhu, W., & Ma, D. (2005). Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts. The Journal of Organic Chemistry, 70(7), 2696–2700. [Link]
Sources
Application Notes and Protocols for p-Toluenesulfinic Acid Hydrate in Polymer Chemistry
Abstract
p-Toluenesulfinic acid (PTSiA), often used as its hydrate or sodium salt (NaTS), is a versatile reagent in polymer chemistry, primarily functioning as a potent initiator component in redox systems for free-radical polymerization. Unlike its sulfonic acid counterpart (p-Toluenesulfonic acid, PTSA), which is a strong Brønsted acid catalyst, p-toluenesulfinic acid's utility stems from its ability to generate initiating radicals through disproportionation or, more commonly, via redox reactions with oxidizing agents. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for employing p-toluenesulfinic acid and its salts in polymer synthesis, with a particular focus on redox initiation systems used in dental resins and emulsion polymerization.
Introduction: Distinguishing p-Toluenesulfinic Acid from p-Toluenesulfonic Acid
It is critical for the researcher to distinguish between p-toluenesulfinic acid (PTSiA, C₇H₈O₂S) and p-toluenesulfonic acid (PTSA, C₇H₈O₃S). PTSA is a strong, non-oxidizing organic acid widely used as a catalyst for reactions like esterification and polymerization, acting via proton donation.[1][2] In contrast, p-toluenesulfinic acid's sulfur atom is in a lower oxidation state (+2) compared to PTSA (+4), making it a reducing agent and a precursor for radical generation. Its applications in polymer chemistry are therefore fundamentally different, centering on initiation rather than catalysis.
Mechanisms of Radical Generation
p-Toluenesulfinic acid can initiate polymerization primarily through two distinct pathways: disproportionation and redox reactions. The choice of pathway dictates the required reaction conditions and co-reagents.
Disproportionation Pathway
In the absence of other oxidizing agents, p-toluenesulfinic acid can undergo a self-redox reaction known as disproportionation to generate radical species. This reaction is typically acid-catalyzed and follows second-order kinetics with respect to the sulfinic acid concentration.[3] The overall stoichiometry is:
3 RSO₂H → RSO₂SR (a thiolsulfonate) + RSO₃H (a sulfonic acid) + H₂O[4]
The mechanism is believed to involve the formation of a labile sulfenyl sulfonate intermediate, which can decompose into free radicals capable of initiating polymerization.[5] This pathway allows PTSiA to act as a sole initiator, although the kinetics can be complex and highly dependent on pH and solvent.[5]
Figure 1: Disproportionation of p-Toluenesulfinic Acid.
Redox Initiation Pathway
The most prevalent application of p-toluenesulfinic acid and its salts (e.g., sodium p-toluenesulfinate, NaTS) is as the reductive component in a redox initiator system.[6] This approach offers excellent control over the initiation rate at mild conditions, including room temperature, making it ideal for sensitive monomers or applications where thermal initiation is impractical.[7]
The general principle involves the reaction of the sulfinate with an oxidizing agent, generating free radicals. Common oxidizing partners include:
-
Peroxides: Benzoyl peroxide (BPO) is a classic partner. The sulfinate accelerates the decomposition of BPO, often in ternary systems with tertiary amines.[8][9]
-
Iodonium Salts: In photopolymerization, particularly for dental composites, sulfinates act as excellent co-initiators with sensitizing dyes (like camphorquinone, CQ) and aryliodonium salts.[11][12]
-
Acidic Monomers: In dental bonding systems, aromatic sodium sulfinates can react with acidic monomers to produce phenyl or benzenesulfonyl free radicals, which initiate polymerization.[13][14] This elegantly overcomes the common issue of acidic monomers neutralizing traditional amine accelerators.[15]
Figure 2: General schematic of a redox initiation system.
Application I: Redox Initiator in Dental Adhesives
The development of modern dental composites and adhesives relies heavily on redox systems that function efficiently in aqueous, ambient temperature environments. Sodium p-toluenesulfinate is a key component in many dual-cured or self-curing (chemically cured) resin cements.[13][16]
Causality Behind Use:
-
Overcoming Incompatibility: Self-etch adhesives contain acidic monomers that can undergo an acid-base reaction with traditional tertiary amine accelerators, inhibiting polymerization. Sodium p-toluenesulfinate provides an alternative pathway for radical generation that is compatible with acidic environments.[14]
-
Interfacial Polymerization: When dentin is treated with a conditioner containing ferric chloride (FeCl₃), Fe³⁺ ions are adsorbed onto the collagen matrix. Subsequent application of an adhesive containing sulfinic acid initiates polymerization directly at the interface, promoting a strong bond.[8][9]
-
Enhanced Degree of Conversion: The inclusion of sulfinate co-initiators can accelerate the redox-based chemical polymerization, which is crucial for ensuring adequate curing in areas where the curing light is attenuated or absent (e.g., deep restorations or under opaque crowns).[13][17]
| Component | Function | Typical Concentration (wt%) | Reference |
| Radical Polymerizable Monomers | Forms the polymer matrix (e.g., BisGMA, TEGDMA) | 50-99% | [12] |
| Oxidizing Agent | Reacts with sulfinate (e.g., Benzoyl Peroxide) | 0.05 - 5% | [18] |
| Reducing Agent / Co-initiator | e.g., Sodium p-toluenesulfinate | 0.05 - 5% | [18] |
| Sensitizer (for light/dual cure) | Absorbs light energy (e.g., Camphorquinone) | 0.1 - 1% | [12] |
| Fillers | Provides mechanical strength | Varies | - |
| Table 1: Representative components of a dental resin system utilizing a sulfinate redox initiator. |
Application II: Other Roles and Considerations
Chain Transfer and Retardation
While primarily an initiator, p-toluenesulfinic acid can also participate in chain transfer. In the polymerization of acrylonitrile, it was found that a protonated complex of the sulfinic acid (RSO₂H₂⁺) can act as a chain transfer agent, leading to retardation of the polymerization rate.[19] This behavior is less common and typically viewed as a side reaction rather than a method for controlling molecular weight. Researchers should be aware that in highly acidic systems, changes in polymerization kinetics may be attributable to this effect.
Unwanted Side Reactions in Polymer Modification
An important consideration arises in polymer modification, specifically the hydrogenation of unsaturated polymers using p-toluenesulfonyl hydrazide (TSH). The thermal decomposition of TSH generates diimide (the hydrogenating agent) and p-toluenesulfinic acid as a by-product.[20] This PTSiA by-product can engage in undesirable side reactions, such as attacking residual double bonds in the polymer backbone, which can lead to chain degradation and the incorporation of sulfone groups.[21][22] This side reaction can be effectively suppressed by the addition of a tertiary amine, such as tri-n-propyl amine, which neutralizes the sulfinic acid.[21][23]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform appropriate risk assessments and optimize conditions for their specific monomers and desired polymer properties.
Protocol 1: Redox-Initiated Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes a lab-scale emulsion polymerization initiated at a moderate temperature using a sodium p-toluenesulfinate / ammonium persulfate redox pair.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium p-toluenesulfinate (NaTS)
-
Ammonium Persulfate (APS)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized, degassed water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe.
-
Syringe pumps for monomer and initiator feeds.
-
Constant temperature water bath.
Figure 3: Workflow for redox-initiated emulsion polymerization.
Procedure:
-
Reactor Setup: To a 500 mL reactor, add 200 g of deionized water, 0.2 g of NaHCO₃ (buffer), and 1.0 g of SDS (surfactant).
-
Inerting and Heating: Begin stirring at 200 RPM and purge the system with nitrogen for 30 minutes. Heat the reactor to 60°C using the circulating water bath.
-
Initiator & Monomer Preparation:
-
Oxidant Solution: Dissolve 0.25 g of APS in 25 g of deionized water.
-
Reductant Solution: Dissolve 0.25 g of sodium p-toluenesulfinate in 25 g of deionized water.
-
Monomer Feed: Use 50 g of inhibitor-free MMA.
-
-
Initiation: Add 5 mL of the APS (oxidant) solution to the hot reactor.
-
Feeding: After 5 minutes, begin the simultaneous, continuous feed of the MMA monomer and the sodium p-toluenesulfinate (reductant) solution over a period of 2 hours using separate syringe pumps.
-
Reaction Completion: After the feeds are complete, continue stirring at 60°C for an additional hour to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor to room temperature. Filter the resulting latex through cheesecloth to remove any coagulum.
-
Characterization: Determine the percent solids gravimetrically. Analyze the polymer for molecular weight (Mw, Mn, PDI) by Gel Permeation Chromatography (GPC) and particle size by Dynamic Light Scattering (DLS).
Conclusion
p-Toluenesulfinic acid hydrate and its salts are highly effective components of initiation systems for free-radical polymerization. Their primary role as a reducing agent in redox pairs enables polymerization under mild conditions, a feature that is heavily exploited in the field of dental materials to ensure biocompatibility and curing efficacy. While it can also generate radicals via disproportionation or act as a chain transfer agent in specific contexts, its application as a redox co-initiator remains its most significant contribution to polymer chemistry. Researchers must remain aware of its potential for undesirable side reactions when it is present as a by-product in other chemical transformations.
References
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Nyunt, M. M., & Imai, Y. (1996). Adhesion to dentin with resin using sulfinic acid initiator system. Dental Materials Journal, 15(2), 175-182. [Link]
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Nyunt, M. M., & Imai, Y. (1996). Adhesion to dentin with resin using sulfinic acid initiator system. PubMed. [Link]
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Horowitz, E. (1967). Kinetics and mechanism of acrylonitrile polymerization by p‐toluenesulfinic acid. III. Initiation through disproportionation. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(6), 1307-1312. [Link]
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Yoshida, K., & Greener, E. H. (2009). Effect of sodium sulfinate salts on the polymerization characteristics of dual-cured resin cement systems exposed to attenuated light-activation. PubMed. [Link]
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Request PDF. (n.d.). Effect of sodium sulfinate salts on the polymerization characteristics of dual-cured resin cement systems exposed to attenuated light-activation. ResearchGate. [Link]
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Imai, Y., et al. (2012). Effects of radical polymerization initiators and adhesive monomers on adhesion. J-Stage. [Link]
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Request PDF. (n.d.). Structure-Property Relationships of Hydrogenated Polyisoprene as a Robust Polyolefin Alternative. ResearchGate. [Link]
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Semantic Scholar. (1996). Adhesion to dentin with resin using sulfinic acid initiator system. Semantic Scholar. [Link]
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Request PDF. (n.d.). New transparent plastics of polyacrylonitrile. ResearchGate. [Link]
- Google Patents. (n.d.). Dental adhesive composition - EP0413174A2.
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Wiley Online Library. (1968). Journal of Polymer Science Part A-1 Polymer Chemistry, 6(7). [Link]
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Request PDF. (n.d.). Chain transfer agents in vinyl polymerizations photoinduced by bimolecular photoinitiators. ResearchGate. [Link]
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Lalevée, J., et al. (2023). Thiophenium Salts as New Oxidant for Redox Polymerization under Mild- and Low-Toxicity Conditions. MDPI. [Link]
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Request PDF. (n.d.). Crystalline–Crystalline Block Copolymers of Regioregular Poly(3-Hexylthiophene) and Polyethylene by Ring-Opening Metathesis Polymerization. ResearchGate. [Link]
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Request PDF. (n.d.). Highly Sensitive CO2-Responsive Polymeric Microgels That Respond Within Seconds. ResearchGate. [Link]
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J-Stage. (n.d.). Effect of oxygen inhibition in two-step self-etch systems on surface free energy and dentin bond strength with a chemically cure. [Link]
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Ligon-Auer, S. C., et al. (2016). Moving Towards a Finer Way of Light-Cured Resin-Based Restorative Dental Materials: Recent Advances in Photoinitiating Systems Based on Iodonium Salts. PMC - NIH. [Link]
-
UWSpace. (n.d.). Hydrogenation of Unsaturated Polymers in Latex Form. University of Waterloo. [Link]
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Hillmyer, M. A., et al. (2014). Poly(methyl methacrylate)-block-polyethylene-block-poly(methyl methacrylate) Triblock Copolymers as Compatibilizers for Polyethylene/Poly(methyl methacrylate) Blends. ACS Publications. [Link]
- Google Patents. (n.d.). JP2018177821A - Polymerizable monomer for dental material, composition, adhesive dental material, and kit.
-
Lodge, T. P., et al. (2002). Remarkable Effect of Molecular Architecture on Chain Exchange in Triblock Copolymer Micelles. ACS Publications. [Link]
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Request PDF. (n.d.). Poly(methyl methacrylate)-block-polyethylene-block-poly(methyl methacrylate) Triblock Copolymers as Compatibilizers for Polyethylene/Poly(methyl methacrylate) Blends. ResearchGate. [Link]
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-
Request PDF. (n.d.). Sulfinates and sulfonates as high performance co-initiators in CQ based systems: Towards aromatic amine-free systems for dental restorative materials. ResearchGate. [Link]
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Piletsky, S., et al. (2009). Deposition of Functionalized Polymer Layers in Surface Plasmon Resonance Immunosensors by In-Situ Polymerization in the Evanesce. Cranfield University. [Link]
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The Journal of Adhesive Dentistry. (n.d.). Effect of Polymerization Accelerator on Bond Strength to Eugenol-Contaminated Dentin. [Link]
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DTIC. (n.d.). POSTPRINT. [Link]
-
Wiley Online Library. (1967). Journal of Polymer Science Part A-1 Polymer Chemistry, 5(1). [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
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Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]
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-
Oregon State University. (n.d.). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. [Link]
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SciELO. (n.d.). photocross-linkeable feature of the polymer The polymerization of furfuryl alcohol with p-toluenesulfonic acid. [Link]
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ResearchGate. (n.d.). Sodium p-toluenesulfinate tetrahydrate. [Link]
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Application Notes & Protocols: The Strategic Role of 4-Methylbenzenesulfinic Acid Hydrate in the Synthesis of Biologically Active Molecules
Abstract
4-Methylbenzenesulfinic acid hydrate (p-toluenesulfinic acid hydrate) has emerged as a cornerstone reagent in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its molecular structure, featuring a reactive sulfinic acid group appended to a toluene backbone, renders it an exceptionally versatile precursor for constructing sulfone and sulfonamide moieties.[1] These functional groups are prevalent pharmacophores, integral to the molecular architecture of a wide array of therapeutic agents, including antibiotics, antivirals, and anti-inflammatory drugs. This guide provides an in-depth exploration of the strategic applications of this compound, detailing field-proven protocols, mechanistic rationale, and practical insights for researchers engaged in the synthesis of biologically active molecules.
Introduction: The Significance of the Sulfinyl Moiety
This compound (CAS No: 1588441-34-2, Molecular Formula: C₇H₁₀O₃S) is a stable, crystalline solid that serves as a primary source of the p-toluenesulfinyl (tosyl) group.[1][2][3] The true value of this reagent lies in its ability to act as a potent nucleophile (as its conjugate base, the sulfinate) or to be readily converted into a highly reactive electrophile (the sulfonyl chloride). This dual reactivity allows for the strategic incorporation of the sulfonyl group (SO₂) into organic scaffolds, a key strategy in drug design.
The sulfonyl group is a powerful hydrogen bond acceptor, is metabolically stable, and can significantly modulate the physicochemical properties of a molecule, such as solubility and bioavailability. Its presence is a defining feature of sulfonamide antibiotics ("sulfa drugs"), a class of drugs that revolutionized medicine by inhibiting bacterial folic acid synthesis. Beyond anti-infectives, the sulfonyl moiety is found in diuretics, anticonvulsants, and a new generation of targeted cancer therapies. Therefore, mastering the chemistry of its precursors, like this compound, is fundamental to modern drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1588441-34-2 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₃S | [1][2][3] |
| Molecular Weight | 174.22 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | |
| Storage | Sealed in a dry environment at room temperature | [2] |
Core Application: Synthesis of Aryl Sulfones via Cross-Coupling
Aryl sulfones are a critical structural motif in numerous biologically active compounds. The most direct and powerful method for their synthesis involves the cross-coupling of an aryl halide with a sulfinate salt, derived from 4-methylbenzenesulfinic acid. Copper- and palladium-catalyzed reactions are the most prevalent, offering high yields and broad functional group tolerance.[4]
Mechanistic Rationale: The Copper-Catalyzed Pathway
Copper(I) catalysis is a cost-effective and robust method for C-S bond formation. The catalytic cycle is believed to proceed through the coordination of the sulfinate to the Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the aryl sulfone product and regenerates the active Cu(I) catalyst. The use of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), is often crucial to stabilize the copper intermediates and facilitate the reaction. A base is required to generate the sulfinate anion in situ and to neutralize the hydrogen halide byproduct.
Caption: Catalytic cycle for Cu(I)-catalyzed aryl sulfone synthesis.
Protocol 1: CuI/L-Proline-Catalyzed Synthesis of an Aryl Sulfone
This protocol details a representative coupling of an aryl iodide with the sodium salt of p-toluenesulfinic acid, which can be prepared from this compound by neutralization with sodium hydroxide or sodium carbonate.
Materials:
-
Aryl iodide (1.0 mmol)
-
Sodium 4-methylbenzenesulfinate (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, sodium 4-methylbenzenesulfinate, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (3 x 15 mL) and brine (15 mL) to remove DMSO and inorganic salts.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aryl sulfone.[5]
Causality and Insights:
-
Solvent: DMSO is an excellent polar aprotic solvent that helps dissolve the ionic sulfinate salt and facilitates the reaction.
-
Ligand: L-proline acts as a bidentate ligand, stabilizing the copper catalyst and increasing its solubility and reactivity.
-
Base: K₂CO₃ is a mild base sufficient for this transformation, minimizing potential side reactions with sensitive functional groups.
Data Summary: Catalytic Sulfone Synthesis
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | ~85 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 88[5] |
| 3 | 2-Bromopyridine | CuI (10) | None | None | DMSO | 80 | 65[5] |
| 4 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (5) | - | NaOtBu | THF | 80 | 82[5] |
Core Application: Synthesis of Sulfonamides
The sulfonamide functional group is synonymous with medicinal chemistry. The most reliable route to N-substituted sulfonamides begins with the conversion of a sulfinic acid to a more reactive sulfonyl chloride, which readily reacts with primary or secondary amines.[6]
Mechanistic Rationale: A Two-Step Transformation
This strategy involves two distinct, high-yielding steps. First, 4-methylbenzenesulfinic acid is oxidized and chlorinated, typically using an agent like N-chlorosuccinimide (NCS) or thionyl chloride, to form 4-methylbenzenesulfonyl chloride (tosyl chloride). This electrophilic intermediate is then subjected to nucleophilic attack by an amine. A non-nucleophilic base, such as pyridine or triethylamine, is used in the second step to act as a scavenger for the hydrochloric acid produced, driving the reaction to completion.[6]
Caption: Two-step workflow for sulfonamide synthesis from sulfinic acid.
Protocol 2: General Synthesis of a Sulfonamide
Materials:
-
This compound (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Amine (primary or secondary) (1.2 mmol)
-
Pyridine (1.5 mmol)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 4-Methylbenzenesulfonyl Chloride
-
Dissolve this compound in DCM (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS portion-wise over 10 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
The resulting solution containing the crude sulfonyl chloride is typically used directly in the next step without purification.
Step 2: Synthesis of the Sulfonamide
-
In a separate flask, dissolve the desired amine and pyridine in DCM (5 mL).
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the crude 4-methylbenzenesulfonyl chloride solution from Step 1 to the amine solution via cannula or dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[6]
-
Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine and amine, water (10 mL), saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid or oil by recrystallization or flash column chromatography to yield the pure sulfonamide.
Causality and Insights:
-
NCS: A mild and effective chlorinating agent for converting sulfinic acids to sulfonyl chlorides.
-
Pyridine: Acts as both a catalyst and an acid scavenger. Its basicity is sufficient to deprotonate the amine and neutralize the HCl byproduct without promoting unwanted side reactions.
-
Aqueous Workup: The series of acidic and basic washes is critical for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 4-Methylbenzenesulfinic acid and its derivatives require careful management.
Hazard Profile:
-
Health Hazards: May cause an allergic skin reaction (H317).[7][8] Wear appropriate protective gloves (e.g., nitrile). Avoid breathing dust.
-
Environmental Hazards: Harmful to aquatic life (H402).[7][8] Avoid release to the environment and dispose of waste according to local regulations.
-
Reactivity: The product is chemically stable under standard conditions. However, forms explosive mixtures with air on intense heating.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[7][8]
-
If Inhaled: Move person to fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes.
Conclusion
This compound is a powerful and indispensable tool in the arsenal of the medicinal chemist. Its predictable reactivity and utility as a precursor to both sulfones and sulfonamides provide a reliable gateway to a vast chemical space of biologically active molecules. The protocols and insights detailed in this guide offer a robust framework for leveraging this reagent in drug discovery programs. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can confidently and efficiently synthesize novel compounds for the advancement of therapeutic science.
References
-
Stenfors, B. A., & Ngassa, F. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved from [Link]
-
Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(22), 5994–5997. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]
-
Baskin, J. M., & Wang, Z. (2002). An efficient copper catalyst for the formation of sulfones from sulfinic acid salts and aryl iodides. Organic Letters, 4(24), 4423–4425. Retrieved from [Link]
-
Patel, H., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(1). Retrieved from [Link]
- Jiaxing University. (2010). Synthesizing process of 4-methyl sodium benzene sulphinate. Google Patents.
-
Organic Syntheses. (n.d.). Benzenesulfinic acid, methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Troubleshooting & Optimization
Workup procedure to remove 4-Methylbenzenesulfinic acid byproduct.
Topic: Effective Removal of 4-Methylbenzenesulfinic Acid Byproduct
Welcome to the technical support center for advanced chemical purification. This guide provides troubleshooting and procedural advice for researchers, chemists, and process development professionals facing the common challenge of removing 4-methylbenzenesulfinic acid from reaction mixtures. The following question-and-answer section is designed to address specific experimental issues with in-depth, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-methylbenzenesulfinic acid that influence its removal?
A1: Understanding the physicochemical properties of 4-methylbenzenesulfinic acid (p-toluenesulfinic acid) is the foundation for designing an effective purification strategy. Its acidic nature and solubility profile are the primary levers we can use to separate it from a desired product.
The sulfinic acid functional group (-SO₂H) is the most important feature. It is acidic enough to be deprotonated by a mild base, converting it into a water-soluble salt. This chemical handle is the basis for the most common removal method: liquid-liquid extraction.
Table 1: Physicochemical Properties of 4-Methylbenzenesulfinic Acid
| Property | Value | Significance for Purification |
| Molecular Weight | 156.20 g/mol [1][2] | Relevant for characterization and calculating molar equivalents. |
| Appearance | White crystalline solid (needles or plates)[1] | Its solid nature means it can also be removed via filtration if it crystallizes from a reaction mixture. |
| Melting Point | 85 °C[1] | A relatively low melting point; useful for characterization of the isolated byproduct. |
| Solubility | Sparingly soluble in water and hot benzene. Freely soluble in ethanol and ether.[1] | Its solubility in common organic solvents like ether means it will reside in the organic layer with your product before workup. Its limited water solubility increases dramatically upon salt formation. |
| Acidity (pKa) | The pKa of benzenesulfinic acid is ~2.0. 4-methylbenzenesulfinic acid is expected to have a similar pKa. | As a relatively strong organic acid, it is readily deprotonated by bases like sodium bicarbonate (the pKa of carbonic acid is 6.35), which is key for selective extraction. |
A critical, often overlooked property is its stability. Sulfinic acids can be unstable and may oxidize to the corresponding sulfonic acid, especially during prolonged storage or harsh workup conditions[1][3]. 4-Methylbenzenesulfonic acid is a much stronger acid and has different solubility properties, which can complicate purification if it forms in significant amounts.
Q2: My desired product is neutral and soluble in an organic solvent. What is the standard procedure to remove 4-methylbenzenesulfinic acid?
A2: For a neutral product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane, ether), the most robust and efficient method is a liquid-liquid acid-base extraction. This technique selectively converts the acidic byproduct into its water-soluble salt, pulling it from the organic phase into the aqueous phase.
The key is to use a base that is strong enough to deprotonate the sulfinic acid but mild enough to not affect most neutral functional groups. Saturated aqueous sodium bicarbonate (NaHCO₃) is the ideal choice.
-
Initial Setup: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent in a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas that may form. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to fully separate. The top layer will be the organic phase (for solvents less dense than water like ether or ethyl acetate) and the bottom will be the aqueous phase.
-
Drain: Drain the lower aqueous layer, which now contains the sodium 4-methylbenzenesulfinate salt.
-
Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal.
-
Confirm Removal: After the final wash, test the pH of the aqueous layer with pH paper. It should be basic (pH ≥ 8), indicating that all the acid has been neutralized and extracted.
-
Final Wash & Dry: Wash the organic layer once with brine (saturated NaCl solution) to remove residual water and help break any emulsions[4]. Drain the brine, then transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter away the drying agent and concentrate the organic solvent under reduced pressure to isolate your purified neutral product.
Caption: Acid-Base Extraction Workflow for Byproduct Removal.
Q3: I performed a basic wash, but TLC/LCMS analysis shows the byproduct is still present. What went wrong?
A3: This is a common issue that can usually be resolved by addressing one of four potential problems: insufficient base, insufficient washing, emulsion formation, or solvent choice.
Table 2: Troubleshooting Incomplete Byproduct Removal
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Byproduct remains in the organic layer. | 1. Insufficient Base: Not enough NaHCO₃ was added to neutralize all the acid. 2. Insufficient Washing: A single wash was not enough to fully extract the salt. Partition coefficients mean that multiple smaller washes are more effective than one large one. | 1. Check pH: Ensure the aqueous layer is basic (pH ≥ 8) after the final wash. If not, perform additional washes. 2. Increase Wash Number: Always perform at least two, preferably three, washes with the basic solution. |
| A thick, stable emulsion formed at the interface. | High Concentration/Polar Solvent: The concentration of solutes is too high, or the organic solvent has some water miscibility (e.g., THF). | 1. Add Brine: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer often forces separation[4]. 2. Filter: Filter the entire mixture through a pad of Celite. 3. Patience: Allow the funnel to sit undisturbed for a longer period. |
| Byproduct seems to be removed, but a new impurity appears. | Product Instability: Your desired product may be sensitive to the basic conditions, leading to degradation or side reactions. | 1. Use a Weaker Base: If possible, try a more dilute NaHCO₃ solution. 2. Minimize Contact Time: Perform the extraction quickly and do not let the layers sit together for extended periods. 3. Consider Alternatives: If any basic wash causes degradation, switch to a non-extractive method like chromatography (see Q4). |
Q4: My product is base-sensitive. How can I remove the sulfinic acid byproduct without an aqueous basic wash?
A4: When your target compound contains base-labile functional groups (e.g., certain esters, epoxides, or halides), an alternative purification strategy is required. The two most effective methods are silica gel chromatography and solid-phase extraction.
4-Methylbenzenesulfinic acid is a polar, acidic compound. On standard silica gel, it tends to stick to the baseline or streak badly, but this can be used to your advantage.
-
Principle: A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) will elute your less-polar neutral product while the highly polar sulfinic acid remains strongly adsorbed to the silica gel.
-
Protocol:
-
Adsorb your crude material onto a small amount of silica gel.
-
Load it onto a column packed with silica gel.
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity, collecting fractions and monitoring by TLC.
-
Your neutral product should elute well before the sulfinic acid byproduct, which will likely remain at the top of the column or require a very polar solvent (like methanol) to elute.
-
-
Expert Tip: To improve separation and prevent streaking of the acidic byproduct, you can add 0.5-1% acetic acid to your eluent system. This protonates the silica surface silanol groups, reducing the strong acidic interaction with your byproduct.
SPE is like a simplified, faster version of column chromatography using a pre-packed cartridge.
-
Principle: Use an SPE cartridge with a basic packing material (e.g., an amine-functionalized silica or a basic alumina).
-
Protocol:
-
Dissolve the crude mixture in a minimal amount of a non-polar organic solvent.
-
Pass the solution through the basic SPE cartridge.
-
The neutral product will pass through the cartridge and can be collected.
-
The acidic 4-methylbenzenesulfinic acid will be retained on the basic stationary phase as its salt.
-
Rinse the cartridge with a small amount of additional solvent to ensure full recovery of your product.
-
Caption: Decision tree for selecting a purification method.
References
- Vertex AI Search. p-Toluenesulfonic acid - Solubility of Things. Accessed January 3, 2026.
- ChemBK. p-Toluenesulfonic Acid. Accessed January 3, 2026.
- Wikipedia. p-Toluenesulfonic acid. Accessed January 3, 2026.
- Guidechem. p-Toluenesulfonic acid 104-15-4 wiki. Accessed January 3, 2026.
- Drugfuture.com. p-Toluenesulfinic Acid. Accessed January 3, 2026.
- LookChem. General procedures for the purification of Sulfonic acids and Sulfinic acids. Accessed January 3, 2026.
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Accessed January 3, 2026.
- Asian Journal of Chemistry. Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Accessed January 3, 2026.
- University of Colorado Boulder. Recrystallization - Single Solvent. Accessed January 3, 2026.
- California State University, Stanislaus.
- BenchChem. Technical Support Center: Purification of Sulfonation Reaction_Mixtures. Accessed January 3, 2026.
- Google Patents.
- Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Accessed January 3, 2026.
- University of California, Los Angeles.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 3, 2026.
- Reddit. Question on purifying aryl Sulfonic acids : r/Chempros. Accessed January 3, 2026.
- Google Patents. US3950404A - Method for preparation of sulfinic acids. Accessed January 3, 2026.
- Illinois State Water Survey. Chromatographic separation and identification of organic acids. Accessed January 3, 2026.
- PraxiLabs. Recrystallization Definition, Principle &Purpose. Accessed January 3, 2026.
- Organic Syntheses. Benzenesulfinic acid, methyl ester. Accessed January 3, 2026.
- Patsnap Eureka. How Sulfamic Acid Aids in Analytical Chromatography Techniques. Accessed January 3, 2026.
- Vertex AI Search. 4-Methylbenzenesulfinic acid - Solubility of Things. Accessed January 3, 2026.
- PubMed. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Accessed January 3, 2026.
- ChemSynthesis. 4-methylbenzenesulfinic acid. Accessed January 3, 2026.
- BenchChem. 4-Methylbenzenesulfonate | 16722-51-3. Accessed January 3, 2026.
- University of Rochester. Remove Sticky Reagents. Accessed January 3, 2026.
- ACS Publications. Separation of aromatic sulfonic acids with a liquid anion exchanger | Analytical Chemistry. Accessed January 3, 2026.
- Magritek. Separation of Acidic, Basic and Neutral Compounds. Accessed January 3, 2026.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed January 3, 2026.
- University of Massachusetts. Acid-Base Extraction.1. Accessed January 3, 2026.
- ResearchGate. How to purify and isolate required compound from a reaction mixture?. Accessed January 3, 2026.
Sources
Technical Support Center: Optimizing Sulfone Synthesis with p-Toluenesulfinic Acid
Welcome to the technical resource center dedicated to the synthesis of sulfones using p-toluenesulfinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the causal understanding needed to troubleshoot and optimize your synthetic routes effectively.
Section 1: Core Principles of Sulfone Synthesis from p-Toluenesulfinic Acid
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and unique electronic properties. p-Toluenesulfinic acid, or more commonly its stable sodium salt, sodium p-toluenesulfinate, serves as a premier reagent for introducing the tosyl (p-toluenesulfonyl) group.[1]
The success of your synthesis hinges on understanding the reactivity of the sulfinate anion (p-CH₃C₆H₄SO₂⁻). This anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. For sulfone synthesis, S-alkylation is the desired pathway. The reaction conditions, particularly the choice of solvent and counter-ion, are critical in directing this selectivity.
Two primary mechanistic pathways dominate the use of p-toluenesulfinate as a nucleophile:
-
Nucleophilic Substitution (S_N_2): The most common method, where the sulfinate anion displaces a leaving group on an sp³-hybridized carbon (e.g., an alkyl halide or tosylate).
-
Conjugate (Michael) Addition: The sulfinate anion adds to the β-carbon of an α,β-unsaturated system, such as an enone or enoate.[2]
Caption: Primary reaction pathways for sulfone synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during sulfone synthesis in a direct question-and-answer format.
Problem Cluster: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield. What are the first things I should investigate?
Answer: Low yield is a multifaceted problem. A systematic approach, starting with the most fundamental components of your reaction, is the most efficient way to diagnose the issue.
Caption: Systematic flowchart for diagnosing low reaction yields.
-
Reagent Quality and Stability:
-
p-Toluenesulfinic Acid: The free acid is notoriously difficult to dry and store without partial disproportionation into p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate.[3] If you are using the free acid, ensure it is from a fresh, reliable source.
-
Sodium p-Toluenesulfinate: This salt is significantly more stable and is the recommended starting material.[4] However, it can be hygroscopic. Ensure it is dry, as water can interfere with the reaction, especially if strong bases are used. Impurities in commercial batches may include water (<5%).[4]
-
Alkylating Agent/Michael Acceptor: Verify the purity of your substrate. For alkyl halides, degradation can lead to acidic byproducts (HX) that can neutralize your base or catalyze side reactions. For Michael acceptors, polymerization can be an issue.
-
-
Reaction Conditions:
-
Solvent Choice: This is arguably the most critical parameter. For S_N_2 reactions, polar aprotic solvents like DMF or DMSO are superior. They solvate the sodium cation, leaving a "naked," highly reactive sulfinate anion, which accelerates the rate of S-alkylation. In contrast, polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen atoms of the sulfinate, reducing its nucleophilicity and potentially favoring O-alkylation.[5]
-
Temperature: S_N_2 reactions with less reactive halides (e.g., alkyl chlorides) may require heating (typically 60-100 °C). However, excessive heat can promote the E2 elimination side reaction, especially with secondary or sterically hindered alkyl halides. Start at a moderate temperature and slowly increase if necessary, while monitoring the reaction by TLC or LCMS.
-
Problem Cluster: Formation of Impurities & Side Products
Question: My crude reaction mixture shows multiple products. What are the likely side reactions and how can I suppress them?
Answer: The formation of multiple products points to issues with selectivity or competing reaction pathways.
-
O-alkylation vs. S-alkylation: As an ambident nucleophile, the sulfinate anion can attack via sulfur (desired) or oxygen (undesired).
-
Cause: This is heavily influenced by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a "soft" nucleophile and preferentially attacks "soft" electrophiles (like the sp³ carbon of an alkyl iodide). The oxygen is "harder" and may compete, especially with "harder" electrophiles.
-
Solution: To strongly favor S-alkylation, use polar aprotic solvents (DMF, DMSO) and choose substrates with soft leaving groups (I > Br > Cl).
-
-
E2 Elimination: The sulfinate anion is also a moderate base. When reacting with secondary or tertiary alkyl halides, it can act as a base to promote the elimination of HX, forming an alkene.
-
Substrate Decomposition: The reaction conditions may be degrading your starting material or product.
-
Cause: Use of a strong, external base (if any) can be incompatible with other functional groups in the substrate. High temperatures can also cause decomposition.
-
Solution: Screen for milder conditions. If applicable, use a weaker, non-nucleophilic base. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if your substrate is sensitive to oxidation.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Should I use p-toluenesulfinic acid or its sodium salt?
-
Q: Do I need to add a base to my reaction?
-
A: If you are starting with sodium p-toluenesulfinate and an alkyl halide, no additional base is needed. The sulfinate is the nucleophile. If you are performing a Michael addition, the reaction is often catalyzed by a mild acid or can proceed under neutral conditions.[8] Using the free sulfinic acid itself may require a base to deprotonate it to the active nucleophile, in which case a non-nucleophilic base like DBU or a carbonate base is appropriate.
-
-
Q: What is the best work-up procedure?
-
A: Most sulfones are stable, crystalline solids with moderate polarity. A typical workup involves diluting the reaction mixture (e.g., DMF) with a large volume of water and ethyl acetate. The sulfone product is generally poorly soluble in water and will precipitate or be extracted into the organic layer. The organic layer is then washed with water and brine, dried, and concentrated.
-
-
Q: How do I purify the final sulfone product?
-
A: Recrystallization is the most common and effective method. A solvent system like ethanol/water or ethyl acetate/hexanes often works well. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
-
Section 4: Standardized Experimental Protocols
These protocols serve as a validated starting point for your optimizations.
Protocol 1: S_N_2 Synthesis of Benzyl p-Tolyl Sulfone
This protocol details the reaction between sodium p-toluenesulfinate and benzyl bromide, a classic example of an S_N_2 reaction.
Caption: General experimental workflow for S_N_2 sulfone synthesis.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium p-toluenesulfinate (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Reagent Addition: Begin stirring the suspension. Add benzyl bromide (1.0 equivalent) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete (typically 2-4 hours).
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water with vigorous stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, then with a small amount of cold hexanes.
-
Purification: Air-dry the crude solid. Recrystallize the product from hot ethanol to yield pure benzyl p-tolyl sulfone as white crystals.
Section 5: Key Parameter Summary Tables
For quick reference, these tables summarize critical variables.
Table 1: Influence of Solvent on S_N_2 Sulfone Synthesis
| Solvent Type | Examples | Effect on Sulfinate Nucleophile | Typical Outcome |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Poorly solvates the anion, increasing its reactivity. | Highly Recommended. Favors S-alkylation, faster rates. |
| Polar Protic | Ethanol, Methanol, Water | Solvates both cation and anion (via H-bonding), reducing nucleophilicity. | Slower rates. Increased risk of O-alkylation. |
| Non-Polar | Toluene, Hexane | Poor solubility of the sulfinate salt. | Very slow or no reaction, unless a phase-transfer catalyst is used. |
Table 2: Common Substrates and General Reactivity
| Substrate Class | Leaving Group (X) | Relative Reactivity for S_N_2 | Recommended Conditions |
| Primary Alkyl | -I | Excellent | Room temp to 60 °C |
| -Br | Very Good | Room temp to 80 °C | |
| -OTs, -OMs | Excellent | Room temp to 60 °C | |
| -Cl | Moderate | 80-100 °C, may require NaI catalyst | |
| Secondary Alkyl | -I, -Br, -OTs | Good, but risk of E2 | Use lowest effective temp (~40-60 °C) |
| Michael Acceptors | (e.g., enones) | Varies with electronics | Often proceeds at room temperature |
References
- Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid.
- ChemicalBook. P-TOLUENESULFINIC ACID | 536-57-2.
- PrepChem.com.
- PubChem. p-Toluenesulfonic acid.
- ResearchGate. (2025, August 6). A mixed anhydride approach to the preparation of sulfinate esters and allylic sulfones: Trimethylacetic p.
- Organic Syntheses. p-Toluenesulfinic acid, sodium salt.
- Google Patents. (CN106588712A).
- Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE.
- Mahidol University.
- BenchChem. A Comparative Guide to Solvents in Sulfone Synthesis.
- ResearchGate. (2025, August 6). Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide.
- Google Patents. (PL101000B1). METHOD OF OBTAINING P-TOLUENESULPHONIC ACID.
- Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions.
- Academax. PREPARATION OF p-TOLUENESULFONIC ACID BY SULFONATION OF TOLUENE WITH GASEOUS SULFUR TRIOXIDE.
- Phywe.
- Wikipedia. p-Toluenesulfonic acid.
- ResearchGate.
- Sigma-Aldrich.
- BenchChem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- Organic Letters.
- Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
- Dalton Transactions.
- MySkinRecipes.
- Reddit. (2023, April 7). How did p-toluenesulfonic acid do that?
- MDPI.
- BenchChem. Troubleshooting low yields in the synthesis of substituted enones.
- Aromatic Allied & Organics Pvt Ltd. Synthesis Methods and Industrial Production of p-Toluenesulfonic Acid.
- ResearchGate. (2025, April 16).
- Sciencemadness Discussion Board. (2011, October 16). Unexpected problems with p-TsOH synthesis.
- National Institutes of Health.
- Wikipedia. Sulfone.
- BenchChem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- Organic Chemistry Portal.
- ResearchGate.
- MDPI. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products.
- ResearchGate. Solvent-Induced Crystallization of Poly(phenylene sulfone). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS8xyXG8oB9B2J65M4xlBWhCd1cn_UDJ3NV6LDRW1bmXs83LG_lij_5UC__UY8h7jXsXxdWysnsJkGBFb6fTyot_SQNN-t-GnFWwRMVTL7rjXrShYl7Fop35OAXWMkPy124U0uTkgO87uGhU7XWOSFzh2VgKRba7NDxMAol1toYIqD5YrkbyChkBgcErc-Pztn5y8AFImrX07gDV-ytK26jwYWuG1_](_
- Royal Society of Chemistry. Chem. Commun., 2001, 1696–1697.
Sources
- 1. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions of 4-Methylbenzenesulfinic acid hydrate and their prevention
Welcome to the Technical Support Center for 4-Methylbenzenesulfinic Acid Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and prevent common side reactions, ensuring the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
The main stability issue with this compound, as with other free sulfinic acids, is its propensity to undergo disproportionation. This is a self-redox reaction where two molecules of the sulfinic acid react to form a more oxidized species, p-toluenesulfonic acid, and a more reduced species, S-p-tolyl p-toluenethiosulfonate.[1][2] This process can be accelerated by factors such as heat and acidic conditions.
Q2: How can I minimize the disproportionation of this compound during storage and handling?
To minimize disproportionation, it is crucial to store this compound in a cool, dry, and dark place. It is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption. For prolonged storage, keeping it in a refrigerator or freezer is recommended. When handling the reagent, avoid exposure to high temperatures and acidic environments. For reactions where stability is a major concern, consider using the more stable sodium salt, sodium p-toluenesulfinate, and generating the free acid in situ by acidification just before use.[2]
Q3: What are the visible signs of degradation of this compound?
Visually, the degradation of this compound may not always be obvious in the solid form, although slight discoloration or clumping due to moisture absorption can be indicators. In solution, the formation of the insoluble thiosulfonate byproduct may lead to turbidity or the precipitation of an oily substance.
Q4: Besides disproportionation, are there other common side reactions I should be aware of?
Yes, other potential side reactions include:
-
Oxidation: The sulfinic acid can be oxidized to the corresponding sulfonic acid, especially in the presence of oxidizing agents or even atmospheric oxygen over time.
-
Reaction with Solvents: In protic solvents like alcohols, there is a possibility of esterification to form the corresponding sulfinate ester, particularly under acidic conditions. The choice of solvent can also influence the outcome of reactions; for instance, alkylation reactions can yield either sulfones or sulfinate esters depending on the solvent's polarity.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound and provides systematic approaches to their resolution.
Problem 1: Low Yield of the Desired Product and Presence of Unexpected Byproducts
Scenario: You are performing a reaction, for example, the synthesis of a sulfonamide, and obtain a lower than expected yield of your target molecule, accompanied by unfamiliar spots on your TLC plate or peaks in your NMR/LC-MS.
Possible Cause 1: Disproportionation of the Starting Material
The most likely culprit is the disproportionation of the this compound.
Troubleshooting Steps:
-
Verify Starting Material Quality: Before starting your reaction, check the purity of your this compound. Run a quick 1H NMR or a TLC to see if the disproportionation products (p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate) are already present.
-
Control Reaction Temperature: If your reaction requires elevated temperatures, consider if a lower temperature for a longer duration could achieve the desired transformation. The rate of disproportionation increases with temperature.
-
Optimize pH: Disproportionation is often catalyzed by acid.[1] If your reaction conditions are acidic, assess if a less acidic catalyst or a buffered system could be used. Conversely, in some cases, a slightly basic medium (using a non-nucleophilic base) can help to stabilize the sulfinate anion.
-
In Situ Generation: For sensitive reactions, generate the 4-methylbenzenesulfinic acid in situ from its more stable sodium salt by adding a stoichiometric amount of a non-interfering acid (e.g., HCl in an organic solvent) immediately before it is needed.
Possible Cause 2: Oxidation of the Sulfinic Acid
Troubleshooting Steps:
-
Degas Solvents: If your reaction is sensitive to oxygen, use degassed solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
Problem 2: Inconsistent Reaction Outcomes
Scenario: You are repeating a literature procedure, but you are getting inconsistent yields or product distributions.
Possible Cause: Variability in Reagent Quality and Reaction Conditions
Troubleshooting Steps:
-
Standardize Reagent Quality: Ensure you are using this compound of consistent purity for each run. As mentioned, older batches or improperly stored material may contain significant amounts of disproportionation products.
-
Precise Control of Temperature and pH: Small variations in temperature and pH can have a significant impact on the rate of side reactions. Use a reliable heating mantle with a temperature controller and monitor the pH of your reaction mixture if it is known to be a critical parameter.
-
Solvent Purity: Ensure your solvents are dry and of high purity. Water content can influence the rate of disproportionation.[1]
Analytical Characterization of Side Products
The ability to identify the common side products of this compound is crucial for effective troubleshooting.
Thin-Layer Chromatography (TLC) Analysis
| Compound | Typical Rf Value (Silica Gel) | Visualization |
| 4-Methylbenzenesulfinic acid | Lower to mid-range | Stains with KMnO4 (disappears on heating), may be UV active. |
| p-Toluenesulfonic acid | Lower (more polar) | Stains with p-anisaldehyde, may be UV active. Often streaks on silica gel. |
| S-p-tolyl p-toluenethiosulfonate | Higher (less polar) | Stains with KMnO4, UV active. |
Note: Rf values are highly dependent on the eluent system. A good starting point for separation is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | 1H NMR (CDCl3) Key Signals (ppm) | 13C NMR (CDCl3) Key Signals (ppm) |
| 4-Methylbenzenesulfinic acid | ~7.7 (d, 2H), ~7.3 (d, 2H), ~2.4 (s, 3H) | Aromatic carbons, ~21.5 (CH3) |
| p-Toluenesulfonic acid | ~7.8 (d, 2H), ~7.2 (d, 2H), ~2.4 (s, 3H), ~10-12 (br s, 1H, acidic proton) | ~145, ~141, ~129, ~126 (aromatic), ~21.5 (CH3) |
| S-p-tolyl p-toluenethiosulfonate | Multiple aromatic signals in the 7.2-7.9 range, two distinct methyl singlets around 2.4 ppm. | Multiple aromatic signals, two distinct methyl signals. |
Workflow for a Typical Application: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This section provides a detailed protocol for a common reaction involving a derivative of 4-methylbenzenesulfinic acid, highlighting steps where side reactions can be mitigated. While this protocol starts with the corresponding sulfonyl chloride for robustness, we will discuss how to adapt it for the sulfinic acid and the potential pitfalls.
Experimental Protocol
Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide [3]
-
Dissolve 4-methylbenzenesulfonyl chloride (1.00 g, 5.25 mmol) in 10 mL of tetrahydrofuran (THF).
-
Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with 5 M HCl and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over sodium sulfate and concentrate to obtain the product.
Step 2: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide [3]
-
Add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of THF.
-
Add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise.
-
Stir for 24 hours at room temperature.
-
Isolate the product by vacuum filtration and recrystallize from ethanol.
Adaptation for this compound:
To synthesize the sulfonamide directly from the sulfinic acid, an oxidative amination approach would be necessary. A common method involves reacting the sulfinic acid with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) or iodine.
Potential Pitfalls in the Adapted Protocol:
-
Disproportionation: The sulfinic acid could disproportionate before reacting with the amine, especially if the reaction requires heating.
-
Oxidation of the Amine: The oxidizing agent could react with the amine starting material, leading to undesired byproducts.
-
Competing Reactions: The sulfinic acid itself could be oxidized to the sulfonic acid by the oxidizing agent.
Troubleshooting the Adapted Protocol:
-
Low Temperature: Perform the reaction at low temperatures to minimize disproportionation.
-
Order of Addition: Add the oxidizing agent slowly to a mixture of the sulfinic acid and the amine to favor the desired reaction pathway.
-
Choice of Oxidant: Select a mild and selective oxidizing agent.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Disproportionation of 4-Methylbenzenesulfinic Acid.
Sources
Improving the stability of 4-Methylbenzenesulfinic acid hydrate in reaction media
Answering the user's request.
Technical Support Center: 4-Methylbenzenesulfinic Acid Hydrate
A Guide to Improving Stability in Reaction Media for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (also known as p-toluenesulfinic acid hydrate). This versatile reagent is a cornerstone in modern organic synthesis, particularly for the formation of sulfones and in various cross-coupling reactions. However, its utility is often challenged by its inherent instability under common reaction conditions. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome these stability issues, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the primary chemical pathways through which this compound degrades in a reaction?
A1: The degradation of this compound primarily proceeds through two competitive pathways: disproportionation and oxidation .
-
Disproportionation: This is often the major non-productive pathway, especially in acidic conditions or upon heating. In this complex process, two molecules of the sulfinic acid react to form one molecule of the corresponding sulfonic acid (p-toluenesulfonic acid) and one molecule of a thiosulfonate ester (S-p-tolyl p-toluenethiosulfonate)[1]. The reaction is understood to proceed through an initial equilibrium to form a sulfinyl sulfone intermediate, which is the rate-limiting step[1]. This pathway is highly dependent on substituent effects and reaction conditions.
-
Oxidation: The sulfur atom in a sulfinic acid is in the +4 oxidation state, making it susceptible to oxidation to the more stable +6 state of a sulfonic acid. This is readily facilitated by atmospheric oxygen, residual peroxides in solvents (like ethers), or certain metal catalysts used in cross-coupling reactions[2][3].
Q2: How do common experimental parameters like pH, temperature, and atmospheric conditions concretely affect the stability of the reagent?
A2: Each of these parameters can be a critical control point for maintaining the integrity of the sulfinic acid.
-
pH: The stability of sulfinic acids is highly pH-dependent. While aromatic sulfinic acids are more stable than their aliphatic counterparts, they can still decompose under harsh pH conditions[4]. Strongly alkaline conditions can promote decomposition pathways[5]. Conversely, strongly acidic conditions can accelerate the disproportionation reaction[1]. The optimal pH is typically near neutral or slightly acidic, though this is highly system-dependent. Furthermore, the solubility of the compound is affected by pH; it is more soluble in basic solutions due to the formation of the sulfinate salt[6].
-
Temperature: Elevated temperatures significantly accelerate the rate of both disproportionation and oxidation[2]. For this reason, reactions should be conducted at the lowest effective temperature. Long-term storage of this compound should be in a cool environment, with some sources recommending temperatures as low as -30°C for unstable sulfinic acids to prevent noticeable decomposition over months[2].
-
Atmosphere: The presence of oxygen is a direct driver of oxidative degradation. Performing reactions under an inert atmosphere (e.g., high-purity nitrogen or argon) is one of the most effective methods to prevent the formation of the corresponding sulfonic acid byproduct. This is especially critical in reactions that run for extended periods or at elevated temperatures.
Q3: My colleague always uses sodium p-toluenesulfinate instead of the acid hydrate. What is the scientific rationale for this?
A3: Your colleague's practice is a widely adopted and highly recommended strategy for improving stability. The rationale is twofold:
-
Enhanced Stability: Sulfinate salts, such as sodium p-toluenesulfinate, are significantly more robust and less prone to disproportionation than the free acid[4]. The sulfinate anion is deprotonated and carries a formal negative charge, which alters its reactivity profile and significantly reduces its propensity to undergo the self-condensation reaction that initiates disproportionation.
-
Handling and Storage: The salts are typically stable, free-flowing crystalline solids with a much longer shelf-life than the corresponding acid hydrate. This makes them easier to handle, weigh, and store, leading to more consistent and reproducible experimental results[7].
In many reaction protocols, the active nucleophile is the sulfinate anion anyway. By starting with the salt, you bypass the need for an added base to deprotonate the sulfinic acid and simultaneously avoid the stability issues associated with the protonated form.
Section 2: Troubleshooting Guide for Common Issues
This guide provides a structured approach to resolving common problems encountered when using this compound.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Actions & Solutions |
| Low or No Product Yield | Reagent Degradation: The sulfinic acid may have decomposed before or during the reaction, leading to a lower effective concentration of the active reagent. | 1. Switch to the Salt: The most effective solution is to substitute this compound with its sodium salt, sodium p-toluenesulfinate[4][7]. Adjust stoichiometry accordingly. 2. Use an Inert Atmosphere: Degas your solvent and run the reaction under a positive pressure of nitrogen or argon to prevent oxidation. 3. Lower the Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. 4. In Situ Formation: Consider generating the sulfinate in situ from a more stable precursor like p-toluenesulfonyl chloride and a reducing agent (e.g., sodium sulfite) if your reaction conditions are compatible[7]. |
| Formation of p-Toluenesulfonic Acid as a Major Byproduct | Oxidative Degradation: The sulfinic acid is being oxidized by air, peroxides in the solvent, or other oxidants in the reaction mixture. | 1. Purge with Inert Gas: Ensure all reaction vessels are thoroughly purged and maintained under an inert atmosphere. 2. Use Fresh, Anhydrous Solvents: Ethers and other solvents can form explosive peroxides upon storage, which will readily oxidize sulfinic acids. Use freshly distilled or inhibitor-free anhydrous solvents. 3. Check Other Reagents: Ensure other reagents in your reaction are not acting as oxidants. |
| Inconsistent Results Between Different Batches or Experiments | Starting Material Integrity: The purity and stability of the this compound can vary. It may have degraded during storage. | 1. Verify Purity: Before use, check the purity of your reagent via ¹H NMR or melting point. Compare it against the supplier's certificate of analysis. 2. Implement Strict Storage Protocol: Store the reagent in a tightly sealed container, preferably in a desiccator, in a refrigerator or freezer, and away from light. 3. Standardize Handling: Always handle the reagent quickly, minimizing its exposure to ambient air and moisture. Weigh it out and immediately add it to the reaction vessel under an inert gas flow. |
Section 3: Key Experimental Protocols
These protocols provide step-by-step instructions for handling the reagent and setting up reactions to maximize stability.
Protocol 1: Recommended Handling and Storage
This protocol is designed to preserve the integrity of the reagent from the moment it is received.
-
Receiving: Upon receipt, inspect the container for a tight seal. Note the date of receipt on the bottle.
-
Storage: Immediately place the container in a dark, cold, and dry environment. A refrigerator (+4°C) is suitable for short-term storage, while a freezer (-20°C) is recommended for long-term storage. To prevent moisture condensation, place the container inside a desiccator or a sealed bag with a desiccant.
-
Dispensing: Before opening, allow the container to warm to room temperature completely while still inside the desiccator. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.
-
Weighing: Weigh the required amount of solid quickly in a draft-free environment. For highly sensitive reactions, perform this step in a glovebox.
-
Resealing: Tightly reseal the container, purge the headspace with an inert gas (e.g., argon) if possible, and return it to cold storage.
Protocol 2: In Situ Deprotonation for Enhanced Stability in Reaction
This method uses the acid hydrate but immediately converts it to the more stable sulfinate anion within the reaction vessel.
-
Vessel Preparation: To a flame-dried flask equipped with a magnetic stir bar, add your solvent and any other stable reagents.
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes while stirring. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Base Addition: Add a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) to the reaction mixture. The choice of base will depend on the specific reaction chemistry.
-
Reagent Addition: Weigh the this compound and add it to the stirring solution in one portion. The acid will be deprotonated in situ to form the more stable sulfinate anion.
-
Reaction Execution: Proceed with the addition of any remaining reagents (e.g., catalyst, electrophile) and continue the reaction under standard inert conditions.
Section 4: Data Summaries & Visualizations
Diagram 1: Key Degradation Pathways
This diagram illustrates the two main routes of decomposition for 4-Methylbenzenesulfinic acid.
Caption: Primary degradation routes for 4-Methylbenzenesulfinic acid.
Diagram 2: Decision Workflow for Experiment Setup
This workflow provides a logical sequence for choosing the appropriate experimental strategy.
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 3. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Sodium p-Toluenesulfinate
Welcome to our dedicated technical support center for sodium p-toluenesulfinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section tackles specific experimental issues you might encounter when working with sodium p-toluenesulfinate. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfone Product
Question: I am attempting a sulfonylation reaction using sodium p-toluenesulfinate, but I am observing a low yield of my target sulfone, or the reaction is not proceeding at all. What are the likely causes and how can I rectify this?
Answer:
Low or negligible yields in sulfonylation reactions with sodium p-toluenesulfinate can stem from several factors, primarily related to the generation and reactivity of the sulfonyl radical or the stability of the starting materials and intermediates.
Potential Causes and Solutions:
-
Inefficient Generation of the Sulfonyl Radical: Sodium p-toluenesulfinate itself is a stable salt. Its conversion to the reactive p-toluenesulfonyl radical is often the initiation step and can be sluggish.[1][2]
-
Solution: The choice of reaction conditions is critical. For free-radical reactions, an acid medium like aqueous acetic acid or formic acid can facilitate the formation of p-toluenesulfonyl radical.[1][3] In some cases, the presence of a transition metal catalyst, such as copper(II) acetate, is necessary to promote radical formation.[3] Ensure your reaction conditions are appropriate for the specific transformation you are targeting.
-
-
Poor Substrate Reactivity: The electronic and steric properties of your substrate (e.g., alkene, alkyne, or aryl halide) significantly influence its reactivity towards the p-toluenesulfonyl radical or in a metal-catalyzed coupling.
-
Solution: For radical additions to alkenes, electron-rich olefins generally react faster. For palladium-catalyzed couplings with aryl halides, electron-poor aryl halides are often more reactive.[4] You may need to adjust the reaction temperature or extend the reaction time for less reactive substrates. In some cases, considering a different synthetic route might be necessary.
-
-
Decomposition of the Reagent: Sodium p-toluenesulfinate is hygroscopic, meaning it can absorb moisture from the air.[5] The presence of excess water can interfere with certain reaction pathways, especially in metal-catalyzed processes where water can affect the catalyst's activity.
-
Inappropriate Solvent Choice: The solvent can have a profound effect on the reaction rate and outcome.
-
Solution: For many radical reactions involving sodium p-toluenesulfinate, polar protic solvents or aqueous mixtures are effective.[1][3] For palladium-catalyzed reactions, polar aprotic solvents like DMSO or toluene are commonly used.[4][8] A solvent screen may be necessary to find the optimal medium for your specific reaction.[9]
-
Experimental Protocol: A General Procedure for Radical Addition to an Olefin
-
To a solution of the olefin (1.0 mmol) in aqueous acetic acid (10 mL, 50% v/v), add sodium p-toluenesulfinate (1.5 mmol).
-
If required by the specific reaction, add a catalytic amount of a radical initiator or a metal salt (e.g., Cu(OAc)₂).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired compound. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is often linked to the diverse reactivity of the p-toluenesulfonyl radical and the potential for the sulfinate to participate in alternative reaction pathways.
Common Side Products and Mitigation Strategies:
-
Thiosulfonate Formation: In the presence of an acid, sodium p-toluenesulfinate can disproportionate to form p-tolyl p-toluenethiosulfonate.[1] This thiosulfonate can then participate in subsequent reactions.
-
Mitigation: Carefully controlling the reaction stoichiometry and conditions can minimize this side reaction. In some cases, the thiosulfonate is intentionally generated and used as a reactant.[1]
-
-
Dimerization and Polymerization: The generated radical species can dimerize or initiate polymerization of the starting material, especially with reactive olefins.
-
Mitigation: Running the reaction at a lower concentration (higher dilution) can disfavor bimolecular side reactions like dimerization. Maintaining a low and steady concentration of the radical species by slow addition of an initiator or catalyst can also be beneficial.
-
-
Oxidation of the Sulfinate: In reactions involving strong oxidizing agents, the sulfinate can be oxidized to the corresponding sulfonate, which is generally unreactive under the same conditions.
-
Mitigation: Ensure that your reaction conditions are free from unintended oxidants. If an oxidant is required for the desired transformation, its stoichiometry and addition rate should be carefully controlled.
-
Visualizing a Common Radical Pathway
Caption: A simplified workflow for a radical reaction involving sodium p-toluenesulfinate.
Issue 3: Difficulty in Removing p-Toluenesulfinic Acid Byproduct
Question: After my reaction, I am struggling to remove the p-toluenesulfinic acid byproduct from my product during workup and purification. What is the best way to handle this?
Answer:
p-Toluenesulfinic acid is an acidic byproduct that can be challenging to remove from neutral or weakly basic organic products due to its solubility in some organic solvents.
Effective Removal Strategies:
-
Aqueous Base Wash (Extractive Workup): The most common and effective method is to wash the organic layer with a basic aqueous solution. The acidic p-toluenesulfinic acid will be deprotonated to form the water-soluble sodium p-toluenesulfinate salt, which is then extracted into the aqueous phase.
-
Protocol: During the reaction workup, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[10] Be sure to vent the separatory funnel frequently if using bicarbonate, as carbon dioxide gas will be evolved.
-
-
Column Chromatography: If the product is sensitive to basic conditions or if the extractive workup is insufficient, column chromatography can be employed.
-
Optimization: A standard silica gel column is usually effective. The polarity of the eluent should be optimized to achieve good separation between your product and the more polar p-toluenesulfinic acid.
-
| Parameter | Recommended Value |
| Organic Solvent to Reaction Mixture Ratio | 2:1 to 5:1 (v/v) |
| Aqueous NaHCO₃ to Organic Layer Ratio | 1:1 (v/v) |
| Number of NaHCO₃ Washes | 1 - 3 |
| Brine Wash to Organic Layer Ratio | 1:1 (v/v) |
Table 1: Recommended parameters for an effective extractive workup to remove p-toluenesulfinic acid.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the properties, handling, and applications of sodium p-toluenesulfinate.
Q1: How should I properly store and handle sodium p-toluenesulfinate?
A1: Sodium p-toluenesulfinate is a white to off-white powder that is hygroscopic and sensitive to light and moisture.[5][6] To maintain its integrity, it should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12] It is stable for at least two years if stored at room temperature.[6] When handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid creating dust.[11]
Q2: What is the purity of commercially available sodium p-toluenesulfinate and does it matter for my reaction?
A2: Commercially available sodium p-toluenesulfinate is typically sold at purities of 95% or higher. For most applications, this purity is sufficient. However, for sensitive catalytic reactions, impurities could potentially interfere with the catalyst. If you suspect impurities are affecting your reaction, you can recrystallize the sodium p-toluenesulfinate from ethanol or water.[13]
Q3: Can sodium p-toluenesulfinate be used in palladium-catalyzed cross-coupling reactions?
A3: Yes, sodium p-toluenesulfinate is an effective coupling partner in various palladium-catalyzed cross-coupling reactions to form aryl sulfones.[4] These reactions typically involve the coupling of an aryl halide or triflate with the sulfinate salt. The choice of palladium catalyst and ligand is crucial for the success of these transformations.[4][14]
Visualizing a Palladium-Catalyzed Sulfonylation Cycle
Caption: A generalized catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with sodium p-toluenesulfinate.[15]
Q4: Are there alternatives to sodium p-toluenesulfinate for introducing a p-toluenesulfonyl group?
A4: While sodium p-toluenesulfinate is a versatile and widely used reagent, other sources of the p-toluenesulfonyl group exist. These include p-toluenesulfonyl chloride, which is often used in reactions with nucleophiles, and p-toluenesulfonic acid, which is a strong acid catalyst.[16] The choice of reagent depends on the specific transformation and the reaction mechanism. For radical reactions, sodium p-toluenesulfinate is a convenient precursor to the sulfonyl radical.[1][2]
References
- Chuang, C.-P. (1993). Sodium p-toluenesulfinate in free radical reactions.
- Kumar, A., & Kumar, V. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9348-9399.
- Chuang, C.-P. (1993). Sodium p-Toluenesulfinate in Free Radical Reactions.
- Spectrum Chemical. (2018).
- Chuang, C.-P., & Wang, S.-F. (1995). Free Radical Reactions of Sodium Sulfinate with Olefins.
- Wang, S. F., Chuang, C. P., Lee, J. H., & Liu, S. T. (1999). Sodium p-toluenesulfinate/copper(II) acetate in free radical reactions of 5-aryl substituted alkenes. Tetrahedron, 55(8), 2273-2288.
- ChemicalBook. (2025).
- ResearchGate. (2020). Mechanistic studies. (A) Confirmation of the formation of sodium p-toluenesulfinate (4). (B) Reaction in the presence of TEMPO. (C)
- MDPI. (2024).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025).
- Adipogen Life Sciences. (n.d.).
- Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
- p-toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid.
- ResearchGate. (n.d.).
- Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997.
- Whitmore, F. C., & Hamilton, F. H. (n.d.).
- Liu, N.-W., et al. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1939-1973.
- The Hive. (2004).
- Shiri, M., et al. (2021).
- CP Lab Safety. (n.d.).
- PanReac AppliChem. (2024).
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Workup Procedures for p-Toluenesulfinic Acid Byproduct Removal.
- Chemistry Stack Exchange. (2016). Verify my expected product of two acid/base reactions and does chosen solvent change reaction?
- ResearchGate. (n.d.).
- Chemical Trading. (n.d.).
- MDPI. (n.d.).
- Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- Google Patents. (n.d.). CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Vally, H., & Misso, N. L. (2012). Adverse reactions to the sulphite additives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. adipogen.com [adipogen.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Cs2CO3-Mediated Regio- and Stereoselective Sulfonylation of 1,1-Dibromo-1-alkenes with Sodium Sulfinates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
Effect of pH on the reactivity of 4-Methylbenzenesulfinic acid hydrate
Welcome to the technical support guide for 4-Methylbenzenesulfinic acid hydrate (p-Toluenesulfinic acid hydrate). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice on the critical role of pH in the reactivity and stability of this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions and resolve common issues.
The Fundamental Principle: pH-Dependent Reactivity
The single most important factor governing the reactivity of 4-Methylbenzenesulfinic acid is the pH of the reaction medium. The entire chemical behavior of this compound hinges on the equilibrium between the protonated sulfinic acid and its deprotonated conjugate base, the sulfinate anion.
4-Methylbenzenesulfinic acid is a relatively strong organic acid with a pKa of approximately 1.7 .[1][2] This value is the cornerstone of understanding its behavior.
-
Below pH 1.7: The equilibrium favors the protonated, neutral sulfinic acid (ArSO₂H) . This form is a poor nucleophile and is primarily involved in acid-catalyzed reactions or is prone to decomposition.
-
Above pH 1.7: The equilibrium shifts to favor the deprotonated sulfinate anion (ArSO₂⁻) . This anion is an excellent sulfur-centered nucleophile and is the key reactive species for most desired synthetic transformations, such as sulfone formation.[3]
The following diagram illustrates this critical equilibrium.
Caption: pH-dependent equilibrium of 4-Methylbenzenesulfinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the pKa of 4-Methylbenzenesulfinic acid so important for my reaction?
The pKa of 1.7 dictates the concentration of the reactive nucleophile.[1][2] If you are performing a nucleophilic substitution or addition (e.g., making a sulfone), you need a sufficient concentration of the sulfinate anion. Running the reaction at a pH below 3-4 will mean that most of your reagent is in the less reactive, protonated form, leading to sluggish or failed reactions. For optimal nucleophilicity, the pH should be significantly above the pKa, typically in the neutral to basic range.
Q2: My reaction mixture developed a precipitate and the yield of my desired sulfone is low. What happened?
This is a classic sign of disproportionation . Sulfinic acids are inherently unstable and can decompose, especially under acidic conditions or upon prolonged heating.[4][5] The process involves three molecules of the sulfinic acid reacting to form one molecule of the more stable 4-Methylbenzenesulfonic acid and one molecule of S-(4-methylphenyl) 4-methylbenzenethiosulfonate.[4]
3 ArSO₂H → ArSO₃H (Sulfonic Acid) + ArS-S(O₂)Ar (Thiosulfonate)
The thiosulfonate is often insoluble and precipitates from the reaction mixture. To mitigate this, use the reagent as fresh as possible, avoid unnecessarily strong acidic conditions, and maintain careful temperature control.
Q3: Should I use this compound or its sodium salt (Sodium p-toluenesulfinate)?
The choice depends on your desired reaction conditions:
-
Use this compound when you need to generate the sulfinate anion in situ by adding a base, giving you precise control over the reaction's initiation and pH. It can also be used as a mild acid catalyst, though its sulfonic acid counterpart is more common for this purpose.
-
Use Sodium p-toluenesulfinate when you want to ensure the reactive species is the sulfinate anion from the start. The salt is more stable, less prone to disproportionation during storage, and is the preferred choice for most nucleophilic applications, such as the synthesis of vinyl sulfones.[6]
Q4: How does pH affect the solubility of the reagent?
The solubility is highly pH-dependent. The neutral sulfinic acid has some solubility in organic solvents like ethers.[7] However, converting it to its sulfinate salt (by adding a base) dramatically increases its polarity and, consequently, its solubility in polar solvents like water, DMF, or DMSO, while decreasing solubility in non-polar solvents.[7] If you experience solubility issues in an organic solvent, adding a base to form the salt in situ may not help unless you are in a sufficiently polar medium.
Data Summary: pH Effects on 4-Methylbenzenesulfinic Acid
| pH Range | Dominant Species | Primary Role / Reactivity | Common Issues & Considerations |
| < 1.7 (Strongly Acidic) | ArSO₂H (Sulfinic Acid) | Poor Nucleophile | High risk of rapid disproportionation.[5][8] |
| 1.7 - 4.0 (Acidic) | Equilibrium mixture | Limited Nucleophilicity | Reaction rates are often slow due to low concentration of the sulfinate anion. |
| 4.0 - 9.0 (Weakly Acidic to Weakly Basic) | ArSO₂⁻ (Sulfinate Anion) | Excellent Nucleophile | Optimal range for most synthetic applications (e.g., Michael additions, alkylations). |
| > 9.0 (Strongly Basic) | ArSO₂⁻ (Sulfinate Anion) | Strong Nucleophile | Risk of base-catalyzed side reactions with other functional groups in the substrate. |
Troubleshooting Guide
Problem 1: My reaction is extremely slow or fails to proceed, even with heating.
-
Probable Cause: The reaction medium is too acidic (pH < 4). At low pH, the concentration of the nucleophilic sulfinate anion is insufficient to drive the reaction forward. The protonated sulfinic acid is not an effective nucleophile.
-
Solution:
-
Check the pH: If possible, test the pH of your reaction mixture.
-
Add a Base: Introduce a suitable base to raise the pH above 4. Use a non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic base (e.g., K₂CO₃, NaHCO₃) depending on solvent compatibility.
-
Switch to the Salt: For future experiments, consider starting with sodium p-toluenesulfinate, which provides the nucleophilic anion directly.
-
Problem 2: My NMR/LC-MS analysis shows multiple unexpected sulfur-containing byproducts.
-
Probable Cause: Disproportionation of the sulfinic acid has occurred.[4][5] This is exacerbated by acidic conditions, high temperatures, or using an aged reagent that has already begun to decompose.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of this compound or its sodium salt.
-
Control pH: Ensure the reaction is not unnecessarily acidic. If the reaction generates acid, include a base to act as a scavenger.
-
Lower Temperature: If the reaction is exothermic or run at high temperatures, try reducing the temperature to minimize the rate of decomposition relative to the desired reaction.
-
Use the Sodium Salt: The sulfinate salt is significantly more resistant to disproportionation than the free acid.
-
Problem 3: The reagent is not dissolving properly in my reaction solvent.
-
Probable Cause: A mismatch between the pH-dependent form of the reagent and the solvent polarity. The neutral acid (ArSO₂H) prefers less polar organic solvents, while the sulfinate salt (ArSO₂⁻) requires polar solvents.
-
Solution:
-
For Non-Polar Solvents (e.g., Toluene, CH₂Cl₂): Use the free acid form (this compound). Do not add a base expecting it to dissolve; the resulting salt will likely crash out.
-
For Polar Aprotic Solvents (e.g., DMF, DMSO): Use the sodium salt (Sodium p-toluenesulfinate) for direct dissolution. Alternatively, use the free acid and add a base to form the soluble salt in situ.
-
Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst (e.g., TBAB) can be used to shuttle the sulfinate anion from an aqueous basic phase into the organic phase.
-
Experimental Protocol: Synthesis of a Vinyl Sulfone
This protocol describes a catalyst-free synthesis of a vinyl sulfone from a 1,2-dibromoethane derivative and Sodium p-toluenesulfinate, where the basicity of the sulfinate anion itself drives the key elimination step. This method highlights the utility of using the salt form of the reagent.
Caption: Workflow for vinyl sulfone synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Sodium p-toluenesulfinate (1.2 equivalents) and the desired 1,2-dibromoalkane (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The sulfinate anion acts as both a nucleophile and a base in the reaction mechanism, which involves substitution followed by elimination.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting dibromide spot is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure vinyl sulfone.
This protocol is a self-validating system. The use of the sodium salt ensures the presence of the nucleophilic sulfinate anion, and the progress can be easily tracked to completion via TLC, confirming the efficacy of the chosen conditions.
References
- Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. Journal of Organic Chemistry.
-
PubChem. p-Toluenesulfonic acid. [Link]
- U.S. Environmental Protection Agency. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).
-
Wikipedia. Sulfinic acid. [Link]
- Poole, K. M., et al. (2021).
- Vogel, S., & Rettenmayr, F. (2004). Generation, structure and reactions of sulfenic acid anions. Semantic Scholar.
- Bar-Yehuda, S., et al. (2025). Nucleophilic Attack of 2-Sulfinyl Acrylates: A Mild and General Approach to Sulfenic Acid Anions.
- Posakony, J. J., & Tewari, N. (2015). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC.
- Nagy, P., & Ashby, M. T. (2007). The Chemistry of Sulphenic Acids and Their Derivatives.
- Kice, J. L., & Bowers, K. W. (1962). Mechanisms of Reactions of Sulfinic Acids. VI. The Mechanism of the Disulfide-Sulfinic Acid Reaction. ElectronicsAndBooks.
- Wang, H., et al. (2025). One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers.
-
ResearchGate. Control experiment for the generation of vinyl sulfone. [Link]
-
PubChem. p-Toluenesulfinic acid. [Link]
- Huang, T.-S., et al. (2025). Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. PubMed.
- Fitzgerald, A. (1966). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides.
-
RSC Publishing. Recent advances in the synthesis of vinyl sulfones. [Link]
-
Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]
Sources
- 1. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]
- 2. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 3. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 7. p-Toluenesulfinic acid | C7H8O2S | CID 10818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Identifying Impurities in Commercial 4-Methylbenzenesulfinic Acid Hydrate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial batches of 4-Methylbenzenesulfinic acid hydrate. The following question-and-answer format provides in-depth technical guidance, drawing from established analytical principles and extensive field experience to ensure the integrity of your research and development processes.
FAQs and Troubleshooting Guides
Q1: What are the most probable impurities in a commercial lot of this compound and where do they come from?
A1: Understanding the potential impurities is the foundational step in developing a robust analytical strategy. Impurities in this compound can be broadly categorized based on their origin: the synthetic route and subsequent degradation.[1][2]
-
Synthesis-Related Impurities: These are substances that are either starting materials, intermediates, by-products, or reagents from the manufacturing process.[1] The most common industrial synthesis for 4-Methylbenzenesulfinic acid involves the sulfonation of toluene.
-
p-Toluenesulfonic acid (PTSA): This is a very common impurity as it is the precursor in many synthetic routes. Incomplete reduction of PTSA will lead to its presence in the final product.
-
Benzenesulfonic acid and Sulfuric acid: These can be present if the starting toluene is not pure or if excess sulfonating agent is used and not completely removed.
-
Sodium p-toluenesulfinate: If the synthesis involves a salt intermediate, residual amounts may carry through.[3]
-
Unreacted Toluene and other solvents: Residual solvents used during synthesis and purification are common volatile impurities.[1]
-
-
Degradation Products: 4-Methylbenzenesulfinic acid is susceptible to oxidation and disproportionation, especially under harsh conditions of heat, light, or in the presence of certain catalysts.
-
p-Toluenesulfonic acid: Oxidation of the sulfinic acid group leads to the formation of the more stable sulfonic acid.
-
Di-p-tolyl disulfide: This can form through a disproportionation reaction of the sulfinic acid.
-
4-Methylphenol (p-cresol): Under certain degradation pathways, desulfonation can occur.[4][5]
-
A summary of these potential impurities is provided in the table below.
| Impurity Category | Specific Impurity | Common Origin |
| Synthesis-Related | p-Toluenesulfonic acid (PTSA) | Incomplete reduction of precursor |
| Benzenesulfonic acid | Impure starting toluene | |
| Sulfuric acid | Excess sulfonating agent | |
| Sodium p-toluenesulfinate | Residual salt intermediate[3] | |
| Residual Solvents (e.g., Toluene) | Synthesis and purification steps[1] | |
| Degradation-Related | p-Toluenesulfonic acid (PTSA) | Oxidation of sulfinic acid |
| Di-p-tolyl disulfide | Disproportionation of sulfinic acid | |
| 4-Methylphenol (p-cresol) | Desulfonation[4][5] |
Q2: What is the recommended initial analytical approach for a routine purity check of this compound?
A2: For a rapid and reliable initial assessment of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique.[2][6][7] It offers excellent resolution for separating the active pharmaceutical ingredient (API) from its structurally similar impurities.
Causality behind this choice:
-
Specificity: HPLC can effectively separate 4-Methylbenzenesulfinic acid from its primary impurities like p-toluenesulfonic acid and di-p-tolyl disulfide.[2]
-
Sensitivity: Modern HPLC systems with UV detectors can detect impurities at levels well below the 0.1% reporting threshold mandated by regulatory bodies like the ICH.[2]
-
Quantitative Accuracy: When properly validated, HPLC methods provide precise and accurate quantification of impurities, which is critical for batch release and stability studies.
Below is a diagram illustrating the general workflow for HPLC-based impurity analysis.
Caption: General workflow for HPLC-based impurity analysis.
Q3: My HPLC chromatogram shows an unexpected peak. How do I proceed with its identification?
A3: The appearance of an unknown peak necessitates a systematic investigation to ensure product quality and safety. The primary technique for structural elucidation of unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]
Expert Tip: Before proceeding to advanced techniques, ensure the peak is not an artifact. Run a blank injection (mobile phase only) to rule out system contamination or "ghost peaks".[9] Also, re-injecting the same sample can confirm the peak's reproducibility.
Logical Workflow for Unknown Peak Identification:
-
LC-MS Analysis: This hyphenated technique provides both the retention time (from LC) and the mass-to-charge ratio (m/z) of the unknown compound.[8] This information is invaluable for proposing a molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive molecular formula, HRMS (e.g., Q-TOF or Orbitrap) is recommended. It provides highly accurate mass measurements, significantly narrowing down the possible elemental compositions.[10]
-
Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer generates a characteristic fragmentation pattern. This pattern can be compared against spectral libraries or used to piece together the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (often through preparative HPLC), ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation.[11][12]
-
Forced Degradation Studies: To determine if the unknown is a degradation product, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[7][13] If the unknown peak appears or increases under these conditions, it is likely a degradant.
The following diagram outlines the decision-making process for identifying an unknown peak.
Caption: Decision tree for identifying an unknown impurity.
Q4: How can I detect and quantify volatile impurities like residual solvents?
A4: For volatile and semi-volatile impurities, Gas Chromatography (GC) is the most suitable technique.[1][7] Specifically, Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the preferred method for residual solvent analysis in pharmaceuticals.
Rationale for HS-GC-MS:
-
Selectivity for Volatiles: The headspace sampling technique selectively introduces volatile analytes into the GC system, minimizing interference from the non-volatile API matrix.[14]
-
High Sensitivity: GC-MS is extremely sensitive, allowing for the detection and quantification of residual solvents at the parts-per-million (ppm) levels required by ICH Q3C guidelines.[6]
-
Positive Identification: The mass spectrometer provides definitive identification of the solvents based on their mass spectra, which can be compared against established libraries like NIST.[15]
Trustworthiness through Self-Validation: A robust HS-GC-MS method should include a system suitability test before sample analysis. This typically involves injecting a standard mixture of expected solvents to verify retention times, resolution, and detector response.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its common non-volatile impurities. Method optimization may be required based on the specific instrument and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other suitable buffer component)
-
Reference standards for potential impurities (if available)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
3. Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Water:Acetonitrile.
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area.
5. Troubleshooting Common HPLC Issues:
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with column silanols; Column overload. | Adjust mobile phase pH; Use a highly deactivated column; Reduce sample concentration.[9] |
| Poor Resolution | Suboptimal mobile phase or column chemistry. | Optimize the organic modifier ratio; Screen different column chemistries (e.g., Phenyl-Hexyl).[9] |
| Baseline Drift | Mobile phase not properly mixed/degassed; Column temperature fluctuation. | Degas the mobile phase; Use a column oven.[16][17] |
| Ghost Peaks | Carryover from previous injection; Contaminated mobile phase. | Flush the injector; Run blank injections; Use fresh, high-purity solvents.[9] |
Protocol 2: HS-GC-MS for Residual Solvent Analysis
This protocol is a general method for the identification and quantification of residual solvents.
1. Materials and Reagents:
-
This compound sample
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent
-
Reference standards for expected residual solvents (e.g., Toluene)
2. Instrumentation Conditions:
| Parameter | GC Condition | MS Condition | Headspace Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Ionization Mode | Electron Ionization (EI) |
| Carrier Gas | Helium, 1.2 mL/min | Mass Range | 35-300 amu |
| Inlet Temp | 250 °C | Source Temp | 230 °C |
| Oven Program | 40°C (5 min), then 10°C/min to 240°C (5 min) | Scan Mode | Full Scan |
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Immediately cap and crimp the vial securely.
-
Vortex gently to dissolve the sample.
4. Analysis:
-
Place the prepared vial into the headspace autosampler.
-
Start the sequence.
-
Identify peaks by comparing their retention times and mass spectra to those of reference standards and the NIST library.
-
Quantify using an external standard calibration curve.
5. Troubleshooting Common GC Issues:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Active sites in the inlet liner; Incorrect injection temperature. | Use a deactivated inlet liner; Optimize inlet temperature.[9][18] |
| Irreproducible Retention Times | Fluctuations in carrier gas flow; Leaks in the system. | Check gas supply for consistent pressure; Perform a leak check.[9][18] |
| Extraneous Peaks | Septum bleed; Contamination from sample prep. | Use a high-quality, low-bleed septum; Analyze a solvent blank.[9] |
References
-
Benzenesulfonic acid, 4-methyl- - the NIST WebBook. (n.d.). Retrieved January 3, 2026, from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). Cpsa-usa.com. Retrieved January 3, 2026, from [Link]
-
This compound | C7H10O3S. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 3, 2026, from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. Retrieved January 3, 2026, from [Link]
-
Benzenesulfinic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
4-METHYLBENZENE-1-SULFONIC ACID. (n.d.). Ataman Kimya. Retrieved January 3, 2026, from [Link]
-
4-methylbenzenesulfinic acid. (n.d.). ChemSynthesis. Retrieved January 3, 2026, from [Link]
-
New NMR Tools for Impurity Analysis. (2016). University of Manchester. Retrieved January 3, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Retrieved January 3, 2026, from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. Retrieved January 3, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Chromatographic Science. Retrieved January 3, 2026, from [Link]
-
4-Methylbenzenesulfinic acid. (n.d.). Chemsrc.com. Retrieved January 3, 2026, from [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). (n.d.). Shimadzu. Retrieved January 3, 2026, from [Link]
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. (1990). PubMed. Retrieved January 3, 2026, from [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved January 3, 2026, from [Link]
- Method for determining sulfonate genotoxic impurity by using HPLC. (n.d.). Google Patents.
-
Degradation products of mycophenolate mofetil in aqueous solution. (2000). PubMed. Retrieved January 3, 2026, from [Link]
-
4-Methylbenzenesulfinic acid (C007B-480814). (n.d.). Cenmed. Retrieved January 3, 2026, from [Link]
-
4-Methylbenzenesulfinic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]
-
Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. (2021). MDPI. Retrieved January 3, 2026, from [Link]
-
4-Methylbenzenesulfonic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass. Retrieved January 3, 2026, from [Link]
-
Dangerous Goods Database - 4-Methylbenzenesulfonic acid, aqueous solution, sulphuric acid <= 1 %. (n.d.). BAM. Retrieved January 3, 2026, from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. soeagra.com [soeagra.com]
- 3. 4-Methylbenzenesulfinic acid | CAS#:536-57-2 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]
- 16. lcms.cz [lcms.cz]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. gcms.cz [gcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Methods for Monitoring Reactions with p-Toluenesulfinic Acid
Introduction: The Transient Nature of p-Toluenesulfinic Acid and the Imperative for Real-Time Monitoring
p-Toluenesulfinic acid (p-TSA), and its corresponding sulfinate salts, are increasingly recognized as versatile intermediates in modern organic synthesis. They serve as key precursors in the formation of sulfones, sulfonamides, and other sulfur-containing moieties that are integral to a multitude of active pharmaceutical ingredients (APIs).[1] However, the utility of p-toluenesulfinic acid is intrinsically linked to its chemical instability. Unlike its robust sulfonic acid analogue, p-toluenesulfinic acid is prone to a characteristic disproportionation reaction, especially under acidic or thermal stress.[2][3]
This inherent instability presents a significant challenge in process development and manufacturing. Uncontrolled disproportionation can lead to reduced yield of the desired product and the formation of complex impurity profiles, complicating downstream purification and potentially impacting the safety and efficacy of the final API. Consequently, the ability to accurately monitor the concentration of p-toluenesulfinic acid in real-time is not merely a matter of analytical chemistry; it is a critical component of process understanding, control, and optimization.
This guide provides an in-depth comparison of the principal analytical methods for monitoring reactions involving p-toluenesulfinic acid. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most effective technique for your specific application.
The Core Challenge: Understanding p-Toluenesulfinic Acid Disproportionation
Before comparing analytical methods, one must appreciate the primary chemical transformation that often competes with the desired reaction pathway. The disproportionation of p-toluenesulfinic acid yields p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate.[2]
3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₂S(O)C₆H₄CH₃ + CH₃C₆H₄SO₃H + H₂O
Monitoring this process is often as important as monitoring the intended reaction. An effective analytical method must, therefore, be able to distinguish the sulfinic acid from its sulfonic acid and thiosulfonate products.
Caption: Disproportionation of p-Toluenesulfinic Acid.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is a balance of specificity, sensitivity, speed, and the need for quantitative versus qualitative data. Below is a high-level comparison of methods suitable for monitoring p-toluenesulfinic acid.
| Technique | Principle | Quantitation | Speed (per sample) | Specificity | In-situ Capability | Instrumentation Cost |
| HPLC-UV | Chromatographic separation based on polarity, UV detection | Excellent | 5-20 min | High | Possible with flow cell | Moderate |
| ¹H NMR | Nuclear spin resonance in a magnetic field | Excellent (qNMR) | 2-10 min | Very High | Possible with flow cell | High |
| UV-Vis | Molecular absorption of UV-Visible light | Good | < 1 min | Low to Moderate | Excellent (Fiber optic probe) | Low |
| Titrimetry | Acid-base or redox reaction with a standardized solution | Good | 5-15 min | Low | Difficult | Very Low |
| GC-MS | Separation by volatility, mass-to-charge ratio detection | Excellent | 20-40 min | Very High | No | Moderate-High |
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for monitoring organic reactions in the pharmaceutical industry. Its strength lies in its ability to physically separate the analyte of interest from other reaction components before detection, providing excellent specificity.
Expertise & Experience: Why Reverse-Phase HPLC? p-Toluenesulfinic acid is a polar molecule, making it ideally suited for Reverse-Phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Its primary disproportionation product, p-toluenesulfonic acid, is even more polar and will thus have a shorter retention time on an RP column. The thiosulfonate product is significantly less polar and will be retained much longer. This differential retention is the key to a successful monitoring method, allowing for simultaneous quantification of the reactant and its key byproducts. The choice of a UV detector is logical as the toluene ring provides a strong chromophore.[4][5]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting into 900 µL of a cold mobile phase mixture to halt any further degradation. This step is critical to ensure the sample composition reflects the reaction state at the time of sampling.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation and Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient is often optimal.
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the sulfinic and sulfonic acids, leading to better peak shape and consistent retention.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) to retain and separate the polar acids, then ramp up Solvent B to elute the less polar components like the thiosulfonate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV at 225 nm or 254 nm.[6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks based on retention times established with pure standards of p-toluenesulfinic acid, p-toluenesulfonic acid, and, if available, the thiosulfonate.
-
Quantify the concentration of each species using an external calibration curve.
-
Caption: General workflow for HPLC reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information, making it an exceptional tool for mechanistic investigations and unambiguous quantification without the need for analyte-specific calibration curves (when using an internal standard - qNMR).[7][8]
Expertise & Experience: The Power of qNMR The key advantage of ¹H NMR is that the integral of a signal is directly proportional to the number of protons it represents. By adding a known amount of an unreactive internal standard with a simple, well-resolved spectrum (e.g., dimethyl sulfone or 1,4-dioxane), the concentration of any reaction component can be calculated directly. For p-toluenesulfinic acid, the aromatic protons and the methyl protons give distinct signals that can be monitored. Crucially, these signals are in different chemical shift regions compared to the corresponding signals of the p-toluenesulfonic acid product, allowing for clear differentiation.[9][10]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Prepare a stock solution of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) containing a precise concentration of an internal standard (e.g., dimethyl sulfone).
-
Withdraw an aliquot (e.g., 100 µL) from the reaction.
-
Add the aliquot to a pre-weighed NMR tube, and then add a precise volume (e.g., 500 µL) of the deuterated solvent/internal standard stock solution. The quenching is achieved by dilution and temperature change.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Experiment: Standard ¹H pulse-acquire.
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1, e.g., 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons. This is absolutely critical for accurate integration and quantification.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
-
Data Analysis:
-
Identify the characteristic signals:
-
p-Toluenesulfinic acid: Aromatic protons (doublets around 7.4-7.6 ppm), methyl protons (~2.4 ppm).
-
p-Toluenesulfonic acid: Aromatic protons (doublets around 7.1-7.5 ppm), methyl protons (~2.3 ppm).[9]
-
Internal Standard: e.g., Dimethyl sulfone (singlet ~3.1 ppm in DMSO-d₆).
-
-
Integrate the well-resolved signals for the analyte and the internal standard.
-
Calculate the concentration using the standard qNMR formula, accounting for the number of protons for each signal and the known concentration of the internal standard.
-
UV-Vis Spectrophotometry
UV-Vis is a simple, rapid, and cost-effective technique that is highly amenable to in-situ monitoring using fiber-optic probes. Its primary limitation is a lack of specificity, as multiple aromatic species in the reaction mixture will absorb in the same region.
Expertise & Experience: When to Use UV-Vis This method is most powerful when the reaction involves a clear change in the chromophore system. For example, in the reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate, the electronic structure changes. A patent has described a method to quantify sodium p-toluenesulfinate in the presence of the corresponding sulfonate by identifying wavelengths where their absorbance differs significantly.[11] By monitoring the absorbance at a wavelength where the reactant absorbs strongly and the product absorbs weakly (or vice-versa), a reaction progress curve can be generated. This requires careful initial spectroscopic analysis of all components to build a reliable calibration model.
Experimental Protocol: In-situ UV-Vis
-
Initial Scans & Calibration:
-
Acquire full UV-Vis spectra (e.g., 200-400 nm) of the starting materials, products, and solvent at known concentrations.
-
Identify an analytical wavelength that provides the best discrimination between the reactant and product.
-
Generate a Beer's Law calibration plot (Absorbance vs. Concentration) for the species of interest at the chosen wavelength.
-
-
In-situ Monitoring:
-
Insert a fiber-optic transmission or reflectance probe directly into the reaction vessel.
-
Set the spectrophotometer to acquire data at the predetermined analytical wavelength at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Plot the absorbance at the analytical wavelength versus time.
-
Use the calibration curve to convert the absorbance data into a concentration profile for the reaction.
-
Titrimetry
Titration is a classic, robust, and inexpensive method for quantitative analysis. It relies on a stoichiometric chemical reaction between the analyte and a standardized titrant.[12]
Expertise & Experience: A Double-Edged Sword For p-toluenesulfinic acid, a simple acid-base titration with a standardized base (e.g., NaOH) can be used to determine the total acid content in an aliquot.[12] However, this method is not specific. It will measure the unreacted p-toluenesulfinic acid as well as any acidic products, like p-toluenesulfonic acid. This lack of specificity is its major drawback. Its utility is restored in specific contexts; for instance, a kinetic study of the disproportionation of pure p-toluenesulfinic acid in an aqueous solution successfully used titration to monitor the decay of the starting material.[2] In this controlled system, the change in total titratable species could be directly related to the consumption of the reactant.
Experimental Protocol: Acid-Base Titration
-
Sample Preparation:
-
Withdraw a precise volume or weight of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., a mixture of water and ethanol) to ensure all components are soluble.
-
-
Titration Procedure:
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (e.g., a persistent pink color).
-
An autotitrator with a pH probe can be used for more precise endpoint determination.
-
-
Data Analysis:
-
Use the volume of titrant, its concentration, and the stoichiometry of the acid-base reaction to calculate the total moles of acid in the aliquot.
-
This value represents the sum of p-toluenesulfinic acid and p-toluenesulfonic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry. However, its application to p-toluenesulfinic acid is challenging due to the acid's low volatility and thermal instability.
Expertise & Experience: The Necessity of Derivatization Direct injection of p-toluenesulfinic acid onto a GC column would lead to decomposition rather than volatilization. Therefore, a chemical derivatization step is mandatory to convert the polar, non-volatile acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl or ethyl ester).[6][13] This adds a step to the sample preparation and introduces potential sources of error if the derivatization reaction is not quantitative. This method is generally not preferred for reaction monitoring due to the complex sample workup but can be invaluable for final product impurity profiling where high sensitivity is required.
Conclusion: Selecting the Right Tool for the Job
The optimal analytical method for monitoring reactions with p-toluenesulfinic acid is dictated by the specific requirements of the study.
-
For routine process monitoring and quantitative analysis where specificity is paramount, HPLC-UV is the method of choice. It provides robust, reliable data on the consumption of the reactant and the formation of key byproducts.
-
For detailed mechanistic studies and definitive quantification without the need for multiple calibration standards, qNMR is unparalleled. It offers the highest degree of structural information and is inherently quantitative when performed correctly.
-
For rapid, real-time qualitative or semi-quantitative tracking , particularly in process optimization where trends are more important than absolute values, in-situ UV-Vis or FTIR offers significant advantages in speed and convenience.[14][15]
-
Titrimetry remains a viable, low-cost option for specific, well-defined systems but should be used with a clear understanding of its lack of specificity.
By understanding the chemical nature of p-toluenesulfinic acid and the fundamental principles of these analytical techniques, researchers can design robust monitoring strategies that ensure process control, optimize yields, and deliver high-quality products.
References
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-
Kice, J. L., & Manhas, G. S. (1958). THE DISPROPORTIONATION OF p-TOLUENESULFINIC ACID IN AQUEOUS SOLUTION. The Journal of Physical Chemistry, 62(7), 844–848. Available from: [Link]
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Kice, J. L., & Guaraldi, G. (1964). The reactions of p-Toluenesulfinic acid with mercaptans and secondary alkyl sulfides. Oregon State University. Available from: [Link]
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Shao, G., Kautz, R., Peng, S., Cui, G., & Giese, R. W. (2007). Calibration by NMR for quantitative analysis: p-toluenesulfonic acid as a reference substance. Journal of Chromatography A, 1138(1-2), 305–308. Available from: [Link]
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Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. Retrieved from: [Link]
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Rivera, D. (2005). In situ monitoring of sulfuric acid decomposition by Fourier transform infrared (FT-IR) spectroscopy in the sulfur iodine thermochemical reaction for the production of hydrogen. Proc. SPIE 5998, Sensors for Harsh Environments II. Available from: [Link]
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NIOSH. (1998). p-TOLUENESULFONIC ACID: METHOD 5043. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available from: [Link]
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Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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The Merck Index Online. (n.d.). p-Toluenesulfinic Acid. Royal Society of Chemistry. Available from: [Link]
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PubChem. (n.d.). p-Toluenesulfinic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Classical synthetic methods of sulfinate salts. Retrieved from: [Link]
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Mecha, P. O., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Heliyon, 10(7), e28643. Available from: [Link]
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Anderson, J. L., et al. (2020). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 10(10), 406. Available from: [Link]
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Reddy, B. R., et al. (2023). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. RSC Advances, 13, 16453-16462. Available from: [Link]
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Pieraccini, D., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Available from: [Link]
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Patel, D. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6393. Available from: [Link]
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Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring. YouTube. Available from: [Link]
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RJPBCS. (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1781. Available from: [Link]
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Wang, Z., et al. (2022). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Analytical Methods, 14, 451-458. Available from: [Link]
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Staneva, D., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(10), 2320. Available from: [Link]
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Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum, Concordia University's Research Repository. Available from: [Link]
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ResearchGate. (n.d.). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. Retrieved from: [Link]
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Jannapu Reddy, R., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 5361-5407. Available from: [Link]
- Kice, J. L., & Cleveland, J. M. (1970). The Reaction of p-Toluenesulfinic Acid with Hypochlorous Acid. Journal of the American Chemical Society, 92(16), 4757–4760.
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Toxic Docs. (2003). UV-VIS Resorption Spectr(Spectophotometicmethod). Retrieved from: [Link]
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A Researcher's Guide to Monitoring 4-Methylbenzenesulfinic Acid Hydrate Reactions: HPLC and Its Alternatives
For Immediate Release
In the dynamic landscape of pharmaceutical and chemical research, the precise monitoring of reaction kinetics is paramount for ensuring product quality, optimizing yield, and maintaining process safety. This is particularly true for reactions involving reactive intermediates like 4-methylbenzenesulfinic acid hydrate. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the progress of reactions involving this compound.
The Central Role of Reaction Monitoring
4-Methylbenzenesulfinic acid and its hydrate are versatile reagents and intermediates in organic synthesis. Their controlled consumption and the formation of products and byproducts must be accurately tracked to understand reaction mechanisms and ensure the desired outcome. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, and difficulty in downstream processing.
HPLC: The Gold Standard for Versatility and Precision
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for monitoring a vast array of organic reactions. Its strength lies in its ability to separate complex mixtures with high resolution, allowing for the simultaneous quantification of reactants, intermediates, and products.
-
Specificity: HPLC can effectively separate the analyte of interest, 4-methylbenzenesulfinic acid, from structurally similar starting materials, byproducts, and the final product.
-
Quantitative Accuracy: With proper calibration, HPLC provides precise quantitative data on the concentration of each component over time, enabling accurate kinetic profiling.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separations for various reaction matrices.
To achieve optimal separation of this compound and related compounds, the selection of the HPLC column and mobile phase is critical. Below are two recommended starting points for method development.
Method 1: The Workhorse - Reversed-Phase C18 Chromatography
The C18 column is the most common stationary phase in reversed-phase HPLC, offering excellent retention for a broad range of organic molecules.[1]
-
Rationale: The nonpolar C18 stationary phase retains the moderately polar 4-methylbenzenesulfinic acid. The elution is then controlled by the polarity of the mobile phase. An acidic modifier is crucial to suppress the ionization of the sulfinic acid group, leading to better peak shape and retention.[2][3]
Method 2: Alternative Selectivity - Phenyl-Hexyl Column
For reactions where co-elution is a challenge on a C18 column, a phenyl-hexyl stationary phase can offer a different selectivity profile.
-
Rationale: The phenyl groups in the stationary phase can provide unique π-π interactions with the aromatic ring of 4-methylbenzenesulfinic acid and other aromatic compounds in the reaction mixture, leading to altered retention times and potentially improved resolution.
| Parameter | HPLC Method 1: C18 Column | HPLC Method 2: Phenyl-Hexyl Column |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[4][5] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[4][5] | Acetonitrile |
| Gradient | 10-90% B over 15 minutes | 15-85% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 225 nm and 254 nm | UV at 225 nm and 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Protocol: Step-by-Step HPLC Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at predetermined time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B). This prevents further reaction and precipitates any incompatible salts.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the quenching solvent.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the filtered, quenched reaction samples onto the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the concentration of the analyte in each sample using the calibration curve.
-
-
Data Interpretation:
-
Plot the concentration of this compound against time to generate a reaction progress curve.
-
Caption: Workflow for HPLC-based reaction monitoring of this compound.
Comparative Analysis: Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.[6][7][8] The choice of method often depends on the specific requirements of the reaction, available instrumentation, and the level of detail required.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High selectivity, excellent quantitation, applicable to a wide range of compounds. | Requires method development, sample preparation (dilution, filtration), not real-time. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection.[9] | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds like sulfinic acids, potential for thermal degradation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[10][11] | Provides detailed structural information, can be performed in real-time (in situ), non-destructive.[12][13] | Lower sensitivity compared to other methods, complex mixtures can lead to overlapping signals, requires specialized equipment. |
| Titration | Chemical reaction with a standardized reagent.[14][15] | Simple, inexpensive, does not require sophisticated instrumentation. | Lacks specificity in complex mixtures, prone to interferences from other acidic or basic species, sluggish endpoints can be an issue.[14] |
Expert Recommendations and Concluding Remarks
For most applications involving the monitoring of this compound reactions, HPLC remains the recommended technique due to its optimal balance of selectivity, quantitative accuracy, and versatility. It provides reliable data for kinetic analysis and impurity profiling, which are crucial in research and development settings.
However, for rapid, qualitative checks or for reactions where detailed structural elucidation of intermediates is necessary, NMR spectroscopy can be an invaluable complementary tool .[16] In situations where simplicity and cost are the primary drivers and the reaction matrix is well-defined, titration may suffice for endpoint determination. GC-MS is generally less suitable for the direct analysis of sulfinic acids due to their low volatility and thermal lability, but can be employed for the analysis of more volatile reactants or products.
Ultimately, the selection of the most appropriate analytical method is a strategic decision that should be based on a thorough understanding of the reaction chemistry and the specific analytical requirements. This guide serves as a foundational resource to aid researchers in making informed decisions for the effective monitoring of reactions involving this compound.
References
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- SIELC Technologies. (2018, February 16). 4-Methylbenzenesulfonic acid hydrate.
- Kundu, S., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.
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- Chromatography Today. (2011, June 10). Alternative found for HPLC methods.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Unknown. (n.d.). The Nmr and Esr Spectra of Sulphinic Acids and Their Derivatives. Scribd.
- Freeman, F. (1983). 13C NMR chemical shifts of thiols, sulfinic acids, sulfinyl chlorides, sulfonic acids and sulfonic anhydrides. SciSpace.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Unknown. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
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A Comparative Guide to Sulfinating Agents: p-Toluenesulfinic Acid Hydrate in Focus
Introduction: The Significance of the Sulfone Moiety
In the landscape of modern drug discovery and materials science, the sulfone group (R-SO₂-R') stands out for its remarkable versatility and profound impact on molecular properties. Found in numerous therapeutic agents and advanced polymers, the sulfone functional group is prized for its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to serve as a flexible synthetic linchpin.[1][2] Consequently, the methods for its introduction—collectively known as sulfination or sulfonylation—are of paramount importance to the research chemist.
This guide provides an in-depth, objective comparison of p-Toluenesulfinic acid and its corresponding salts against other prevalent sulfinating agents. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic challenges.
The Benchmark Reagent: p-Toluenesulfinic Acid and Its Salts
p-Toluenesulfinic acid and, more commonly, its stable sodium salt, are workhorse reagents in organic synthesis for introducing the tosyl (p-toluenesulfonyl) group.[3][4] The sulfinate anion is a potent carbon nucleophile, making it an excellent choice for constructing C-S bonds through substitution reactions.
Physicochemical Properties and Handling:
-
p-Toluenesulfinic Acid: This free acid is often challenging to work with. It is prone to disproportionation and oxidation, and its isolation and drying can lead to the formation of p-Toluenesulfonic acid and the corresponding thiosulfonate ester, complicating its use in a pure form.[5]
-
Sodium p-Toluenesulfinate: In contrast, the sodium salt is a bench-stable, odorless, and non-corrosive white solid that is easy to handle and store.[6][7] For this reason, it is the overwhelmingly preferred form for most applications. It is typically available as a hydrate or anhydrous powder.
Core Reactivity: The primary utility of sulfinates stems from their nucleophilicity. The sulfinate anion readily attacks electrophilic carbon centers, such as those in alkyl halides, to form sulfones in a straightforward Sₙ2 reaction. Furthermore, under oxidative conditions, sulfinates can serve as precursors to sulfonyl radicals, opening avenues for radical-based C-S bond formation.[8]
Strategic Advantages and Limitations
Advantages:
-
Ease of Handling: The sodium salt is a stable, weighable solid, avoiding the challenges associated with volatile, corrosive, or foul-smelling reagents like thiols.[6][7]
-
Predictable Reactivity: Its role as a soft nucleophile leads to clean and predictable substitution reactions with a wide range of electrophiles.
-
Commercial Availability: Sodium p-toluenesulfinate is an inexpensive and readily available commodity chemical.[4][6]
Limitations:
-
Limited Structural Diversity: While sodium p-toluenesulfinate is common, the commercial availability of a broad range of substituted aryl or alkyl sulfinate salts is modest, sometimes necessitating their synthesis from corresponding sulfonyl chlorides.[1]
-
Instability of Free Acid: The instability of the parent sulfinic acid makes its direct use less practical and requires careful handling to avoid decomposition.[5]
Key Alternatives for Sulfone Synthesis
While sulfinates are invaluable, a comprehensive understanding of alternative methods is crucial for selecting the optimal synthetic route. The choice of reagent is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions.
Oxidation of Sulfides
The oxidation of sulfides is the most classical and perhaps most common method for preparing sulfones.[1][9] This approach involves a two-step oxidation, proceeding through a sulfoxide intermediate.
-
Common Oxidants: A vast array of oxidizing agents can be employed, including hydrogen peroxide (often with an acid catalyst), urea-hydrogen peroxide adducts, meta-chloroperoxybenzoic acid (mCPBA), and potassium peroxymonosulfate (Oxone).[10]
-
Causality of Choice: The choice of oxidant is critical. For simple, robust substrates, inexpensive reagents like H₂O₂ are effective. For molecules containing other sensitive functionalities (e.g., alkenes, amines), milder and more selective oxidants may be required to prevent unwanted side reactions like epoxidation or N-oxidation.
-
Primary Drawback: The principal limitation of this method is its intolerance of other oxidation-sensitive functional groups within the substrate.[9] Any group more readily oxidized than the sulfide or sulfoxide will compete for the reagent, leading to complex product mixtures.
Reactions of Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive, electrophilic sources of the sulfonyl moiety. They are frequently used in Friedel-Crafts sulfonylation of arenes and in coupling reactions with organometallic reagents.[1][8]
-
Reactivity Profile: Their high reactivity is both a strength and a weakness. It allows for the formation of C-S bonds with less reactive partners but also makes them sensitive to moisture and prone to decomposition.
-
Byproduct Generation: A significant operational drawback is the generation of hydrochloric acid (HCl) as a byproduct, which can be corrosive and incompatible with acid-sensitive substrates.
-
Stability Issues: Many sulfonyl chlorides, particularly heteroaromatic derivatives, are unstable and must be prepared and used in situ.[11]
Multi-Component Reactions with SO₂ Surrogates
Modern synthetic chemistry has seen the rise of multi-component reactions that introduce the sulfonyl group from a stable sulfur dioxide surrogate. DABCO-bis(sulfur dioxide) (DABSO) is a prominent example.
-
Mechanistic Approach: A common strategy involves the palladium-catalyzed coupling of an aryl halide, DABSO, and an amine to generate an aminosulfonamide intermediate. This intermediate can then be degraded in situ to a sulfinate salt, which is subsequently trapped by an electrophile to furnish the desired sulfone.[9]
-
Key Advantage: This methodology offers excellent functional group tolerance and avoids the use of odorous thiols or harsh oxidative conditions, making it suitable for complex, late-stage functionalization in drug development.[9]
-
Considerations: These reactions typically require transition-metal catalysts and careful optimization of reaction conditions.
Head-to-Head Comparison of Sulfinating Strategies
| Feature | Sodium p-Toluenesulfinate | Sulfide Oxidation | Sulfonyl Chlorides | SO₂ Surrogates (e.g., DABSO) |
| Reagent Type | Nucleophilic (RSO₂⁻) | Substrate + Oxidant | Electrophilic (RSO₂⁺ source) | SO₂ source for in situ sulfinate |
| Stability & Handling | Excellent (stable, solid salt) | Varies; oxidants can be hazardous | Poor to moderate; moisture-sensitive | Excellent (DABSO is a stable solid) |
| Functional Group Tolerance | Good; avoids harsh oxidants | Poor; sensitive to oxidation | Moderate; intolerant of strong bases/nucleophiles | Excellent; very mild conditions |
| Typical Conditions | Mild (RT to moderate heat) | Varies from mild to harsh | Often requires strong Lewis acids or bases | Mild (often requires Pd catalyst) |
| Common Byproducts | Halide salts (e.g., NaBr) | Water, spent oxidant | HCl, salts | Stoichiometric amine and catalyst residues |
| Key Advantage | Simplicity, reliability, low cost | Readily available starting materials | High reactivity | Broad functional group tolerance |
| Key Disadvantage | Limited diversity of available salts | Poor functional group tolerance | Instability, corrosive byproduct | Catalyst cost, multi-component setup |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present standardized protocols for the synthesis of a common target, Benzyl p-tolyl sulfone , using two distinct methods.
Protocol 1: Nucleophilic Substitution with Sodium p-Toluenesulfinate
This protocol leverages the nucleophilicity of the sulfinate anion in a classic Sₙ2 reaction. The choice of a polar aprotic solvent (DMF) is critical; it effectively solvates the sodium counter-ion, liberating a "naked" and highly reactive sulfinate nucleophile, thereby accelerating the reaction.
Materials:
-
Sodium p-toluenesulfinate (1.1 eq, 1.1 mmol, 196 mg)
-
Benzyl bromide (1.0 eq, 1.0 mmol, 171 mg, 120 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add sodium p-toluenesulfinate and DMF.
-
Reagent Addition: Stir the suspension at room temperature and add benzyl bromide dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Oxidation of Benzyl p-tolyl sulfide
This protocol demonstrates the classic oxidation pathway. Acetic acid serves as both a solvent and a catalyst, while an excess of hydrogen peroxide is used to drive the reaction past the intermediate sulfoxide stage to the desired sulfone.[10]
Materials:
-
Benzyl p-tolyl sulfide (1.0 eq, 1.0 mmol, 214 mg)
-
Glacial Acetic Acid (5 mL)
-
30% Hydrogen Peroxide (H₂O₂) (3.0 eq, 3.0 mmol, 306 µL)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve benzyl p-tolyl sulfide in glacial acetic acid.
-
Reagent Addition: Cool the flask in an ice bath and slowly add 30% hydrogen peroxide dropwise, maintaining the internal temperature below 20 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Carefully pour the reaction mixture into 50 mL of cold water. Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfone, which can be further purified as described in Protocol 1.
Visualizing the Synthetic Landscape
Diagrams generated using Graphviz provide a clear visual summary of the strategic choices and workflows involved in sulfone synthesis.
Reaction Pathways to Sulfones
Caption: Major synthetic routes to sulfones.
Experimental Workflow for Nucleophilic Sulfonylation
Caption: Step-by-step workflow for Protocol 1.
Logic for Selecting a Sulfinating Agent
Caption: Decision tree for reagent selection.
Conclusion and Future Outlook
p-Toluenesulfinic acid, primarily utilized as its stable sodium salt, remains a cornerstone reagent for the synthesis of sulfones. Its reliability, ease of use, and cost-effectiveness make it an excellent choice for a wide range of applications, particularly for straightforward nucleophilic substitution reactions.
However, the modern synthetic chemist must view it as one tool in a larger, more sophisticated toolbox. For substrates laden with sensitive functional groups, traditional sulfide oxidation methods are often untenable. In these scenarios, particularly in the complex, late-stage functionalization common in pharmaceutical development, milder catalytic methods employing SO₂ surrogates have become indispensable.[9]
The future of sulfone synthesis will likely be shaped by continued innovation in catalysis. Emerging trends, such as photoredox-catalyzed methods that generate sulfonyl radicals from sulfinates under exceptionally mild conditions, promise to further expand the scope and utility of this vital functional group.[8] By understanding the fundamental reactivity and practical limitations of each class of sulfinating agent, researchers can navigate the synthetic landscape with greater precision and efficiency.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]
- 4. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 8. scispace.com [scispace.com]
- 9. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52332B [pubs.rsc.org]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Reduction Methodologies: Catalytic Hydrogenation vs. The Role of 4-Methylbenzenesulfinic Acid in Synthesis
Introduction
In the landscape of modern organic synthesis, reduction reactions are fundamental transformations, indispensable for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] The choice of a reduction method is critical, dictated by factors such as substrate compatibility, desired chemoselectivity, scalability, and safety. Among the most powerful and versatile of these methods is catalytic hydrogenation, a technique prized for its efficiency and broad applicability.[2][3]
This guide provides an in-depth analysis of catalytic hydrogenation, contrasting its role and applications with those of 4-methylbenzenesulfinic acid hydrate. It is a common misconception to view these two as direct alternatives for general reduction tasks. The core objective here is to clarify their distinct functions: catalytic hydrogenation serves as a broad-spectrum reduction workhorse, while 4-methylbenzenesulfinic acid is typically a synthetic building block that is itself formed via a specific reduction pathway. We will explore the mechanisms, substrate scopes, and field-proven protocols for both, offering researchers a clear framework for methodological selection.
Part 1: Catalytic Hydrogenation: The Workhorse of Reduction Chemistry
Catalytic hydrogenation is a process that reduces unsaturated organic compounds by adding molecular hydrogen (H₂) across double or triple bonds in the presence of a metal catalyst.[4][5] Its broad utility and often clean reaction profiles, yielding water as the primary byproduct, make it a cornerstone of both laboratory and industrial synthesis.[1][6]
The Mechanism of Action
The reaction occurs on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium, platinum, or nickel supported on a high-surface-area material such as activated carbon (e.g., Pd/C).[7][8] The mechanism, while complex, can be understood through several key steps:
-
Adsorption & Activation: Both the unsaturated substrate and molecular hydrogen are adsorbed onto the metal catalyst surface.[4]
-
H-H Bond Cleavage: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on the surface.[7][9]
-
Stepwise Hydrogen Transfer: The hydrogen atoms are transferred sequentially to the carbons of the unsaturated bond.[4] This proximity on the catalyst surface dictates a syn-addition, where both hydrogens add to the same face of the double or triple bond.[8][9]
-
Desorption: The newly formed saturated molecule desorbs from the catalyst surface, freeing the active site to catalyze another reaction cycle.[4][7]
Scope and Applications
The power of catalytic hydrogenation lies in its extensive scope. It is the method of choice for numerous transformations.
| Functional Group | Product | Common Catalysts | Notes |
| Alkene (C=C) | Alkane | Pd/C, PtO₂, Raney Ni | Highly efficient and general.[7][9] |
| Alkyne (C≡C) | Alkane or Alkene | Pd/C (Alkane), Lindlar's Cat. (cis-Alkene) | Product can be controlled by catalyst choice. |
| Nitro (NO₂) | Amine (NH₂) | Pd/C, PtO₂, Raney Ni | A very common and clean method for synthesizing anilines.[1][10] |
| Carbonyl (C=O) | Alcohol | PtO₂, Raney Ni, Rh | Aldehydes yield primary alcohols; ketones yield secondary alcohols.[5][7] |
| Imine (C=N) | Amine | Pd/C, Raney Ni | Key step in reductive amination.[11] |
| Benzyl Ether (Bn-OR) | Alcohol (ROH) | Pd/C | Common deprotection strategy (hydrogenolysis).[12] |
| Aryl Halide (Ar-X) | Arene (Ar-H) | Pd/C | Can be a desired reaction or an unwanted side reaction (dehalogenation).[10] |
Experimental Protocol: Catalytic Hydrogenation of a Nitroarene
This protocol describes a standard laboratory-scale reduction of an aromatic nitro compound to an aniline using 10% Palladium on Carbon (Pd/C) under a hydrogen balloon atmosphere.
Objective: To reduce 4-nitroanisole to 4-anisidine with high yield and purity.
Materials:
-
4-nitroanisole
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Methanol (or Ethanol)
-
Two- or three-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Septa, gas inlet adapter, and vacuum/inert gas manifold
-
Hydrogen balloon (double-layered for safety and longevity)[12]
-
Celite® (diatomaceous earth) for filtration
Workflow Diagram:
Step-by-Step Procedure:
-
System Preparation: Assemble a dry two-neck flask with a stir bar. Attach a gas inlet adapter connected to a nitrogen/vacuum manifold on one neck and a septum on the other.
-
Catalyst Addition: Carefully weigh and add the 10% Pd/C catalyst to the flask.[13] Causality Note: The catalyst is added to the dry, empty flask first to avoid igniting flammable solvent vapors.[12] Pd/C is pyrophoric, especially after use and when dry.[13][14]
-
Inerting the Atmosphere: Evacuate the flask gently and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Addition of Reagents: Under a positive pressure of nitrogen, add the solvent (e.g., methanol) followed by the nitroarene substrate.[1]
-
Introducing Hydrogen: Carefully evacuate the flask until the solvent begins to bubble, then backfill with hydrogen from the balloon. Repeat this cycle three times to create a hydrogen atmosphere.[1][13]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully purge the hydrogen from the flask by evacuating and backfilling with nitrogen three times.[1]
-
Catalyst Removal: Prepare a small plug of Celite in a filter funnel. Filter the reaction mixture through the Celite to remove the Pd/C catalyst.[12][14] Wash the filter cake with a small amount of the reaction solvent. Causality Note: Never allow the Celite pad with the catalyst to go dry, as the used catalyst is highly pyrophoric.[12][13] Immediately quench the filter cake with water after filtration and dispose of it in a dedicated waste container.[14]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Part 2: this compound: Synthesis via Reduction
Contrary to being a reducing agent, 4-methylbenzenesulfinic acid (p-toluenesulfinic acid) and its hydrate are organosulfur compounds that are typically synthesized by the reduction of a more oxidized precursor, 4-methylbenzenesulfonyl chloride (tosyl chloride).[15][16]
The Role of Sulfinic Acids in Synthesis
Sulfinic acids and their salts (sulfinates) are versatile intermediates. They can act as nucleophiles or be used in the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds. Their involvement in reduction chemistry is primarily as the target product, not the reagent.
Synthesis via Reduction of a Sulfonyl Chloride
The most common laboratory preparation involves the reduction of readily available 4-methylbenzenesulfonyl chloride with a mild reducing agent like sodium sulfite (Na₂SO₃) in an aqueous medium.[16]
The Reaction: CH₃C₆H₄SO₂Cl + Na₂SO₃ + H₂O → CH₃C₆H₄SO₂H + NaCl + NaHSO₄
This reaction is a robust and reliable method for accessing sulfinic acids.
Experimental Protocol: Synthesis of p-Acetaminobenzenesulfinic Acid
This protocol is adapted from a reliable, published procedure for a similar compound and illustrates the general principles for reducing a sulfonyl chloride to a sulfinic acid.[16]
Objective: To synthesize a sulfinic acid from its corresponding sulfonyl chloride using sodium sulfite.
Materials:
-
p-Acetaminobenzenesulfonyl chloride
-
Sodium sulfite heptahydrate (Na₂SO₃·7H₂O)
-
Sodium hydroxide solution (for pH adjustment)
-
Sulfuric acid (for acidification)
-
Water
Workflow Diagram:
Step-by-Step Procedure:
-
Prepare Sulfite Solution: In a suitable flask, dissolve sodium sulfite heptahydrate (2 molar equivalents) in water.
-
Reaction Initiation: Add the crude p-acetaminobenzenesulfonyl chloride (1 molar equivalent) to the sulfite solution.
-
Reaction Conditions: Shake or stir the mixture vigorously for approximately two hours. The reaction is heterogeneous, so efficient mixing is key.
-
pH Control: During the reaction, the hydrolysis of the sulfonyl chloride can generate HCl. Periodically add small portions of sodium hydroxide solution to maintain a slightly alkaline pH. Causality Note: Keeping the solution alkaline prevents the desired sulfinic acid product from being disproportionating or undergoing other side reactions and ensures the sulfite remains an effective nucleophile.[16]
-
Filtration: After two hours, filter the reaction mixture to remove any unreacted starting material or impurities.
-
Product Precipitation: Slowly and carefully add sulfuric acid to the clear filtrate. The sulfinic acid, being less soluble in acidic aqueous media, will precipitate as fine crystals.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold water, and dry. The product can be purified by recrystallization if needed.[16]
Part 3: Comparative Analysis
This section directly compares the two methodologies based on their roles, scope, and practical considerations in the context of reduction chemistry.
| Feature | Catalytic Hydrogenation | Synthesis of 4-Methylbenzenesulfinic Acid |
| Primary Role | General-purpose reduction method. | A specific synthesis of a sulfinic acid via reduction. |
| "Reducing Agent" | Molecular Hydrogen (H₂) | Sodium Sulfite (Na₂SO₃) |
| Substrate Scope | Very broad: Alkenes, alkynes, nitro groups, carbonyls, imines, benzyl groups, etc.[3][11][17] | Highly specific: Aryl sulfonyl chlorides. |
| Typical Conditions | H₂ gas (balloon or pressure), metal catalyst (Pd, Pt, Ni), organic solvent (MeOH, EtOH, EtOAc).[3] | Aqueous solution, room temperature, requires pH control.[16] |
| Key Byproducts | Water (from nitro reduction), or none (from C=C reduction). | Inorganic salts (NaCl, Na₂SO₄). |
| Workup Procedure | Filtration of solid catalyst.[2][12] | Acidification to precipitate the product, followed by filtration. |
| Major Safety Hazards | Flammable/explosive H₂ gas; pyrophoric metal catalysts.[13][14] | Handling of corrosive acids (H₂SO₄) and bases (NaOH). |
Conclusion
The comparison between catalytic hydrogenation and this compound is not one of competing alternatives, but of fundamentally different roles in organic synthesis.
Catalytic hydrogenation is an exceptionally versatile and powerful tool for the reduction of a vast array of functional groups. Its high efficiency, clean reaction profiles, and the ability to tune selectivity through catalyst choice solidify its status as a workhorse method for researchers in drug development and beyond.[3][5] However, its application requires careful handling of hazardous materials, including flammable hydrogen gas and pyrophoric catalysts.[13]
This compound , on the other hand, is a valuable synthetic intermediate, not a general reducing agent. Its relevance to reduction chemistry lies in its own synthesis—a specific and efficient reduction of the corresponding sulfonyl chloride.
For the practicing scientist, the directive is clear:
-
For the broad-spectrum reduction of functional groups like nitroarenes, alkenes, or for deprotection via hydrogenolysis, catalytic hydrogenation is the authoritative and appropriate choice.
-
For the specific synthesis of an arylsulfinic acid from an arylsulfonyl chloride, reduction with sodium sulfite is the established and reliable method.
Understanding this distinction is crucial for logical and effective synthetic planning.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction (Chapter 7) - Modern Methods of Organic Synthesis [cambridge.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Hydrogenation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. chem.uci.edu [chem.uci.edu]
- 14. sarponggroup.com [sarponggroup.com]
- 15. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Sulfone Products from p-Toluenesulfinic Acid Reactions
Introduction: The Synthetic Utility and Analytical Imperative
p-Toluenesulfinic acid and its salts are exceptionally versatile reagents in modern organic synthesis, serving as key building blocks for the construction of sulfones.[1][2][3] The sulfone functional group is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[4] Reactions involving p-toluenesulfinic acid, such as nucleophilic substitution with alkyl halides or Michael additions, are generally robust. However, the ultimate success of any synthesis is not the reaction itself, but the unambiguous confirmation that the desired product has been formed, free of confounding side products or isomeric impurities.
In the context of drug development and materials research, where molecular identity is paramount, mass spectrometry (MS) stands as the definitive analytical technique for structural validation.[5] Its unparalleled sensitivity and ability to provide precise mass information make it indispensable. This guide provides a comprehensive comparison of mass spectrometric techniques for the validation of sulfone products derived from p-toluenesulfinic acid. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Foundational Principle: Why Mass Spectrometry is the Gold Standard
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For the synthetic chemist, this translates into a direct measurement of molecular weight, the most fundamental property of a newly synthesized molecule. High-Resolution Mass Spectrometry (HRMS) elevates this capability by measuring m/z to several decimal places, allowing for the determination of a compound's elemental composition with high confidence.[6][7][8] This is the difference between knowing your product has a nominal mass of 248 and knowing its exact mass is 248.0718, which corresponds uniquely to the elemental formula C₁₄H₁₂O₂S and rules out other possibilities like C₁₅H₁₆O₃ (nominal mass 248, exact mass 248.1099).
A comprehensive validation strategy hinges on answering three core questions, all addressable by MS:
-
Is the product present? (Detection of the target molecular weight)
-
Is it the correct product? (Confirmation of the elemental formula via HRMS)
-
What are the key structural motifs? (Analysis of characteristic fragmentation patterns)
Comparative Analysis of Ionization Techniques
The choice of mass spectrometry technique is dictated by the physicochemical properties of the sulfone product. No single method is universally superior; the selection is a deliberate choice based on the analyte's polarity, volatility, and molecular weight.
| Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a liquid solution.[9] | The majority of drug-like sulfone molecules, which are often polar and non-volatile. | Excellent for polar, thermally labile compounds; easily coupled with Liquid Chromatography (LC) for mixture analysis. | Can be susceptible to matrix effects and ion suppression; formation of various adducts can complicate spectra.[10] |
| Gas Chromatography-MS (GC-MS) | Electron Impact (EI) ionization of volatile compounds separated by GC.[11] | Small, volatile, and thermally stable sulfone products. | Provides reproducible, library-searchable fragmentation patterns; excellent chromatographic separation.[12] | Requires analyte to be volatile and thermally stable, which excludes many larger or more functionalized sulfones.[13] |
| MALDI-TOF | Soft ionization where a matrix absorbs laser energy to desorb and ionize the analyte.[14] | High molecular weight compounds, such as polymers or bioconjugates containing a sulfone moiety. | High mass range; tolerant of some salts and buffers.[15][16] | Often requires trial-and-error for matrix selection; may not be suitable for small molecules due to matrix interference in the low-mass region.[16] |
For the typical sulfone products synthesized from p-toluenesulfinic acid in a research or drug discovery setting, LC-MS with an ESI source is the most powerful and versatile tool. It directly addresses the common analyte profile of being polar, non-volatile, and of moderate molecular weight.
Workflow for Sulfone Validation
The following diagram illustrates a robust workflow for the validation of a sulfone product using LC-MS.
Caption: A typical workflow from synthesis to final validation report.
Decoding the Mass Spectrum: A Three-Step Validation Protocol
Let's consider a hypothetical reaction product: benzyl p-tolyl sulfone (C₁₄H₁₄O₂S), formed from sodium p-toluenesulfinate and benzyl bromide. Its monoisotopic mass is 246.0715 .
Step 1: Identify the Molecular Ion and Common Adducts
Soft ionization techniques like ESI rarely leave the molecule as a radical cation (M⁺•). Instead, they form adducts with protons or alkali metals.[9] Your primary goal is to locate peaks corresponding to these expected species.
Expected Adducts for Benzyl p-Tolyl Sulfone (MW = 246.0715)
| Adduct Ion | Formula | Mass Shift | Expected m/z (HRMS) | Causality & Comments |
| [M+H]⁺ | [C₁₄H₁₄O₂S + H]⁺ | +1.0078 | 247.0793 | Protonation is common in acidic mobile phases (e.g., with formic acid). This is often the target ion. |
| [M+Na]⁺ | [C₁₄H₁₄O₂S + Na]⁺ | +22.9898 | 269.0613 | Sodium is ubiquitous in glassware, reagents, and solvents. Its presence is a strong confirmation of the molecular weight.[17] |
| [M+K]⁺ | [C₁₄H₁₄O₂S + K]⁺ | +38.9637 | 285.0352 | Potassium is another common alkali metal contaminant that helps confirm M.[18][19] |
| [2M+H]⁺ | [(C₁₄H₁₄O₂S)₂ + H]⁺ | +M+1.0078 | 493.1508 | Dimer formation can occur at higher analyte concentrations. |
Self-Validation Check: The mass difference between the [M+H]⁺ and [M+Na]⁺ peaks should be ~21.982 Da. Finding multiple adducts of the same molecule significantly increases confidence in the molecular weight assignment.
Step 2: Confirm Elemental Composition with HRMS and Isotopic Pattern
High-resolution data is critical for trustworthiness.[20]
-
Measure the Exact Mass: The observed m/z for [M+H]⁺ should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass (247.0793).
-
Analyze the Isotopic Pattern: Sulfur has a significant natural isotope, ³⁴S, with an abundance of ~4.2%. This means you will see a small peak at M+2 (specifically, at m/z 249.0766 for [M+H]⁺) that is ~4.4% the height of the monoisotopic peak (the A+2 peak also has a contribution from ¹³C₂). This isotopic signature is a hallmark of sulfur-containing compounds.
Step 3: Uncover Characteristic Fragmentation with MS/MS
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (e.g., m/z 247.0793) and fragmenting it to reveal structural information. Aromatic sulfones exhibit highly characteristic fragmentation patterns.[21] The most significant pathway is often the rearrangement and elimination of sulfur dioxide (SO₂).[22][23]
Caption: Common MS/MS fragmentation pathways for benzyl p-tolyl sulfone.
-
Loss of SO₂ (Δm = 63.9619 Da): This is a highly diagnostic fragmentation for many aromatic sulfones.[23] The resulting fragment (m/z 183.0808) corresponds to the coupled aromatic rings.
-
Cleavage to Tropylium Cation (m/z 91.0548): The formation of the highly stable tropylium cation from the benzyl moiety is a classic fragmentation pathway in mass spectrometry.[24]
-
Cleavage to Tolyl Cation (m/z 91.0548): Cleavage of the other C-S bond can also produce a tolyl cation.
Observing these specific neutral losses and fragment ions provides definitive evidence for the sulfone connectivity and the identity of the attached aryl/alkyl groups.
Experimental Protocol: LC-HRMS Validation
This protocol outlines a self-validating procedure for analyzing a purified sulfone product.
1. Materials and Reagents:
-
Sulfone product, dried and purified.
-
LC-MS grade Acetonitrile (ACN).
-
LC-MS grade Water.
-
LC-MS grade Formic Acid (FA).
-
Calibrated positive ion ESI-QTOF mass spectrometer.
2. Sample Preparation (The Causality of Dilution):
-
Objective: To prepare a sample at a concentration suitable for ESI-MS (~1-10 µg/mL) while minimizing ion suppression and non-linear detector response.
-
Step 2.1: Prepare a stock solution of the sulfone product at 1 mg/mL in ACN. Rationale: ACN is a strong organic solvent compatible with reverse-phase chromatography that can dissolve a wide range of organic molecules.
-
Step 2.2: Perform a serial dilution. Dilute the stock solution 1:100 in 50:50 ACN:Water to get a 10 µg/mL solution. Further dilute 1:10 to get a 1 µg/mL working solution. Rationale: Serial dilution ensures accuracy. The final solvent composition should be similar to the initial mobile phase to ensure good peak shape.
-
Step 2.3: Transfer the final working solution to an autosampler vial.
3. LC-HRMS Data Acquisition:
-
Objective: To obtain high-resolution mass spectra of the analyte. A short "flow-injection" style LC method is sufficient for a purified sample.
-
Step 3.1: LC Method:
-
Column: C18, e.g., 2.1 x 50 mm (optional for purified sample, can inject directly).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: ACN + 0.1% FA. Rationale: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions and improves chromatographic peak shape.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min.
-
Injection Volume: 5 µL.
-
-
Step 3.2: MS Method (Positive ESI Mode):
-
Mass Range: m/z 50 - 1000. Rationale: A wide range ensures capture of potential dimers or unexpected higher mass species.
-
Acquisition Mode: Full Scan (MS1) and data-dependent MS/MS (ddMS2).
-
Resolution: >20,000 FWHM. Rationale: This is the minimum resolution required to achieve the mass accuracy needed for elemental composition.
-
MS/MS: Isolate the top 3 most intense ions from the MS1 scan for fragmentation. Set a collision energy ramp (e.g., 10-40 eV) to ensure good fragmentation.
-
4. Data Analysis and Validation:
-
Step 4.1: Open the data file. Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 247.0793). A sharp peak should be observed.
-
Step 4.2: Examine the mass spectrum averaged across the chromatographic peak.
-
Identify the monoisotopic mass of the [M+H]⁺ ion. Calculate the mass error in ppm: [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10^6. It must be < 5 ppm.
-
Identify other adducts ([M+Na]⁺, [M+K]⁺) and confirm their mass differences.
-
Zoom in on the [M+H]⁺ peak cluster and verify the A+2 isotopic peak has the expected abundance (~4-5%) for a sulfur-containing compound.
-
-
Step 4.3: Analyze the MS/MS spectrum associated with the precursor m/z 247.0793.
-
Identify the key fragment ions. Look for the characteristic loss of SO₂ (a peak at m/z 183.0808) and the tropylium ion (m/z 91.0548).
-
-
Step 4.4: Consolidate all findings into a validation report. The combination of correct exact mass, correct isotopic pattern, and characteristic fragmentation provides unequivocal proof of structure.
Conclusion
The validation of sulfone products from p-toluenesulfinic acid reactions is not a mere procedural checkpoint; it is the foundation of scientific integrity for any subsequent research. By leveraging the power of high-resolution mass spectrometry, particularly ESI-QTOF, researchers can move beyond simple detection to achieve unambiguous confirmation of molecular identity. A methodical approach that interrogates exact mass, isotopic distribution, and fragmentation patterns constitutes a self-validating system. This ensures that the molecule progressing to biological testing or material science application is, with the highest degree of certainty, the molecule you intended to create.
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- MALDI-TOF Characterization of Functionalized Polymers.Sigma-Aldrich.
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- High-resolution mass spectrometers.PubMed.
- Sulfones: An important class of organic compounds with diverse biological activities.ResearchGate.
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- Identifying reactive intermediates by mass spectrometry.PubMed Central.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.Journal of Agricultural and Food Chemistry.
- Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol.MDPI.
- GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.National Institutes of Health.
- Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.
- Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids.PubMed.
- Vinyl sulfone synthesis by C-S coupling reactions.Organic Chemistry Portal.
- Alkyl sulfone synthesis by C-S coupling reactions.Organic Chemistry Portal.
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A Senior Application Scientist's Guide to the Characterization of Intermediates in p-Toluenesulfinic Acid Reactions
Introduction: The Transient World of Sulfinic Acid Intermediates
p-Toluenesulfinic acid (p-TSA) and its hydrate are workhorse reagents in modern organic synthesis and drug development, valued for their role in forming sulfones and other sulfur-containing motifs.[1][2] However, their synthetic utility is rooted in a complex reactivity profile involving a host of highly reactive, short-lived intermediates. Understanding the formation and fate of these transient species—such as sulfinyl radicals, sulfenic acids, and thiosulfinates—is not merely an academic exercise. For the process chemist or drug development professional, this knowledge is paramount for mechanism elucidation, reaction optimization, impurity profiling, and ensuring process safety and scalability.
This guide provides a comparative analysis of the principal methods used to detect and characterize these fleeting intermediates. We move beyond a simple listing of techniques, offering insights into the causality behind experimental design and providing self-validating protocols that ensure the trustworthiness of your results. We will explore both direct and indirect methods, comparing their strengths and limitations to equip you with the knowledge to select the most appropriate analytical strategy for your specific chemical system.
The Landscape of p-Toluenesulfinic Acid Intermediates
The reactions of p-toluenesulfinic acid can proceed through several distinct pathways, largely dictated by the reaction conditions (e.g., presence of oxidants, metals, light) and substrates. The primary classes of intermediates that are central to its chemistry are outlined below.
Caption: Key intermediate classes in p-toluenesulfinic acid reactions.
At the heart of many of these transformations is the generation of the p-toluenesulfinyl radical (TolSO•) , a species that has historically been elusive but is now increasingly harnessed in synthetic chemistry.[3][4][5][6] Other critical intermediates include p-toluenesulfenic acid (TolSOH) , which is notoriously unstable and prone to self-condensation, and various ionic species that participate in acid-base or nucleophilic pathways.[7][8]
A Comparative Guide to Characterization Techniques
Direct Observation Methods: A Real-Time Glimpse
Directly observing a transient species as it forms and decays is the "gold standard" for characterization. These methods are technically demanding but provide unambiguous evidence.
| Technique | Target Intermediate(s) | Principle | Strengths | Limitations |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Sulfinyl Radicals | Detects unpaired electrons in a magnetic field. | Unambiguous detection of radicals; provides structural information about the radical center. | Requires specialized equipment; low sensitivity; short-lived radicals require spin trapping.[11] |
| Time-Resolved Spectroscopy (UV-Vis, IR) | All Intermediates with Chromophores/Vibrational Modes | Uses pump-probe laser systems to acquire spectra on femto- to microsecond timescales.[9] | Provides kinetic data on formation and decay; identifies functional groups of intermediates.[] | Requires intermediates to have a distinct spectral signature from reactants/products; complex data analysis. |
| In-Situ ATR-FTIR | All Intermediates with Vibrational Modes | An infrared probe is inserted directly into the reaction vessel to monitor concentration changes in real-time. | Excellent for tracking reaction progress and identifying major intermediate build-up. | Lower time resolution (seconds to minutes); may not capture very short-lived species.[] |
| Mass Spectrometry (ESI-MS, CI-MS) | Ionic Intermediates, Trapped Species | Soft ionization techniques can transfer charged intermediates from solution to the gas phase for m/z analysis. | High sensitivity; provides exact mass and fragmentation data.[][13] | Intermediates must be stable enough to survive transfer; potential for in-source reactions. |
Indirect Methods: Inferring Existence Through Trapping
When direct observation is not feasible, indirect methods provide powerful evidence by "trapping" a reactive intermediate to form a stable, easily characterizable product.[] The core principle of a trapping experiment is that the trapping agent must react with the intermediate faster than the intermediate can proceed along its normal reaction pathway.[]
Caption: The kinetic principle of a successful chemical trapping experiment.
Comparison of Trapping Strategies:
-
Spin Trapping for Radicals: This is the most common approach for studying sulfinyl radicals. A "spin trap" like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) reacts with the transient radical to form a much more persistent nitroxide radical adduct.[14] This stable adduct can be easily detected and characterized by standard EPR spectroscopy.
-
Advantage: Converts a difficult-to-detect radical into an easily measured one, providing "fingerprint" EPR spectra that can help identify the original radical.
-
Causality: We choose DMPO because its addition reaction with radicals is extremely fast, and the resulting nitroxide adduct's hyperfine splitting constants are sensitive to the structure of the trapped radical.
-
-
Chemical Trapping for Non-Radical Intermediates: Unstable species like sulfenic acids can be trapped by nucleophiles. Dimedone is a classic trapping agent that reacts selectively with sulfenic acids to form a stable thioether adduct, which can be isolated or detected by LC-MS.[8][13]
-
Advantage: Provides definitive proof of the sulfenic acid's existence by converting it into a stable, isolable derivative.
-
Trustworthiness: The self-validating nature of this experiment comes from running a control reaction without the trapping agent and demonstrating the absence of the adduct, confirming it does not form through other pathways.
-
Experimental Protocols: From Theory to Practice
The following protocols represent robust, field-tested methodologies for characterizing key intermediates in p-TSA reactions.
Protocol 1: EPR Spin Trapping of Sulfinyl Radicals
This protocol details the use of DMPO to trap and identify p-toluenesulfinyl radicals generated, for example, via photoredox catalysis.[15]
Objective: To obtain EPR evidence for the formation of p-toluenesulfinyl radicals.
Materials:
-
p-Toluenesulfinic acid
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy))PF6)
-
Solvent (e.g., degassed Acetonitrile)
-
Spin Trap: 5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
EPR tubes, gas-tight syringe, Nitrogen or Argon line
-
EPR Spectrometer
Methodology:
-
Preparation: In a clean, dry vial under an inert atmosphere (N₂ or Ar), prepare a stock solution of the reaction mixture containing p-toluenesulfinic acid (~0.1 M) and the photocatalyst (~1-2 mol%).
-
Spin Trap Addition: To this solution, add DMPO to a final concentration of 50-100 mM. Expert Tip: DMPO should be purified or sourced fresh, as impurities can give rise to spurious signals.
-
Sample Loading: Using a gas-tight syringe, transfer an aliquot of the final solution into a quartz EPR tube. Seal the tube carefully.
-
Control Spectrum: Acquire an initial EPR spectrum of the solution before initiating the reaction (i.e., in the dark). This is a critical control step to ensure no paramagnetic species are present initially.
-
Initiation & Acquisition: Place the EPR tube into the spectrometer cavity. Initiate the reaction by irradiating the sample with the appropriate wavelength light source (e.g., blue LEDs). Begin acquiring EPR spectra immediately.
-
Data Analysis: The resulting spectrum should be a superposition of signals. The signal corresponding to the DMPO-sulfinyl radical adduct (DMPO-SO-Tol) must be identified and simulated to extract the hyperfine coupling constants (aN and aH). These values serve as a fingerprint for the trapped radical.
Protocol 2: In-Situ ATR-FTIR Monitoring
This protocol describes the real-time monitoring of a reaction involving p-TSA to identify the formation and consumption of intermediates.
Objective: To track the concentration profiles of reactants, intermediates, and products.
Materials:
-
Reaction vessel equipped with an in-situ ATR-FTIR probe (e.g., Mettler-Toledo ReactIR)
-
Reactants for the specific transformation (e.g., p-TSA, an alcohol for an esterification)[16]
-
Solvent
Methodology:
-
Background Spectrum: Insert the ATR probe into the reaction solvent at the desired reaction temperature. Collect a background spectrum of the solvent. This is crucial for accurate subtraction.
-
Reactant Addition: Add the initial reactants (e.g., alcohol and solvent) to the vessel. Begin collecting spectra every 1-2 minutes to establish a stable baseline.
-
Initiation: Add p-toluenesulfinic acid to initiate the reaction. Continue spectral acquisition.
-
Data Analysis:
-
Identify unique infrared absorption bands for the starting materials, known products, and any new, transient species. For example, a sulfenic acid intermediate would show a characteristic S-O stretching frequency.
-
Plot the absorbance (or calculated concentration) of these key peaks over time. The resulting kinetic profile will show the consumption of reactants, the rise and fall of any observable intermediates, and the formation of the final product.
-
Self-Validation: The observation of a species whose concentration rises after the start of the reaction and then falls as the product concentration rises is strong evidence of its role as an intermediate.
-
Conclusion: Building a Mechanistic Dossier
Characterizing the fleeting intermediates in p-toluenesulfinic acid reactions requires a multi-faceted analytical approach. While direct observation methods like time-resolved spectroscopy and EPR offer definitive proof, they are not always accessible or practical. Indirect methods, particularly chemical and spin trapping, provide an exceptionally powerful and robust alternative for confirming the presence of highly reactive species.[11][17] By combining these techniques and adhering to rigorous, self-validating protocols, researchers and drug development professionals can build a comprehensive mechanistic dossier. This detailed understanding is the foundation for creating more efficient, reliable, and safer chemical processes.
References
- Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba.
- Identifying Intermediates in a Reaction Mechanism: Methods & Examples. (n.d.). BOC Sciences.
- p-Toluenesulfinic acid | 536-57-2. (n.d.). Benchchem.
- Kice, J. L., & Bowers, K. W. (1962). Mechanisms of Reactions of Sulfinic Acids. II. The Reaction of p-Tolyl Disulfide with p-Toluenesulfinic Acid. Journal of the American Chemical Society.
- Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. (n.d.). ACS Publications.
- Can Reaction Intermediates Be Experimentally Detected? (2025). YouTube.
- How Do Chemists Detect Unstable Reaction Intermediates? (2025). YouTube.
- New Approach to the Detection of Short-Lived Radical Intermediates. (2022). Journal of the American Chemical Society.
- New Approach to the Detection of Short-Lived Radical Intermediates. (2022). pubs.acs.org.
- p-Toluenesulfonic Acid Market Report | Global Forecast From 2025 To 2033. (n.d.). Dataintelo.
- Carroll, K. S., & Sintro, M. (2011). Sulfenic acid chemistry, detection and cellular lifetime. PMC - PubMed Central - NIH.
- Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (n.d.). ResearchGate.
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- Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (n.d.). Department of Chemistry.
- Synthetic exploration of sul nyl radicals using sul nyl sulfones. (2021). SciSpace.
- Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021). PubMed.
- Chemical approaches to detect and analyze protein sulfenic acids. (n.d.). PMC - NIH.
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A Senior Application Scientist's Guide to Quantitative Reaction Kinetics Using 4-Methylbenzenesulfinic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of reaction kinetics, the ability to quantitatively measure the rate of formation of transient and reactive intermediates is paramount. This guide provides an in-depth technical exploration of 4-Methylbenzenesulfinic acid hydrate (p-toluenesulfinic acid hydrate) as a powerful tool for the quantitative analysis of reaction kinetics, particularly in its role as a nucleophilic trapping agent. We will delve into the mechanistic underpinnings of its utility, provide detailed experimental protocols for its application with common analytical techniques, and offer a comparative analysis against other methodologies.
Introduction: The Challenge of Quantifying Reactive Intermediates
Many chemical transformations, particularly in the realm of organic and medicinal chemistry, proceed through highly reactive intermediates such as carbocations, sulfenic acids, or other electrophilic species.[1] These fleeting molecules are often present at low concentrations and have short half-lives, making their direct observation and quantification a significant analytical challenge.[2] The field of reaction kinetics, however, demands precise measurement of the rates of formation and consumption of all species involved in a reaction to elucidate mechanisms and optimize processes.
This is where the concept of "trapping" becomes invaluable. A trapping agent is a compound that can rapidly and irreversibly react with a transient intermediate to form a stable, readily quantifiable product.[3] By monitoring the formation of this trapped product over time, we can indirectly, yet accurately, determine the rate of formation of the reactive intermediate.
This compound: A Nucleophilic Probe for Kinetic Analysis
This compound (C₇H₁₀O₃S, CAS: 1588441-34-2) is a versatile and readily available organosulfur compound.[4][5][6] Its utility in kinetic analysis stems from the nucleophilic nature of the sulfinate anion. In solution, the sulfinate group can act as a potent nucleophile, readily attacking and forming a stable covalent bond with electrophilic intermediates.
The presence of the methyl group in the para position of the benzene ring provides a distinct spectroscopic handle, particularly in ¹H NMR spectroscopy, aiding in the identification and quantification of the trapped product.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃S | [4] |
| Molecular Weight | 174.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [7] |
| Storage | Store at 2-8°C in an airtight container to prevent dehydration and oxidation. | [7] |
Synthesis and Purity: 4-Methylbenzenesulfinic acid is typically synthesized by the reduction of 4-methylbenzenesulfonyl chloride.[8] Common impurities that may be present from the synthesis include 4-methylbenzenesulfonic acid and residual sulfuric acid. The presence of these acidic impurities can potentially influence the kinetics of acid-sensitive reactions, and therefore, the purity of the reagent should be ascertained before use. The hydrate form's water content can be a factor in reactions sensitive to water.[7]
Mechanism of Action: Trapping Electrophilic Intermediates
The core principle behind using 4-methylbenzenesulfinic acid for kinetic analysis is its reaction with an electrophilic intermediate (E⁺) to form a stable sulfone product. The rate of formation of this sulfone is directly proportional to the rate of formation of the electrophile.
Caption: Figure 1: Trapping of an electrophilic intermediate.
For this method to be effective, the rate of the trapping reaction (k_trap) must be significantly faster than the rate of any competing side reactions involving the electrophile. This ensures that every molecule of the electrophile that is formed is quantitatively converted to the stable sulfone product.
Comparative Analysis with Other Kinetic Probes
The choice of a trapping agent is critical for accurate kinetic analysis. 4-Methylbenzenesulfinic acid offers a unique set of advantages and disadvantages when compared to other common nucleophilic trapping agents.
| Trapping Agent | Nucleophilicity | Advantages | Disadvantages |
| 4-Methylbenzenesulfinic Acid | Moderate to High | Good stability, readily available, distinct NMR signature of the trapped product. | Can be oxidized to the sulfonic acid, hydrate form introduces water. |
| Thiols (e.g., Glutathione, Cysteine) | High | Biologically relevant, effective for trapping soft electrophiles. | Prone to oxidation, can participate in disulfide exchange, potentially more complex reaction mixtures.[2] |
| Amines (e.g., Semicarbazide, Methoxyamine) | Moderate | Effective for trapping hard electrophiles like aldehydes. | Generally less effective for soft electrophiles.[2] |
| Azides (e.g., Sodium Azide) | High | Potent nucleophile. | Highly toxic and potentially explosive. |
Causality behind Experimental Choices:
-
For soft electrophiles , such as those generated from the metabolism of certain xenobiotics, thiols are often the trapping agent of choice due to their high affinity.[2]
-
For hard electrophiles , such as aldehydes, amine-based trapping agents that form stable imine derivatives are more suitable.[2]
-
4-Methylbenzenesulfinic acid provides a good balance of reactivity and stability, making it a suitable candidate for trapping a range of electrophilic intermediates, particularly carbocations.[1] Its solid nature and relatively low toxicity compared to azides make it a more practical choice in many laboratory settings.
Experimental Protocols for Quantitative Kinetic Analysis
The following are detailed, step-by-step methodologies for using this compound in conjunction with UV-Vis spectrophotometry and quantitative NMR (qNMR) spectroscopy.
Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable when the formation of the trapped sulfone product results in a change in the UV-Vis absorbance spectrum.
Caption: Figure 2: Workflow for UV-Vis kinetic analysis.
Protocol:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of your reactants and this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The solvent should not react with any of the components.
-
The concentration of the this compound should be in large excess (at least 10-fold) compared to the limiting reactant to ensure pseudo-first-order kinetics with respect to the formation of the electrophile.
-
-
Spectrophotometer Setup:
-
Determine the wavelength of maximum absorbance (λ_max) of the expected sulfone product. If this is unknown, a full spectrum of a synthesized standard of the trapped product should be acquired.
-
Set the spectrophotometer to monitor the absorbance at this λ_max over time.
-
Use the reaction solvent to blank the spectrophotometer.
-
-
Reaction Initiation and Data Acquisition:
-
In a quartz cuvette, add the appropriate volumes of the reactant solutions and the this compound solution.
-
Rapidly mix the contents of the cuvette and immediately start the kinetic measurement.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot the absorbance of the sulfone product versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
By performing a series of experiments with varying concentrations of the reactants (while keeping the trapping agent in excess), the rate law and rate constant for the formation of the electrophile can be determined.
-
Kinetic Analysis using Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful technique for kinetic analysis as it can provide structural information and quantification of multiple species simultaneously.
Caption: Figure 3: Workflow for qNMR kinetic analysis.
Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the reactants (except for one, which will be used to initiate the reaction) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) in a deuterated solvent. The internal standard should have a signal that does not overlap with any of the reactant or product signals.
-
Add a large excess of this compound.
-
-
NMR Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium.
-
Lock onto the deuterated solvent signal and shim the magnetic field for optimal resolution.
-
Set up the acquisition parameters (e.g., number of scans, relaxation delay) to ensure accurate quantification. A longer relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by injecting the final reactant into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals.
-
-
Data Analysis:
-
Process the acquired spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the signal of the methyl group of the 4-methylbenzenesulfinate starting material and the signal of the newly formed sulfone product. Also, integrate the signal of the internal standard.
-
Calculate the concentration of the product at each time point relative to the known concentration of the internal standard.
-
Plot the concentration of the sulfone product versus time to determine the reaction rate.
-
¹H NMR Chemical Shifts of Interest:
| Compound | Functional Group | Approximate ¹H NMR Chemical Shift (ppm) in CDCl₃ |
| 4-Methylbenzenesulfinic acid | Ar-CH ₃ | ~2.4 |
| Ar-H | ~7.3-7.8 | |
| Trapped Sulfone Product | Ar-CH ₃ | Varies depending on the structure of the trapped electrophile, but typically in the aromatic region. |
Note: The exact chemical shifts will depend on the specific sulfone product formed and the solvent used.[9]
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Data for the Trapping of Electrophile 'E⁺'
| [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 0.01 | 0.1 | 1.2 x 10⁻⁵ |
| 0.02 | 0.1 | 2.4 x 10⁻⁵ |
| 0.01 | 0.2 | 1.2 x 10⁻⁵ |
From this hypothetical data, we can infer that the reaction is first order with respect to Reactant A and zero order with respect to Reactant B, allowing for the determination of the rate law and the rate constant for the formation of the electrophile E⁺.
Conclusion: A Valuable Tool for Mechanistic Elucidation
This compound is a valuable and practical reagent for the quantitative analysis of reaction kinetics, particularly for reactions that proceed through electrophilic intermediates. Its ability to act as an efficient nucleophilic trap, coupled with the ease of monitoring the formation of the stable sulfone product by common analytical techniques like UV-Vis and qNMR spectroscopy, makes it a powerful tool for elucidating reaction mechanisms and determining rate laws. By carefully considering its properties and comparing its utility to other trapping agents, researchers can confidently employ this compound to gain deeper insights into complex chemical transformations.
References
-
Iwasaki, Y., et al. (2015). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition, 43(11), 1724-1731. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
- CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate. Google Patents.
-
4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses. Available at: [Link]
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4-METHYLBENZENE-1-SULFONIC ACID. Ataman Kimya. Available at: [Link]
-
4-methylbenzenesulfinic acid - 109100-36-9, C7H8O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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UV-Vis absorption spectra of (a) 4a, (b) 4b, and (c) 4c in toluene... ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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A) Nucleophilic trapping of carbocations generated facilitated by the mesolytic cleavage of C(sp³) - ResearchGate. Available at: [Link]
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4-Methylbenzenesulfinic acid - Solubility of Things. Available at: [Link]
-
Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of p-Toluenesulfinic Acid: Benchmarking Traditional Hydrate Methodologies Against Novel Catalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficiency, safety, and sustainability drives the evolution of established methodologies. p-Toluenesulfinic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of sulfur-containing compounds, including sulfonamides and chiral sulfoxides, which are prevalent in pharmaceuticals and agrochemicals. This guide provides a detailed comparison between a traditional, widely used method for synthesizing the hydrated salt of p-toluenesulfinic acid and a novel, palladium-catalyzed approach, offering insights into their respective performances, operational complexities, and environmental footprints.
The Enduring Workhorse: Reduction of p-Toluenesulfonyl Chloride
A classic and reliable method for preparing sodium p-toluenesulfinate involves the reduction of the readily available p-toluenesulfonyl chloride. Among various reducing agents, zinc dust has been historically employed, and the procedure is well-documented in established resources like Organic Syntheses.[1]
Mechanistic Rationale
The core of this transformation lies in the two-electron reduction of the sulfonyl chloride. Zinc, a moderately reactive metal, acts as the electron donor. The reaction is typically carried out in an aqueous medium where the generated sulfinate salt is soluble. The overall reaction can be represented as:
2 CH₃C₆H₄SO₂Cl + 2 Zn → (CH₃C₆H₄SO₂)₂Zn + ZnCl₂
The resulting zinc sulfinate is then converted to the sodium salt by treatment with a sodium carbonate solution, which precipitates the zinc as zinc carbonate.
Experimental Protocol: A Validated Procedure
The following protocol is adapted from a well-established procedure and has been rigorously tested for reproducibility.[1]
Step 1: Reaction Setup
-
In a large-capacity vessel equipped with a mechanical stirrer, 3 liters of water are heated to 70°C.
-
400 g of zinc dust is added to the heated water.
Step 2: Reduction
-
500 g of p-toluenesulfonyl chloride is added in portions to the stirred zinc suspension over approximately 10 minutes. The temperature of the exothermic reaction will rise to about 80°C.
-
Stirring is continued for an additional 10 minutes after the addition is complete.
-
The mixture is then heated to 90°C.
Step 3: Work-up and Isolation
-
250 mL of 12 N sodium hydroxide solution is added, followed by the portion-wise addition of sodium carbonate until the solution is strongly alkaline.
-
The hot mixture is filtered to remove zinc residues.
-
The filtrate is concentrated by evaporation and then cooled to crystallize the sodium p-toluenesulfinate dihydrate.
-
The crystals are collected by suction filtration and air-dried.
This procedure typically yields approximately 360 g (64%) of sodium p-toluenesulfinate dihydrate.[1]
A Modern Contender: Palladium-Catalyzed Sulfination of Aryl Halides
Recent advancements in catalysis have ushered in new, more elegant methods for the formation of sulfinates. One such cutting-edge approach is the palladium-catalyzed sulfination of aryl halides using a sulfur dioxide surrogate. This method avoids the use of stoichiometric metallic reductants and often proceeds under milder conditions.[2][3]
Mechanistic Principles: The Power of Catalysis
This transformation operates via a catalytic cycle involving palladium. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. The resulting arylpalladium(II) complex then reacts with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), which serves as a safe and easily handled source of SO₂. Reductive elimination from the subsequent intermediate releases the sulfinate product and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: A Novel One-Pot Approach
The following is a representative protocol for the in-situ generation of an ammonium sulfinate, which can then be used directly in subsequent reactions, for instance, to form a sulfone.[3]
Step 1: Reaction Setup
-
To a reaction vessel are added the aryl halide (e.g., p-bromotoluene), DABSO (0.6 equivalents), triethylamine (3.0 equivalents), palladium(II) acetate (5 mol%), and a suitable phosphine ligand (e.g., PAd₂Bu, 7.5 mol%).
-
The vessel is purged with an inert atmosphere (e.g., nitrogen or argon).
Step 2: Sulfination
-
Anhydrous isopropanol is added as the solvent, and the mixture is heated to 75°C for 16 hours. Isopropanol also acts as a formal reductant in the catalytic cycle.[2][3]
Step 3: In-situ Derivatization (Example: Sulfone Synthesis)
-
After the formation of the ammonium sulfinate, the reaction mixture can be cooled, and an alkylating agent (e.g., methyl iodide) is added to afford the corresponding sulfone.
While the direct yield of the sulfinate is not typically reported in these one-pot procedures, the yields of the subsequently formed sulfones are generally in the range of 60-80%, indicating a highly efficient initial sulfination step.[2]
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Traditional Method (Zinc Reduction) | Novel Method (Palladium Catalysis) | Analysis |
| Starting Material | p-Toluenesulfonyl chloride | p-Bromotoluene (or other aryl halides) | The traditional method utilizes a more oxidized starting material, while the novel method can start from more readily available aryl halides. |
| Reagents | Stoichiometric zinc dust, strong base | Catalytic palladium, phosphine ligand, SO₂ surrogate (DABSO), organic base | The novel method's reliance on catalytic quantities of reagents is a significant advantage in terms of atom economy and waste reduction. |
| Yield | ~64% (isolated salt)[1] | 60-80% (inferred from subsequent product)[2] | Both methods provide comparable, synthetically useful yields. |
| Reaction Time | Several hours (including work-up) | 16 hours (for sulfination step)[3] | The reaction time for the catalytic method is longer, but it is a one-pot procedure for subsequent reactions, potentially saving overall process time. |
| Reaction Conditions | High temperatures (up to 90°C), aqueous | Milder temperature (75°C), anhydrous organic solvent[3] | The catalytic method operates under slightly milder thermal conditions. |
| Work-up & Purity | Requires filtration of large amounts of solid, crystallization for purification. | The sulfinate is generated in-situ and used directly, avoiding a separate isolation and purification step. | The novel method offers a significant advantage in terms of operational simplicity and reduced downstream processing. |
| Safety & Environmental | Use of flammable zinc dust, generation of large volumes of aqueous waste containing zinc salts. | Use of a toxic heavy metal catalyst (palladium), though in small amounts. Use of organic solvents. | The traditional method generates significant inorganic waste. While palladium is a heavy metal, its use in catalytic amounts and the potential for recycling mitigate its environmental impact compared to stoichiometric zinc.[4] The novel method's use of an SO₂ surrogate is a major safety improvement over using gaseous sulfur dioxide. |
Visualizing the Workflows
Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis of sodium p-toluenesulfinate hydrate.
Novel Catalytic Synthesis Workflow
Caption: One-pot workflow for the novel palladium-catalyzed synthesis of a sulfone via a p-toluenesulfinate intermediate.
Expert Insights and Future Outlook
The choice between these methodologies is contingent on the specific requirements of the synthesis. The traditional zinc reduction method, while less elegant from a green chemistry perspective, is robust, uses inexpensive reagents, and may be more suitable for large-scale production where the cost of a palladium catalyst could be a factor. However, the significant waste generation is a considerable drawback.
Conversely, the palladium-catalyzed approach embodies the principles of modern synthetic chemistry. Its key advantages are:
-
High Atom Economy: By using a catalyst, the majority of the atoms from the reagents are incorporated into the final product, minimizing waste.
-
Operational Simplicity: The one-pot nature of the reaction, where the sulfinate is generated and used without isolation, streamlines the synthetic process, saving time and resources.
-
Functional Group Tolerance: Catalytic methods are often more tolerant of other functional groups in the starting material, expanding their applicability to more complex molecules.[2]
-
Safety: The use of a stable SO₂ surrogate like DABSO is a significant safety improvement over handling gaseous and toxic sulfur dioxide.[2]
For researchers in drug development and other areas where the synthesis of diverse analogs is crucial, the palladium-catalyzed method offers greater flexibility and efficiency. The ability to start from a wide range of aryl halides allows for the rapid generation of a library of sulfinate intermediates for further elaboration.
As the field continues to advance, the development of even more sustainable catalysts, potentially using more earth-abundant metals, and the use of greener solvents will further enhance the appeal of these novel methodologies.[4][5] For now, the palladium-catalyzed sulfination represents a significant step forward, offering a more efficient and environmentally conscious alternative to a century-old synthetic staple.
References
-
Whitmore, F. C.; Hamilton, F. H. p-Toluenesulfinic acid, sodium salt. Org. Synth.1922 , 2, 492; Coll. Vol.1941 , 1, 492. Available at: [Link]
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Hitchcock, S. R. et al. Efficient Synthesis of Sulfinate Esters and Sulfinamides via Activated Esters of p-Toluenesulfinic Acid. Request PDF. Available at: [Link]
-
Field, L.; Clark, R. D. METHYL p-TOLYL SULFONE. Org. Synth.1957 , 37, 62; Coll. Vol.1963 , 4, 674. Available at: [Link]
-
Synthesis Methods and Industrial Production of p-Toluenesulfonic Acid. Aromatic Allied & Organics Pvt Ltd. Available at: [Link]
-
Flegeau, E. F.; Harrison, J. M.; Willis, M. C. Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. Angew. Chem. Int. Ed.2014 , 53, 10204-10208. Available at: [Link]
-
Flegeau, E. F.; Harrison, J. M.; Willis, M. C. Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process. Angew. Chem. Int. Ed. Engl.2014 , 53(38), 10204-8. Available at: [Link]
-
Willis, M. C. et al. Palladium-Catalyzed Addition of Aryl Halides to N ‑Sulfinylamines for the Synthesis of Sulfinamides. Department of Chemistry, University of Oxford. Available at: [Link]
-
Willis, M. C. et al. Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. Available at: [Link]
-
Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect. Available at: [Link]
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Lipshutz, B. H. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. RSC Publishing. Available at: [Link]
-
p-Toluenesulfonic acid – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Shavnya, A.; et al. Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Scilit. Available at: [Link]
-
Kurzer, F. p-TOLUENESULFINYL CHLORIDE. Org. Synth.1952 , 32, 102; Coll. Vol.1963 , 4, 937. Available at: [Link]
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Green chemistry metrics: Insights from case studies in fine chemical processes. ResearchGate. Available at: [Link]
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Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. ResearchGate. Available at: [Link]
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de Boer, Th. J.; Backer, H. J. p-TOLYLSULFONYLMETHYLNITROSAMIDE. Org. Synth.1956 , 36, 943; Coll. Vol.1963 , 4, 943. Available at: [Link]
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Recent advances in organic reactions using zinc metal as reductant. ResearchGate. Available at: [Link]
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Preparation of p-toluenesulfonic acid. PHYWE. Available at: [Link]
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Green Chemistry. Unibo. Available at: [Link]
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p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. Semantic Scholar. Available at: [Link]
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Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR. Available at: [Link]
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On the Sustainability of Palladium in Organic Synthesis: A Perspective. Semantic Scholar. Available at: [Link]
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The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. RSC Publishing. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methylbenzenesulfinic Acid Hydrate
As a senior application scientist, my priority is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. Handling chemical waste correctly is a non-negotiable aspect of laboratory integrity and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the proper disposal of 4-Methylbenzenesulfinic acid hydrate, moving beyond a simple checklist to explain the causality behind each procedural step.
Part 1: Hazard Assessment & Pre-Disposal Safety
Before any disposal protocol begins, a thorough understanding of the compound's intrinsic hazards is essential. This compound, and its close analogue p-Toluenesulfonic acid, are corrosive organic acids.[1][2] This corrosivity is the primary driver of the handling and disposal protocols. Failure to adhere to safety measures can result in severe chemical burns and eye damage.[1]
Core Scientific Principle: The primary goal of the disposal procedure is to manage the compound's corrosivity and prevent its uncontrolled release into the environment. All subsequent steps are designed to mitigate the risks outlined in the table below.
| Hazard Classification | Description & Associated Risk | Primary Sources |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact. The acidic nature of the sulfinic group can rapidly damage tissue. | [1][2] |
| Serious Eye Damage | Poses a high risk of irreversible eye damage. Immediate and prolonged rinsing is critical upon exposure. | [1][2] |
| Respiratory Irritation | Inhalation of dust can cause irritation to the respiratory tract. All handling of the solid should be done in a well-ventilated area or fume hood. | |
| Acute Toxicity (Oral) | Harmful if swallowed, potentially causing severe burns to the mouth, throat, and stomach.[1] | [2] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling large quantities or if dust cannot be controlled.[1]
Part 2: Core Disposal Workflow: A Decision-Based Approach
The central directive for the disposal of this compound is unequivocal: it must be treated as hazardous waste and disposed of through a licensed environmental services contractor or your institution's Environmental Health and Safety (EHS) department.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
The following workflow provides a logical decision tree for managing various waste streams associated with this compound.
Caption: Decision workflow for proper disposal of this compound waste streams.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key disposal actions identified in the workflow.
This protocol applies to unused/expired product and contaminated disposable labware.
-
Designate a Waste Container: Obtain a compatible, leak-proof container with a secure lid, clearly labeled "Hazardous Waste."[5]
-
Add Waste Identification: On the label, specify the contents: "this compound" and any other components. Include the date accumulation started.
-
Transfer Chemical: Carefully transfer the solid waste into the designated container. If transferring powder, perform this action in a chemical fume hood to prevent inhalation of dust.[6]
-
Segregate Waste: Do not mix this acidic waste with other waste streams, particularly bases or strong oxidizing agents, within the same container.[1] Incompatible materials can react violently.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic, until it is full or ready for pickup.
-
Arrange Disposal: Once the container is nearly full (e.g., ¾ full), contact your institution's EHS department to arrange for pickup and final disposal at an approved facility.[5][7]
This protocol is for managing accidental spills of the solid compound.
-
Ensure Safety: Alert personnel in the immediate area. Ensure proper PPE is worn before approaching the spill.
-
Control Dust: Gently cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[6] This prevents the acidic dust from becoming airborne.
-
Collect Spilled Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[2] Avoid aggressive actions that could create dust.
-
Final Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth as contaminated solid waste.
-
Neutralization of Residue (Optional - Consult EHS): For residual amounts, a dilute solution of a weak base like sodium carbonate may be used to neutralize the surface.[8]
-
Scientific Rationale: A weak base is used to control the rate of the acid-base reaction. Strong bases (e.g., NaOH) can react violently and generate significant heat (exothermic reaction), posing a safety hazard.
-
The neutralized slurry should be absorbed with an inert material and collected as hazardous waste.
-
An "empty" container that held this compound must still be treated as hazardous until properly decontaminated.
-
Prepare for Rinsing: Perform this procedure in a fume hood while wearing full PPE.
-
First Rinse: Add a small amount of a suitable solvent (e.g., water) to the container, secure the cap, and rinse thoroughly to dissolve the residue.
-
Collect Rinsate: Pour the solvent from the container into a designated hazardous waste container labeled for "Aqueous Acidic Waste."[5] This rinsate is hazardous and must not be drain-disposed.
-
Repeat Rinsing: Repeat the rinsing process two more times for a total of three rinses (triple rinse). Collect all rinsate in the hazardous waste container.
-
Final Container Disposal: Once triple-rinsed, the container can often be disposed of as regular non-hazardous waste. Deface or remove the original chemical label to prevent confusion.[5] Crucially, confirm this final step with your local EHS regulations.
Part 4: The Imperative of Regulatory Compliance
All chemical waste disposal is governed by strict local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[9] These regulations mandate that waste generators are responsible for the correct identification, management, and disposal of hazardous materials.[9][10] Maintaining meticulous records of waste generation and disposal is a key component of compliance and institutional safety. Always consult your institution's EHS department as the final authority on disposal procedures.
References
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Guitteny, M., & Block, E. (2024). The thermolytic generation of sulfenic acids in synthesis: an account. Arkivoc, 2024(6), 202412256. [Link]
-
Bailey, W. J., & Maclay, W. D. (1983). Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism. Journal of the American Chemical Society, 105(18), 5906-5907. [Link]
-
Reich, L., & Stivala, S. S. (1962). Thermal Decomposition of Sulfinic Acids. The Journal of Organic Chemistry, 27(12), 4433–4436. [Link]
-
Integra Chemical Company. (2015). p-TOLUENESULFONIC ACID MONOHYDRATE - Safety Data Sheet. [Link]
-
Guitteny, M., & Block, E. (2024). The thermolytic generation of sulfenic acids in synthesis: an account. Arkivoc, 2024(6), 202412256. [Link]
-
Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. [Link]
-
Reich, L., & Stivala, S. S. (1962). Thermal Decomposition of Sulfinic Acids. The Journal of Organic Chemistry, 27(12), 4433–4436. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Chemistry Channel. (2024, March 8). How To Neutralize Sulfonic Acid [Video]. YouTube. [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. [Link]
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U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
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Wikipedia. (n.d.). Environmental law. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 4-Methylbenzenesulfinic Acid Hydrate
This guide provides essential safety and logistical information for the handling and disposal of 4-Methylbenzenesulfinic acid hydrate. As a Senior Application Scientist, my objective is to provide you with not just a set of rules, but a deep understanding of the "why" behind each recommendation, empowering you to work safely and effectively. This document is designed for researchers, scientists, and drug development professionals.
Hazard Identification: Understanding the Risks
This compound is a sulfinic acid derivative that requires careful handling due to its specific chemical properties. A thorough risk assessment is the foundation of laboratory safety. The primary hazards associated with this compound include:
-
Skin Sensitization: The most prominent hazard is its potential to cause an allergic skin reaction upon contact.[1] This means that repeated or prolonged exposure can lead to a hypersensitive state, where even small future exposures can trigger a significant rash or irritation.
-
Aquatic Toxicity: This chemical is classified as harmful to aquatic life, necessitating careful disposal to prevent environmental contamination.[2]
-
Combustibility and Reactivity: While stable under standard conditions, this compound is a combustible solid.[1] Of significant note is its potential to form explosive mixtures with air upon intense heating.[1][3] Fire may produce irritating and toxic gases, including carbon and sulfur oxides.[1][3]
It is imperative to always consult the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work.[1][2][4][5]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is crucial to mitigate the identified risks. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Full-Length Lab Coat | Work in a chemical fume hood or ventilated enclosure. |
| Preparing Solutions | Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood. |
| Running Reactions | Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood. |
| Handling Waste/Decontamination | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Chemical-Resistant Apron over Lab Coat | Handle in a well-ventilated area, preferably a chemical fume hood. |
Detailed PPE Specifications:
-
Hand Protection: Always wear chemical-resistant gloves.[6] Nitrile or neoprene gloves are suitable for incidental contact. Ensure gloves are inspected for any signs of degradation or punctures before use.[4] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[4]
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[7] When there is a risk of splashing, such as when preparing solutions or during a reaction quench, a face shield must be worn in addition to safety goggles.[7][8]
-
Skin and Body Protection: A full-length laboratory coat should be worn at all times.[7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[2]
-
Respiratory Protection: All handling of solid this compound that could generate dust must be performed in a well-ventilated area, with a strong preference for a certified chemical fume hood to minimize inhalation exposure.[3][5][7] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[7]
Safe Handling and Operational Plans
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe experimental outcome.
Step 1: Pre-Experiment Preparation
-
Designate a Work Area: Cordon off and label a specific area for handling the chemical, preferably within a chemical fume hood.[3]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.
-
Verify Fume Hood Operation: Check that the chemical fume hood is functioning correctly and the airflow is adequate.
Step 2: Weighing and Transferring the Solid
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and gloves.
-
Minimize Dust Generation: Perform all weighing and transfer operations within the fume hood.[5] Use a spatula to gently handle the solid. Avoid pouring the powder, which can create dust clouds.
-
Tare and Weigh: Use a tared weigh boat or glass container.
-
Clean Up: After transfer, carefully clean any residual powder from the spatula and weighing area using a damp cloth, which should be disposed of as contaminated waste.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE Correctly: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles), avoiding contact with the contaminated exterior.
-
Wash Hands: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[1][2][5]
PPE Selection Workflow
Caption: PPE selection workflow for this compound.
Emergency Response Protocols
Spills and Leaks
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting to clean the spill.
-
Containment: Cover the spill with a dry, non-combustible absorbent material like sand or earth.[3] DO NOT use water.[3]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult or symptoms occur, seek medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[4] Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is critical to ensure personal and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated absorbents from spills, and used PPE, must be collected as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should identify the contents as "Hazardous Waste: this compound".
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not discharge into drains or the environment.
-
Empty Containers: Thoroughly triple-rinse empty containers. Collect the rinsate as hazardous waste.[9] Deface or remove the original label before disposing of the clean container.[9]
Disposal Decision Workflow
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
